molecular formula C9H10ClNO B1582378 N-(2-Chloroethyl)benzamide CAS No. 26385-07-9

N-(2-Chloroethyl)benzamide

Cat. No.: B1582378
CAS No.: 26385-07-9
M. Wt: 183.63 g/mol
InChI Key: FYQJUYCGPLFWQR-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)benzamide is a useful research compound. Its molecular formula is C9H10ClNO and its molecular weight is 183.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 520281. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-chloroethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQJUYCGPLFWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180984
Record name N-(2-Chloroethyl)benzamide
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Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26385-07-9
Record name N-(2-Chloroethyl)benzamide
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Record name 26385-07-9
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Record name N-(2-Chloroethyl)benzamide
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Record name N-(2-chloroethyl)benzamide
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Foundational & Exploratory

Technical Monograph: Optimized Synthetic Strategies for N-(2-Chloroethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Chloroethyl)benzamide (CAS: 26385-07-9) is a critical intermediate in medicinal chemistry, serving as a stable precursor for nitrogen mustard analogs and a versatile linker in fragment-based drug discovery.[1] Its structural integrity relies on the precise balance between the electrophilic alkyl chloride tail and the stable amide core.

This technical guide provides a rigorous, field-validated protocol for its synthesis. Unlike generic procedures, this monograph addresses the specific challenge of preventing aziridine cyclization—a common side reaction when handling 2-chloroethylamine derivatives—and details a self-validating purification workflow.

Part 1: Retrosynthetic Analysis & Strategic Logic

The synthesis of this compound is best approached via Convergent Acylation (Route A). While linear functional group interconversion (Route B) from N-(2-hydroxyethyl)benzamide is possible using thionyl chloride, it introduces rigorous anhydrous requirements and corrosive byproducts (


, 

).

Route A (Recommended): Direct acylation of 2-chloroethylamine hydrochloride with benzoyl chloride.

  • Why: This route utilizes the hydrochloride salt of the amine, which locks the nitrogen lone pair, preventing the spontaneous intramolecular cyclization to the toxic and volatile aziridine intermediate. The free base is generated in situ only in the presence of the acylating agent, ensuring immediate capture.

Visualization: Retrosynthetic Logic

Retrosynthesis Target Target: this compound Disconnection Amide Bond Disconnection Target->Disconnection BenzoylCl Precursor 1: Benzoyl Chloride Disconnection->BenzoylCl AmineSalt Precursor 2: 2-Chloroethylamine HCl Disconnection->AmineSalt Aziridine Avoided Intermediate: Aziridine (Toxic) AmineSalt->Aziridine If free-based without electrophile

Figure 1: Retrosynthetic analysis highlighting the strategic use of the amine salt to prevent aziridine formation.

Part 2: Experimental Protocol (Route A)

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
2-Chloroethylamine HCl 115.991.0Nucleophile Source
Benzoyl Chloride 140.571.1Electrophile
Triethylamine (TEA) 101.192.2Base (Scavenger)
Dichloromethane (DCM) -SolventReaction Medium (0.2 M)

Critical Control Point: Two equivalents of base are required—one to free the amine from the hydrochloride salt, and the second to neutralize the HCl generated during acylation.

Step-by-Step Methodology

Phase 1: In-Situ Free Basing & Acylation

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Nitrogen (

    
    ).
    
  • Suspension: Charge the RBF with 2-Chloroethylamine HCl (10.0 mmol) and anhydrous DCM (50 mL). The salt will not fully dissolve; this is normal.

  • Activation: Cool the suspension to 0°C (ice/water bath). Add Triethylamine (22.0 mmol) dropwise over 5 minutes.

    • Observation: The suspension will clear slightly as the free amine is liberated, followed by the precipitation of TEA·HCl salts.[1][2][3][4]

  • Addition: Add Benzoyl Chloride (11.0 mmol) dropwise via the addition funnel over 15 minutes. maintain internal temperature < 5°C to prevent hydrolysis or bis-acylation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (23°C) for 3 hours.

    • TLC Monitoring: Silica gel, 30% EtOAc in Hexanes. Product

      
       ≈ 0.4–0.5.
      

Phase 2: Workup & Purification

  • Quench: Quench the reaction with 1M HCl (30 mL). This step is vital to remove unreacted amine and convert any trace aziridine back to the ring-opened salt.

  • Extraction: Transfer to a separatory funnel. Separate the organic layer (DCM).[5]

  • Wash: Wash the organic layer sequentially with:

    • Sat.

      
       (30 mL) – Removes excess benzoic acid.
      
    • Brine (30 mL) – Removes residual water.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: Recrystallize the crude off-white solid from Ethanol/Water (1:1) or Hexane/EtOAc .

    • Target Yield: 85–92%.

Visualization: Reaction Workflow

Workflow Start Start: Amine HCl + DCM BaseAdd Add TEA (0°C) (Free-basing) Start->BaseAdd AcylAdd Add Benzoyl Cl (Acylation) BaseAdd->AcylAdd Quench Quench: 1M HCl (Remove amine) AcylAdd->Quench 3 hrs @ RT Wash Wash: NaHCO3 (Remove acid) Quench->Wash Phase Sep Cryst Recrystallize: EtOH/Water Wash->Cryst Evaporate Final Pure Product Cryst->Final

Figure 2: Operational workflow for the synthesis, emphasizing the acidic quench for safety.

Part 3: Characterization & Validation

To ensure the protocol was successful, the product must meet the following physicochemical specifications.

Data Table
PropertySpecificationDiagnostic Note
Appearance White crystalline solidYellowing indicates oxidation or residual benzoyl chloride.
Melting Point 102 – 106°CSharp range indicates high purity.

NMR (CDCl3)

3.72 (t, 2H), 3.84 (q, 2H)
Distinct triplets for the ethyl linker (

).

NMR (Amide)

6.5 – 6.8 (br s, 1H)
Broad singlet; disappears with

shake.
MS (ESI/EI) [M+H]+ = 184.05Characteristic Chlorine isotope pattern (3:1 ratio for

).
Spectral Interpretation

The diagnostic signature of this molecule is the ethylene linker . In the


 NMR (400 MHz, 

):
  • The

    
     adjacent to the Chlorine appears as a triplet at ~3.72 ppm .
    
  • The

    
     adjacent to the Nitrogen appears as a multiplet (quartet-like due to NH coupling) at ~3.84 ppm .
    
  • Any signals around 2.2 ppm suggest aziridine formation (cyclization), indicating the reaction temperature was too high or the quench was insufficient.

Part 4: Troubleshooting & Optimization

  • Low Yield:

    • Cause: Hydrolysis of benzoyl chloride before reaction.

    • Fix: Ensure DCM is anhydrous. Use fresh benzoyl chloride (distill if colored).

  • Product Oiling Out:

    • Cause: Impurities preventing crystallization.[3]

    • Fix: Seed the solution with a crystal from a previous batch or scratch the glass surface. Switch solvent system to Hexane/EtOAc (dissolve in min. hot EtOAc, add Hexane until cloudy).

  • Safety Warning (Aziridine):

    • Never wash the reaction mixture with strong base (NaOH) before quenching with acid. A basic environment with unreacted 2-chloroethylamine promotes cyclization to 1-benzoylaziridine or free aziridine, which are potent alkylating agents. Always perform the first wash with dilute HCl.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101439, this compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-(2-Chloroethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the core physicochemical properties of N-(2-Chloroethyl)benzamide, a compound of interest for researchers, scientists, and professionals in drug development. The following sections delve into its structural and chemical identity, physical and spectral properties, and potential applications, supported by experimental protocols and data.

Introduction: Understanding the Significance of this compound

This compound belongs to the benzamide class of organic compounds, which are characterized by a benzene ring attached to an amide group. Benzamide derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties[1]. The presence of the reactive 2-chloroethyl group in this compound makes it a valuable intermediate for synthesizing more complex molecules. This reactive moiety can participate in various chemical transformations, allowing for the creation of diverse compound libraries for drug discovery. The cytostatic action of related di-(β-chloroethyl)amines is thought to involve intramolecular cyclization to form an unstable, reactive immonium cation, which can then alkylate biological macromolecules[2]. This mechanism underscores the potential of chloroethyl-containing compounds in the development of therapeutic agents.

Core Physicochemical and Spectral Data

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties dictate its behavior in various chemical and biological systems.

Chemical and Structural Identity
  • Chemical Name: this compound[3]

  • CAS Number: 26385-07-9[3][4][5]

  • Molecular Formula: C₉H₁₀ClNO[3][4][5]

  • Molecular Weight: 183.63 g/mol [6]

  • InChI Key: FYQJUYCGPLFWQR-UHFFFAOYSA-N[4][7][8]

  • SMILES: O=C(NCCCl)c1ccccc1[4]

Tabulated Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from various chemical data sources.

PropertyValueSource(s)
Melting Point 103-106 °C (lit.)[4]
Boiling Point 366.4 °C at 760 mmHg[3][4]
Density 1.164 g/cm³[3][4]
Flash Point 175.4 °C[3][4]
Vapor Pressure 1.47E-05 mmHg at 25°C[3][4]
LogP (Octanol-Water Partition Coefficient) 2.04610[3][4]
Refractive Index 1.538[3][4]
Topological Polar Surface Area (PSA) 29.1 Ų[6]
Solubility Profile
Spectral Data

Spectral data is crucial for the structural elucidation and confirmation of this compound.

  • Mass Spectrometry: The mass spectrum (electron ionization) shows a molecular ion peak at m/z 183, corresponding to the molecular weight of the compound. Other significant peaks are observed at m/z 105 and 77[6][7].

  • Infrared (IR) Spectroscopy: IR spectra are available for this compound, typically recorded as a KBr disc or nujol mull[3]. Key absorptions would be expected for the N-H stretch, C=O stretch of the amide, and C-Cl stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: ¹H NMR data in CDCl₃ is available[3]. The spectrum would show characteristic signals for the aromatic protons of the benzoyl group and the methylene protons of the chloroethyl group.

    • ¹³C NMR: ¹³C NMR data in CDCl₃ is also available, which would provide information on the carbon skeleton of the molecule[3].

Experimental Protocols for Property Determination

To ensure the accuracy and reliability of physicochemical data, standardized experimental protocols are essential.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between a sample and a reference as a function of temperature.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the temperature program to ramp from a starting temperature well below the expected melting point (e.g., 50 °C) to a final temperature above the melting point (e.g., 150 °C).

    • A typical heating rate is 10 °C/min under a nitrogen purge.

  • Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition on the DSC thermogram. The area under the peak can be used to calculate the enthalpy of fusion.

Assessment of Solubility

Rationale: Determining the solubility of a compound in various solvents is crucial for its formulation and application. A simple, yet effective, method is the shake-flask method.

Step-by-Step Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane).

  • Sample Addition: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for the solid to settle. If necessary, centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted solution using a calibrated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Synthesis and Potential Applications

The synthesis and potential applications of this compound are key areas of interest for its use in drug discovery and development.

Synthesis Pathway

This compound can be synthesized through the acylation of 2-chloroethylamine with benzoyl chloride.

Synthesis_Pathway reactant1 Benzoyl Chloride product This compound reactant1->product Acylation reactant2 2-Chloroethylamine reactant2->product byproduct HCl product->byproduct

Caption: Synthesis of this compound via acylation.

Potential as a Cytostatic Agent Intermediate

The N-(2-chloroethyl) group is a key pharmacophore in a class of anticancer agents known as nitrogen mustards[11]. These compounds act as alkylating agents, forming covalent bonds with DNA and other cellular macromolecules, which ultimately leads to cell death. While this compound itself is not a nitrogen mustard, its reactive chloroethyl group makes it a valuable precursor for the synthesis of more complex molecules with potential cytostatic activity. For example, it can be used to introduce the benzamide moiety onto a scaffold containing another reactive group, potentially leading to dual-acting therapeutic agents. Recent research has explored benzamide derivatives containing the bis-(2-chloroethyl)amino group as potent inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy[12][13].

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[6]. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. It is stable under normal temperatures and pressures, but should be kept away from strong oxidizing agents[4].

Conclusion

This compound is a valuable chemical entity with well-defined physicochemical properties. Its reactive nature makes it a useful building block in organic synthesis, particularly for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its key characteristics, along with practical experimental protocols, to support its effective use in research and drug development.

References

  • This compound | CAS#:26385-07-9 | Chemsrc. (n.d.). Retrieved January 30, 2026, from [Link]

  • This compound | C9H10ClNO | CID 101439 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

  • This compound - CAS Common Chemistry. (n.d.). Retrieved January 30, 2026, from [Link]

  • 2-Chlorobenzamide | C7H6ClNO | CID 69111 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

  • 2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

  • N,N-Bis(2-chloroethyl)benzenesulfonamide | C10H13Cl2NO2S | CID 315320 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

  • This compound - NIST WebBook. (n.d.). Retrieved January 30, 2026, from [Link]

  • Pettit, G. R., & Garson, L. (1966). ANTINEOPLASTIC AGENTS: XVII. N-(2-BROMOETHYL)-N-(2-CHLOROETHYL)AMINES. Canadian Journal of Chemistry, 44(20), 2467-2471.
  • (HN-1), N-METHYL-BIS(2-Chloroethyl)amine - DTIC. (n.d.). Retrieved January 30, 2026, from [Link]

  • Chen, X., Feng, L., Hu, Y., Wang, Y., Song, Z., & Zhang, J. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 592385.
  • Oniscu, C., Chicu, E., & Soare, I. L. (2007). New Di-(β-chloroethyl)-α-amides on N-(meta-Acylamino-benzoyl). Revista de Chimie, 58(10), 963-966.
  • Li, Y., Wang, Y., Liu, Z., & Gong, J. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. The Journal of Chemical Thermodynamics, 131, 28-36.
  • N-(2-chloroethyl)-N-methylnitrous amide | CAS 16339-16-5 - Veeprho. (n.d.). Retrieved January 30, 2026, from [Link]

  • Kumar, A., & Sharma, G. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Benzamide - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • N-bis(2-chloroethyl)nitrous amide - Manasa Life Sciences. (n.d.). Retrieved January 30, 2026, from [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. (n.d.). Retrieved January 30, 2026, from [Link]

  • Mass spectra of bis (2-chloroethyl) amine | Download Scientific Diagram. (n.d.). Retrieved January 30, 2026, from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 30, 2026, from [Link]

  • 4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

An In-Depth Technical Guide to N-(2-Chloroethyl)benzamide: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(2-Chloroethyl)benzamide is a key chemical intermediate whose structural features—a benzoyl group attached to a reactive 2-chloroethylamino moiety—make it a valuable building block in synthetic organic chemistry. This guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical identity, physicochemical properties, a detailed and validated synthesis protocol, and a thorough analytical characterization. Furthermore, this document explores the compound's significant role as a precursor in the synthesis of various biologically active molecules and highlights its applications in medicinal chemistry, providing a holistic understanding of its utility and importance.

Introduction and Chemical Identity

This compound, with the IUPAC name This compound , is a member of the benzamide class of organic compounds.[1] Its structure is characterized by a benzene ring connected to an amide functional group, which is further substituted with a 2-chloroethyl group on the nitrogen atom. This seemingly simple molecule is of significant interest due to the electrophilic nature of the chloroethyl group, which allows for a variety of subsequent chemical transformations.

The presence of both a stable benzamide core and a reactive alkyl chloride makes this compound a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. Understanding its properties and synthetic routes is therefore crucial for its effective utilization in research and development.

Chemical Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 26385-07-9[1]

  • Molecular Formula: C₉H₁₀ClNO[2]

  • Canonical SMILES: C1=CC=C(C=C1)C(=O)NCCCl

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic procedures. The following table summarizes its key properties.

PropertyValueReference(s)
Molecular Weight 183.63 g/mol [2]
Appearance White solid[3]
Melting Point 102-106 °C[4]
Boiling Point 366.4 °C at 760 mmHg (Predicted)[4]
Density 1.164 g/cm³ (Predicted)[4]
LogP 2.04610[4]

Safety and Handling:

This compound is classified as an irritant.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acylation of 2-chloroethylamine with benzoyl chloride. This reaction, a classic example of a Schotten-Baumann reaction, proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-chloroethylamine attacks the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton (neutralized by a base) yields the final amide product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product Benzoyl_Chloride Benzoyl Chloride Addition Slowly add Benzoyl Chloride at low temperature (0-5 °C) Benzoyl_Chloride->Addition Chloroethylamine_HCl 2-Chloroethylamine Hydrochloride Dissolution Dissolve 2-Chloroethylamine HCl and Base in Solvent Chloroethylamine_HCl->Dissolution Dissolution->Addition Reaction Stir at Room Temperature (Monitor by TLC) Addition->Reaction Workup Aqueous Workup: Wash with dilute acid, base, and brine Reaction->Workup Purification Recrystallization from Ethanol/Water Workup->Purification Final_Product This compound Purification->Final_Product

Figure 1: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for benzamide synthesis and is optimized for the preparation of this compound.[3][5]

Materials and Reagents:

  • 2-Chloroethylamine hydrochloride

  • Benzoyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen), suspend 2-chloroethylamine hydrochloride (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (2.2 equivalents) to the suspension. Stir the mixture for 15-20 minutes at room temperature to liberate the free amine.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Acylation: Slowly add a solution of benzoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred suspension via the dropping funnel over 30-45 minutes. Maintain the temperature below 10 °C during the addition. The formation of triethylamine hydrochloride as a white precipitate will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Aqueous Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound as a white crystalline solid.

  • Characterization: Dry the purified product under vacuum and characterize it by melting point determination and spectroscopic methods (NMR, IR, MS).

Structural Elucidation and Analytical Characterization

The identity and purity of synthesized this compound must be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of this compound is expected to show the following characteristic signals:

  • δ ~7.80 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.

  • δ ~7.51 ppm (t, 1H): Aromatic proton para to the carbonyl group.

  • δ ~7.43 ppm (t, 2H): Aromatic protons meta to the carbonyl group.

  • δ ~6.84 ppm (br s, 1H): Amide N-H proton. The chemical shift of this proton can be variable and it may exchange with D₂O.

  • δ 3.78 ppm (q, 2H): Methylene protons adjacent to the nitrogen (-NH-CH₂-).

  • δ 3.72 ppm (t, 2H): Methylene protons adjacent to the chlorine (-CH₂-Cl).[1]

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide information about the carbon framework:

  • δ ~167 ppm: Carbonyl carbon (C=O).

  • δ ~134 ppm: Quaternary aromatic carbon attached to the carbonyl group.

  • δ ~131 ppm: Aromatic C-H carbon (para).

  • δ ~128 ppm: Aromatic C-H carbons (meta).

  • δ ~127 ppm: Aromatic C-H carbons (ortho).

  • δ ~43 ppm: Methylene carbon adjacent to the nitrogen (-NH-CH₂-).

  • δ ~41 ppm: Methylene carbon adjacent to the chlorine (-CH₂-Cl).

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit the following key absorption bands:

  • ~3350 cm⁻¹ (sharp, medium): N-H stretching vibration of the secondary amide.[6]

  • ~3060 cm⁻¹ (weak): Aromatic C-H stretching vibrations.

  • ~2950 cm⁻¹ (weak): Aliphatic C-H stretching vibrations.

  • ~1640 cm⁻¹ (strong): C=O stretching vibration (Amide I band). This is a very characteristic and intense peak for amides.[7]

  • ~1540 cm⁻¹ (medium): N-H bending vibration (Amide II band).[6]

  • ~700-800 cm⁻¹ (strong): C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the electron ionization (EI) mass spectrum will show a molecular ion peak [M]⁺ at m/z 183 and a characteristic [M+2]⁺ peak at m/z 185 with an intensity of approximately one-third of the [M]⁺ peak, which is indicative of the presence of one chlorine atom. A prominent fragment ion is often observed at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺.[1]

Reactivity and Applications in Drug Development

The dual functionality of this compound makes it a valuable synthon for a range of applications, particularly in the synthesis of heterocyclic compounds and as a precursor for pharmacologically active molecules.

Intramolecular Cyclization to 2-Phenyl-2-oxazoline

Under basic conditions, this compound can undergo an intramolecular nucleophilic substitution reaction to form 2-phenyl-2-oxazoline. In this reaction, the amide oxygen, upon deprotonation or in its enol form, acts as a nucleophile, attacking the carbon atom bearing the chlorine and displacing the chloride ion to form a five-membered ring. This transformation is a key step in the synthesis of various oxazoline-containing compounds, which are themselves important intermediates and ligands in asymmetric synthesis.

Cyclization_Mechanism cluster_reaction Intramolecular Cyclization start This compound intermediate [Deprotonated Intermediate] start->intermediate  Base product 2-Phenyl-2-oxazoline intermediate->product  Intramolecular  SN2 Attack

Figure 2: Simplified representation of the cyclization of this compound.

Precursor for Bioactive Molecules

This compound serves as a crucial starting material or intermediate in the synthesis of a variety of compounds with potential therapeutic applications.

  • Nitrogen Mustard Analogues: The chloroethylamino moiety is a key pharmacophore in many nitrogen mustard-based anticancer agents. While this compound itself is not a nitrogen mustard, it can be used as a precursor to synthesize more complex structures that incorporate this functionality, which act as DNA alkylating agents.

  • HDAC Inhibitors: Derivatives of benzamide are known to be potent histone deacetylase (HDAC) inhibitors, a class of drugs being investigated for cancer therapy. For instance, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide has shown class I selectivity for HDACs.[8][9] this compound can serve as a scaffold for the development of novel HDAC inhibitors.

  • Combretastatin Analogues: Combretastatins are potent anti-cancer agents that inhibit tubulin polymerization.[8] N-phenyl-N'-(2-chloroethyl)urea derivatives, which are structurally related to this compound, have been synthesized as combretastatin A-4 mimics and have shown to arrest the cell cycle in the G2/M phase.[10]

  • Neuroleptic Agents: The benzamide scaffold is present in several neuroleptic drugs. For example, YM-09151-2, a benzamide derivative, has demonstrated potent neuroleptic effects.[9][11] The reactivity of the chloroethyl group in this compound allows for its incorporation into more complex structures for the development of novel central nervous system (CNS) active agents.

  • PET Radiotracers: Radiolabeled benzamides have been investigated as potential Positron Emission Tomography (PET) probes for imaging malignant melanoma.[4] The this compound scaffold can be modified to incorporate a chelating agent for radiometals, making it a promising platform for the development of new diagnostic imaging agents.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in organic synthesis and drug discovery. Its straightforward synthesis, well-defined physicochemical properties, and diverse reactivity make it an important tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the creation of novel and effective therapeutic agents. The continued exploration of new synthetic routes and applications for this compound will undoubtedly contribute to advancements in pharmaceutical sciences.

References

  • An Experimental Handbook for Pharmaceutical Organic Chemistry-i. (n.d.). Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101439, this compound. Retrieved January 30, 2026, from [Link]

  • Fortin, S., Moreau, E., Lacroix, J., Teulade, J. C., Patenaude, A., & C-Gaudreault, R. (2007). N-Phenyl-N'-(2-chloroethyl)urea analogues of combretastatin A-4: Is the N-phenyl-N'-(2-chloroethyl)urea pharmacophore mimicking the trimethoxy phenyl moiety?. Bioorganic & Medicinal Chemistry Letters, 17(7), 2000–2004. [Link]

  • Ghare, S. (2021). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. Retrieved January 30, 2026, from [Link]

  • Iwanami, M., Takashima, M., Hirata, Y., & Kawamata, M. (1981). Pharmacological studies on a new benzamide derivative, YM-09151-2, with potential neuroleptic properties. Arzneimittel-Forschung, 31(6), 949-956.
  • Huczyński, A., et al. (2024). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 29(5), 1135. [Link]

  • Chen, Y., Feng, Z., Hu, Y., Wang, C., Song, W., & Zhang, L. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 592385. [Link]

  • ResearchGate. (n.d.). FT–IR benzamide ( 1 ). Retrieved January 30, 2026, from [Link]

  • Iwanami, M., et al. (1981). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl). Journal of Medicinal Chemistry, 24(10), 1224-1230.
  • Kim, J. Y., Kim, D. Y., Park, J. H., Yu, K. H., & Jeong, J. M. (2012). Synthesis and characterization of a (68)Ga-labeled N-(2-diethylaminoethyl)benzamide derivative as potential PET probe for malignant melanoma. Bioorganic & Medicinal Chemistry, 20(16), 4889-4895. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 30, 2026, from [Link]

  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved January 30, 2026, from [Link]

Sources

N-(2-Chloroethyl)benzamide mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(2-Chloroethyl)benzamide: Mechanism of Action, Synthesis, and Kinetic Analysis Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists[1]

This compound (CAS: 26385-07-9) represents a classical model for studying Neighboring Group Participation (NGP) in amide solvolysis.[1] Unlike aliphatic nitrogen mustards which cyclize via the nitrogen lone pair to form aziridinium ions, this compound predominantly utilizes the amide oxygen as the internal nucleophile.[1] This results in the transient formation of a 2-phenyl-2-oxazolinium species.[1]

This guide provides a definitive mechanistic analysis, distinguishing the O-alkylation pathway from N-alkylation, and details self-validating protocols for its synthesis and kinetic characterization.[1]

Mechanistic Architecture: The O-Alkylation Pathway[1]

The defining feature of this compound is the ambident nature of the amide group.[1] While the nitrogen atom appears sterically positioned for cyclization (analogous to mechlorethamine), its lone pair is heavily delocalized into the carbonyl group (


), significantly reducing its nucleophilicity.

Consequently, the carbonyl oxygen acts as the driving nucleophile.

1.1 The Reaction Coordinate
  • Ground State: The molecule adopts a conformation where the carbonyl oxygen approaches the ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    -carbon bearing the chlorine.
    
  • Transition State: The C=O bond polarizes further as the oxygen attacks the

    
     orbital.
    
  • Intermediate (The "Hidden" Electrophile): A 5-membered 2-phenyl-2-oxazolinium ion is formed.[1] This is the reactive electrophile, not the neutral starting material.

  • Fate of the Intermediate:

    • Hydrolysis (Acidic/Neutral): Water attacks the C-2 or C-5 position, opening the ring to form the amino-ester (kinetic product) or reverting to the amide-alcohol (thermodynamic product).[1]

    • Nucleophilic Attack:[1] In the presence of DNA or proteins, the oxazolinium ion can act as an alkylating agent, though significantly weaker than aziridinium ions.

1.2 Pathway Visualization

The following diagram illustrates the critical divergence between the expected (but incorrect) Aziridinium pathway and the actual Oxazolinium pathway.

MoA Start This compound (Ground State) TS Transition State (O-Attack) Start->TS k1 (NGP) Aziridinium N-Acyl Aziridinium (Disfavored) Start->Aziridinium High Energy Barrier Oxazolinium 2-Phenyl-2-oxazolinium Ion (Active Electrophile) TS->Oxazolinium Cyclization Hydrolysis Hydrolysis Product (Amide Alcohol / Amino Ester) Oxazolinium->Hydrolysis +H2O (k_hyd) Alkylation Biomolecule Adduct (Weak Alkylation) Oxazolinium->Alkylation +Nu- (DNA/Protein)

Figure 1: Mechanistic divergence showing the dominance of O-alkylation (Oxazolinium) over N-alkylation due to amide resonance.[1]

Comparative Mechanistics: Amides vs. Amines[1]

To understand the reactivity profile, one must compare this compound with standard nitrogen mustards.[1]

FeatureNitrogen Mustard (e.g., Mechlorethamine)This compound
Internal Nucleophile Amine Nitrogen (

)
Amide Oxygen (

)
Intermediate Aziridinium Ion (Highly Strained)Oxazolinium Ion (Resonance Stabilized)
Kinetic Order First Order (

)
First Order (

)
Reactivity High (Powerful Alkylator)Moderate to Low (Weak Alkylator)
Stability Unstable in solutionModerately stable (requires heat/time to cyclize)
Biological Role Cytotoxic ChemotherapyChemical Intermediate / Model for NGP

Expert Insight: The stability of the oxazolinium intermediate means that this compound is often used as a "masked" alkylating agent or in the synthesis of oxazoline derivatives for polymer chemistry (e.g., poly(2-oxazoline)s).[1]

Experimental Protocols
3.1 Synthesis of this compound

Objective: Synthesize high-purity material for kinetic verification. Scale: 10 mmol.

Reagents:

  • Benzoyl Chloride (1.40 g, 10 mmol)

  • 2-Chloroethylamine Hydrochloride (1.16 g, 10 mmol)[1]

  • Triethylamine (TEA) (2.22 g, 22 mmol) — Note: 2 equivalents required (one to free the amine, one to scavenge HCl).

  • Dichloromethane (DCM) (Anhydrous, 50 mL)[1]

Workflow:

  • Preparation: Suspend 2-chloroethylamine HCl in DCM (25 mL) in a round-bottom flask under Nitrogen.

  • Activation: Add TEA dropwise at 0°C. Stir for 15 min to generate the free base in situ.

  • Acylation: Add Benzoyl Chloride dissolved in DCM (25 mL) dropwise over 30 minutes at 0°C. Control: Maintain temp < 5°C to prevent premature cyclization.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Wash with 1M HCl (removes unreacted amine/TEA), then sat. NaHCO3, then Brine.

  • Isolation: Dry over MgSO4, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc.

Validation Criteria:

  • 1H NMR (CDCl3): Triplet at ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     ppm (CH2-Cl), Triplet at 
    
    
    
    ppm (CH2-N). Absence of oxazoline signals (which would appear shifted if cyclization occurred during workup).
3.2 Kinetic Analysis: Solvolysis Rate Determination

Objective: Quantify the rate of oxazolinium formation (


) by monitoring chloride ion release.

Methodology: The reaction is first-order intramolecular displacement.[1]



Protocol:

  • Solvent System: Prepare 50% Aqueous Acetone (v/v) or 50% Aqueous Ethanol. Note: Water is required to drive the hydrolysis of the intermediate, making the step irreversible for measurement purposes.

  • Setup: Dissolve this compound (0.01 M) in the solvent thermostated at 50°C.

  • Sampling: Aliquot 5.0 mL samples at intervals (t = 0, 10, 20, 30, 60 min).

  • Quenching: Quench aliquots into cold Acetone/HNO3.

  • Titration: Potentiometric titration with AgNO3 to determine liberated [Cl-].

Data Processing: Plot


 vs. time (

), where:
  • 
     = initial concentration
    
  • ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     = concentration of Cl- at time 
    
    
    
  • The slope of the line

    
    .
    

Workflow Substrate Substrate This compound Reaction Solvolysis Reaction (Thermostated Bath) Substrate->Reaction Solvent Solvent System (50% Aq. Acetone, 50°C) Solvent->Reaction Sampling Sampling Loop (Every 10-15 min) Reaction->Sampling Sampling->Reaction Continue Analysis AgNO3 Titration (Potentiometric) Sampling->Analysis Aliquot Calc Data Calculation Plot ln(a/a-x) vs t Analysis->Calc

Figure 2: Workflow for the kinetic determination of NGP-assisted solvolysis.

References
  • Mechanism of Amide NGP : Winstein, S., & Boschan, R. (1950). The Role of Neighboring Groups in Replacement Reactions.[2][3][4][5][6] Journal of the American Chemical Society.

  • Oxazoline Formation : Yang, T., et al. (2022).[7] A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization.[1][7][8] Molecules. [1]

  • Kinetic Methodology: McManus, S. P., & Capon, B. (1976). Neighboring Group Participation. Plenum Press. (Standard text for Solvolysis Kinetics).
  • Chemical Data : NIST Chemistry WebBook, SRD 69. This compound.[1][9][10][11][12] [1]

Sources

Technical Guide: Solubility Profile and Solvent Selection for N-(2-Chloroethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of N-(2-Chloroethyl)benzamide (CAS: 26385-07-9). As a structural hybrid comprising a lipophilic benzoyl core and a reactive chloroethyl side chain, this molecule presents unique solvation challenges critical for researchers in medicinal chemistry and process development.[1]

While often used as a synthetic intermediate—specifically as a precursor for 2-phenyl-2-oxazoline via cyclization—its solubility data in open literature is frequently fragmented. This guide synthesizes predictive physicochemical profiling with comparative data from structural analogs (e.g., Benzamide) to establish a Solubility Landscape .[1] It further provides a self-validating experimental protocol for precise thermodynamic solubility determination, ensuring researchers can generate robust internal data.[1]

Physicochemical Profile

Understanding the solubility behavior requires a breakdown of the molecular forces at play.[1] this compound exhibits a "push-pull" solvation mechanism: the amide linkage facilitates hydrogen bonding (H-bond donor/acceptor), while the phenyl ring and chloroethyl tail drive lipophilicity.[2]

Table 1: Core Physicochemical Properties

PropertyValueImplication for Solubility
Molecular Formula C₉H₁₀ClNOModerate molecular weight (183.64 g/mol ) allows for reasonable dissolution kinetics.[2]
Melting Point 103–106 °CHigh crystal lattice energy requires thermal input (heating) for dissolution in borderline solvents (e.g., ethanol).[1]
LogP (Predicted) ~2.04Moderately lipophilic.[1] Prefers organic solvents over pure water.[1]
H-Bond Donors 1 (Amide NH)Capable of interaction with protic solvents (Alcohols).[1]
H-Bond Acceptors 1 (Carbonyl O)Capable of interaction with protic solvents and water.[1]

Data grounded in standard chemical databases and comparative analysis of benzamide derivatives. [1, 3][1][3][4][5][6][7][8][9][10]

Solubility Landscape

The following classification is derived from the "Like Dissolves Like" principle and empirical data from the purification of structurally similar benzamides.

Solvent Compatibility Matrix

Table 2: Qualitative Solubility Profile

Solvent ClassSpecific SolventsSolubility RatingOperational Context
Polar Aprotic DMSO, DMF, DMAcExcellent Primary solvents for stock solutions and reactions.[2] High solubility due to disruption of amide-amide intermolecular H-bonds.[1]
Chlorinated Dichloromethane (DCM), ChloroformGood Ideal for extraction and synthesis.[1] The lipophilic chloroethyl group interacts favorably here.[1]
Alcohols Methanol, Ethanol, IsopropanolModerate (Temperature Dependent) Key for Recrystallization. Soluble at reflux; limited solubility at RT.[1] Use for purification.
Esters/Ketones Ethyl Acetate, AcetoneModerate Good for general handling; Acetone is a strong solvent for benzamides but volatile.[1]
Non-Polar Hexanes, Heptane, Diethyl EtherPoor Used as anti-solvents to precipitate the product from reaction mixtures.[1]
Aqueous WaterLow Sparingly soluble cold.[1] Solubility increases with heat, but risk of hydrolysis exists.[1]
The Thermodynamics of Dissolution

The dissolution of benzamides is typically an endothermic process.[1][8] As observed in the parent molecule (Benzamide), solubility increases significantly with temperature.[1][5][6] The order of solubility generally follows: Methanol > Acetone > Ethanol > Ethyl Acetate > Water [2].[1][5][6] Note: The addition of the chloroethyl group in this compound shifts this balance slightly towards lipophilic solvents (e.g., DCM) compared to the parent benzamide.

Critical Safety Insight: Cyclization Risk

Warning: In polar, protic solvents (especially water or alcohols) under basic conditions or high heat, this compound can undergo intramolecular cyclization to form 2-phenyl-2-oxazoline (or the protonated oxazolinium species).[2] This releases HCl.[1]

  • Recommendation: Avoid prolonged heating in protic solvents unless cyclization is the intended reaction.[1] For recrystallization, minimize the time at reflux.[1]

Visualization: Solvation Mechanism

The following diagram illustrates the competitive interactions determining the solubility of this compound.

SolubilityMechanism cluster_molecule This compound Structure cluster_solvents Solvent Interactions Phenyl Phenyl Ring (Lipophilic) Amide Amide Linkage (Polar/H-Bonding) Phenyl->Amide NonPolar Non-Polar (Hexane) Van der Waals only Phenyl->NonPolar Weak Interaction (Crystal Lattice Dominates) Chloro Chloroethyl Tail (Lipophilic/Reactive) Amide->Chloro PolarAprotic Polar Aprotic (DMSO) Accepts H-bonds Amide->PolarAprotic Strong Solvation Alcohol Alcohols (EtOH) Donates/Accepts H-bonds Amide->Alcohol Moderate Solvation (Temp Dependent) Chloro->NonPolar Weak Interaction

Figure 1: Mechanistic breakdown of solvent interactions.[1] The amide core drives solubility in polar solvents, while the lipophilic regions limit water solubility.[1]

Experimental Protocol: Determination of Thermodynamic Solubility

Since precise quantitative data (mg/mL) may vary by batch purity and polymorph, the "Shake-Flask" method is the gold standard for generating internal data.[1]

Reagents & Equipment
  • Test Compound: this compound (Dry, powdered).

  • Solvents: HPLC grade (Ethanol, DCM, Acetone, Water).[1]

  • Equipment: Temperature-controlled shaker or water bath, 0.45 µm PTFE syringe filters, HPLC-UV or Gravimetric balance.[1]

Workflow (Step-by-Step)
  • Supersaturation: Add excess solid (~50 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Shake/stir at a constant temperature (e.g., 25°C) for 24 hours.

    • Check: Ensure solid is still present.[1] If all dissolves, add more solid.[1]

  • Phase Separation: Allow the mixture to settle, then filter the supernatant using a pre-heated syringe filter (to prevent crashing out in the needle).

  • Quantification:

    • Method A (Gravimetric): Evaporate a known volume of filtrate in a tared vessel and weigh the residue.[1]

    • Method B (HPLC): Dilute the filtrate and analyze against a standard curve (Detection @ 230-254 nm).[1]

Workflow Diagram

ProtocolWorkflow Start Start: Excess Solid + Solvent Equilibrate Equilibrate (24h @ 25°C) Start->Equilibrate CheckSolid Is Solid Present? Equilibrate->CheckSolid AddSolid Add More Solid CheckSolid->AddSolid No Filter Filter Supernatant (0.45 µm PTFE) CheckSolid->Filter Yes AddSolid->Equilibrate Analyze Quantify (HPLC/Gravimetric) Filter->Analyze

Figure 2: The "Shake-Flask" workflow for determining thermodynamic solubility.

Process Chemistry Applications

Recrystallization Strategy

For purification of crude this compound:

  • Solvent System: Ethanol/Water (9:1 or 8:2 ratio).[1]

  • Procedure: Dissolve crude solid in boiling Ethanol. Add warm water dropwise until slight turbidity persists. Re-heat to clear, then cool slowly to 4°C.

  • Why: This exploits the steep solubility curve in ethanol while using water as an anti-solvent to maximize yield [4].[1]

Reaction Solvent[2]
  • Synthesis: Typically performed in Dichloromethane (DCM) or Toluene .[1] These solvents solubilize the benzoyl chloride reactant and the product, allowing for easy washing of the byproduct salts with water (biphasic workup).[1]

References

  • PubChem. (2025).[1][2][11] this compound | C9H10ClNO.[1][7][11][12][13] National Library of Medicine.[1][2] [Link]

  • Wang, J., et al. (2025).[1] Solubility determination and modelling of benzamide in organic solvents. Imperial College London / ResearchGate.[1] [Link][1]

  • ChemSrc. (2025).[1] this compound Properties and Safety. [Link][2]

Sources

Technical Whitepaper: Comprehensive Spectral Analysis of N-(2-Chloroethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026


H

ClNO Molecular Weight: 183.63 g/mol [1][2]

Executive Summary

N-(2-Chloroethyl)benzamide is a critical intermediate in medicinal chemistry, frequently utilized in the synthesis of nitrogen mustard derivatives and oxazoline heterocycles. Its structural integrity is defined by the stability of the benzamide core and the reactivity of the alkyl chloride tail.

This technical guide provides a definitive reference for the spectral identification of this compound. Unlike generic databases, this document correlates spectral features directly to structural moieties, establishing a self-validating analytical workflow for researchers engaged in drug development and synthetic optimization.

Structural Context & Synthesis[3][4][5][6][7]

To understand the spectral impurities often found with this compound, one must understand its genesis. The standard synthesis involves the Schotten-Baumann reaction or direct acylation.

  • Precursors: Benzoyl chloride + 2-Chloroethylamine hydrochloride.

  • Key Impurities: Benzoic acid (hydrolysis product), N-(2-hydroxyethyl)benzamide (if conditions are too basic/aqueous).

  • Physical State: White crystalline solid.

  • Melting Point: 103–106 °C .

Mass Spectrometry (MS) Analysis[9][10][11][12][13]

Mass spectrometry provides the primary "fingerprint" for this molecule, characterized by the distinct chlorine isotopic cluster.

Fragmentation Logic

The Electron Ionization (EI) spectrum is dominated by alpha-cleavage adjacent to the carbonyl group. The stability of the benzoyl cation renders it the base peak, suppressing the intensity of the molecular ion.

m/z (Mass-to-Charge)Relative AbundanceFragment AssignmentMechanistic Origin
183 ~20%[M]+ Molecular Ion (

Cl)
185 ~6.5%[M+2]+ Isotope Peak (

Cl) - Diagnostic 3:1 ratio
148 <5%[M - Cl]+Loss of Chlorine radical
105 100% (Base) [C

H

CO]+
Benzoyl Cation (Alpha cleavage)
77 ~40%[C

H

]+
Phenyl Cation (Loss of CO from m/z 105)
51 ~10%[C

H

]+
Fragmentation of Phenyl ring
Fragmentation Pathway Diagram

The following diagram illustrates the decay of the parent ion into its primary diagnostic fragments.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 183/185 (Radical Cation) Benzoyl Base Peak [Ph-CO]+ m/z 105 (Acylium Ion) M_Ion->Benzoyl α-Cleavage (Loss of Amine side chain) Fragment_Alkyl Neutral Loss [•NH-CH2-CH2-Cl] M_Ion->Fragment_Alkyl Phenyl Phenyl Cation [Ph]+ m/z 77 Benzoyl->Phenyl Inductive Cleavage (-28 amu) Fragment_CO Neutral Loss [CO] Benzoyl->Fragment_CO

Figure 1: EI-MS Fragmentation pathway showing the genesis of the base peak (m/z 105) and phenyl cation.

Infrared Spectroscopy (FT-IR)

IR analysis serves as a rapid functional group validation tool. The presence of the Amide I/II bands and the absence of a broad O-H stretch (indicative of the hydrolyzed benzoic acid impurity) are the critical quality checks.

Frequency (cm

)
Vibration ModeStructural AssignmentNotes
3300 N-H StretchSecondary AmideSharp band; distinct from broad O-H.
3060 C-H StretchAromatic RingWeak intensity.
1635 C=O Stretch Amide I Strongest band; diagnostic for amide backbone.
1540 N-H BendAmide IICombined N-H bending and C-N stretching.
710, 690 C-H BendMono-substituted Benzene"OoP" (Out of Plane) bending; confirms mono-substitution.

Nuclear Magnetic Resonance (NMR)[6][10][13]

NMR provides the definitive structural proof. The data below assumes a solvent of CDCl


 at 400 MHz.
H NMR Data Assignments

The ethylene linker protons often appear as a tight multiplet or two distinct triplets depending on the resolution and concentration.

Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentCoupling (

)
7.78 - 7.80 Doublet (d)2HOrtho-Ar (H2, H6)

Hz
7.48 - 7.52 Triplet (t)1HPara-Ar (H4)

Hz
7.40 - 7.45 Triplet (t)2HMeta-Ar (H3, H5)

Hz
6.70 - 6.85 Broad Singlet1HN-H Exchangeable with D

O
3.78 Triplet (t)2HCH

-Cl
Deshielded by Chlorine
3.72 Multiplet (q/t)2HCH

-N
Coupled to NH and CH

-Cl

Note on Ethylene Linker: While often reported as two triplets, the CH


-N and CH

-Cl signals are chemically similar and may overlap (forming an AA'BB' system) in lower-field instruments .
C NMR Data Assignments
Chemical Shift (

ppm)
Carbon TypeAssignment
167.8 Quaternary (C=O)Carbonyl
134.2 Quaternary (Ar)Ipso-carbon
131.7 CH (Ar)Para-carbon
128.7 CH (Ar)Meta-carbons
127.1 CH (Ar)Ortho-carbons
43.8 CH

CH

-Cl
41.6 CH

CH

-N
NMR Assignment Workflow

The following logic flow ensures accurate peak assignment and impurity detection.

NMR_Workflow Sample Sample in CDCl3 Scan1H Run 1H Scan Sample->Scan1H Analyze_Ar Region 7.4-7.8 ppm Integrate to 5H Scan1H->Analyze_Ar Analyze_Alk Region 3.7-3.8 ppm Check for 2 distinct multiplets (4H total) Scan1H->Analyze_Alk Check_NH Identify Broad Singlet ~6.7 ppm Scan1H->Check_NH Confirm Confirm Structure Analyze_Ar->Confirm Analyze_Alk->Confirm D2O_Shake D2O Shake Test Check_NH->D2O_Shake If ambiguous D2O_Shake->Confirm Peak Disappears

Figure 2: Step-by-step logic for validating the 1H NMR spectrum of this compound.

Experimental Protocols

To replicate the spectral data above, strictly adhere to these preparation protocols.

NMR Sample Preparation
  • Solvent: Use CDCl

    
     (99.8% D) with 0.03% TMS as an internal standard.
    
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a cotton plug into the NMR tube.

  • Acquisition: Standard proton parameters (pulse width 30°, relaxation delay 1s, 16 scans).

IR Sample Preparation (ATR Method)
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture absorption (which obscures the NH region).

  • Procedure: Place ~2 mg of solid crystal onto the diamond crystal. Apply high pressure to ensure contact.

  • Background: Collect background spectrum of air before sample application.

References

  • Sigma-Aldrich.[3] Product Specification: this compound. Retrieved from .

  • SpectraBase.[3] 1H NMR Spectrum of this compound. Bio-Rad Laboratories. Retrieved from .[3]

  • National Institute of Standards and Technology (NIST).[4] Mass Spectrum of this compound. NIST Chemistry WebBook, SRD 69.[4] Retrieved from .

  • PubChem.[5][3] Compound Summary: this compound (CID 101439).[5][3] National Library of Medicine. Retrieved from .

Sources

Theoretical Framework and Computational Analysis of N-(2-Chloroethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical whitepaper on the theoretical and computational analysis of N-(2-Chloroethyl)benzamide (CAS: 26385-07-9).[1] It is designed for researchers and drug development scientists to establish a rigorous protocol for molecular modeling, geometric validation, and electronic property prediction.[2]

Executive Summary

This compound represents a critical structural motif in medicinal chemistry, combining a stable benzamide pharmacophore with a reactive 2-chloroethyl alkylating side chain .[1] While the benzamide core provides binding affinity and metabolic stability, the chloroethyl tail introduces potential electrophilicity, relevant for covalent drug design or prodrug strategies.[2]

This guide outlines the standard theoretical protocols required to define its molecular geometry, vibrational signature, and electronic reactivity profile.[2][3] Unlike aliphatic nitrogen mustards, the amide nitrogen here significantly modulates the reactivity of the chloroethyl group, a nuance that Density Functional Theory (DFT) studies must capture.[2]

Computational Methodology (Protocol)

To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol uses Density Functional Theory (DFT) , the industry standard for small-molecule drug candidates.

Level of Theory[1][2][4]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or ωB97X-D (for better dispersion corrections).[1]

  • Basis Set: 6-311++G(d,p) .[1][4][5][6]

    • Why: The diffuse functions (++) are critical for describing the lone pairs on Oxygen, Nitrogen, and Chlorine.[2] The polarization functions (d,p) accurately model the C-Cl bond and the amide resonance.[2]

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1]

    • Solvents: Water (

      
      ) for physiological simulation; DMSO (
      
      
      
      ) for solubility studies.[1][2]
Workflow Diagram

The following Graphviz diagram visualizes the logical flow of the computational study, from initial structure generation to reactivity prediction.

ComputationalWorkflow cluster_Analysis Property Analysis Start Initial Structure Generation (Z-Matrix / SMILES) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NImag = 0 Check) Opt->Freq Freq->Opt Imaginary Freq Found Geo Geometric Parameters (Bond Lengths/Angles) Freq->Geo Validated Minima Elec Electronic Properties (HOMO-LUMO / MEP) Freq->Elec Vib Vibrational Assignment (IR/Raman Scaling) Freq->Vib Reactivity Reactivity Prediction (Fukui Functions) Elec->Reactivity

Caption: Standardized DFT workflow for validating this compound geometry and properties.

Geometric Structure Analysis

The geometry of this compound is governed by the resonance of the amide bond and the steric freedom of the ethyl chloride tail.[2]

The Amide Plane (The Core)

The benzamide moiety (Ph-CO-NH-) is expected to be largely planar due to


 hybridization.[2]
  • C-N Bond Length: Predicted to be ~1.35 - 1.37 Å .[1][2] This is significantly shorter than a standard C-N single bond (1.47 Å), confirming partial double-bond character.[1]

  • Conformation: The trans conformation (O=C and N-H are anti) is energetically favored over the cis form by approximately 2-5 kcal/mol due to steric repulsion between the phenyl ring and the chloroethyl group.[2]

The Chloroethyl Tail (The Variable)

The -CH


-CH

-Cl group introduces conformational flexibility.[1][2]
  • Torsion Angle (N-C-C-Cl): Two primary conformers exist:

    • Anti (Trans): Dihedral angle

      
      .[1][2] Generally the global minimum in gas phase.[1][2]
      
    • Gauche: Dihedral angle

      
      .[1][2] May be stabilized by weak intramolecular interactions (C-H
      
      
      
      O) or solvation effects.[1][2]
  • C-Cl Bond: Predicted length 1.79 - 1.82 Å .[1]

Comparative Geometric Parameters (Theoretical vs. Expected)
ParameterAtom PairTheoretical Value (DFT)*Experimental Reference (Analogues)**
Bond Length C=O (Carbonyl)1.22 Å1.23 Å (Benzamide)
Bond Length C-N (Amide)1.36 Å1.35 Å
Bond Length C-Cl1.80 Å1.79 Å (Alkyl chloride)
Bond Angle C-N-C (Amide)122.5°~123°
Dihedral Ph-C-N-C~0° (Planar)< 15° (Twist)

*Values derived from B3LYP/6-311++G(d,p) calculations on analogous benzamides. **Based on crystallographic data of N-substituted benzamides [1].

Electronic Properties & Reactivity[1][3][4][8]

Understanding the electronic distribution is vital for predicting the stability of the C-Cl bond.[2]

HOMO-LUMO Analysis[1][2][8][9]
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the amide nitrogen lone pair .[2] It represents the nucleophilic center of the molecule.[2]

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the

    
     orbitals of the carbonyl group  and the aromatic ring.[2]
    
  • Band Gap: A large HOMO-LUMO gap (typically > 4.5 eV) is expected, indicating high kinetic stability.[1] Unlike amine mustards, the amide nitrogen lone pair is delocalized into the carbonyl, making it less available to displace the chloride ion.[2] This predicts that this compound is not a spontaneously reactive alkylating agent (nitrogen mustard type) but rather a stable precursor.[1]

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide for intermolecular interactions:

  • Negative Potential (Red): Concentrated on the Carbonyl Oxygen .[2] This is the primary H-bond acceptor site.[1][2]

  • Positive Potential (Blue): Concentrated on the Amide Proton (N-H) .[2] This is the H-bond donor site.[1][2]

  • Neutral/Green: The chloroethyl tail is largely non-polar, though the Chlorine atom carries a partial negative charge.[2]

Vibrational Spectroscopy (IR/Raman)[5][6][10]

Theoretical frequency calculations (scaled by a factor of ~0.961 for B3LYP) allow for the assignment of experimental FT-IR bands.

Vibrational ModeFrequency (Theoretical cm

)
IntensityAssignment
N-H Stretch 3400 - 3450MediumAmide N-H (Free)
C=O[1] Stretch 1650 - 1680StrongAmide I Band (Diagnostic)
N-H Bend 1530 - 1560MediumAmide II Band
C-N Stretch 1250 - 1300MediumAmide III
C-Cl Stretch 650 - 750Weak/MedAlkyl Halide (G/T conformers)

Note: The C-Cl stretch is often coupled with C-C skeletal vibrations in the fingerprint region.[2]

References

  • Crystal Structure of N-Substituted Benzamides

    • Source: NIST WebBook & CCDC.[1][2]

    • Relevance: Provides baseline bond lengths for the benzamide core.[1][2]

    • Link:[1]

  • DFT Methodology for Amides

    • Title: "Vibrational spectra and DFT analysis of Cyclophosphamide analogues."
    • Relevance: Validates the use of B3LYP/6-311++G(d,p)
    • Context: See Spectrochimica Acta Part A or similar journals for "2-chloroethyl" group assignments.[1][2]

  • Electronic Reactivity of Benzamides

    • Concept: The reduced nucleophilicity of amide nitrogens vs. amines prevents aziridinium formation.[2]

    • Source:March's Advanced Organic Chemistry, Chapter on Nucleophilic Substitution.[1][2]

  • General Protocol Source: Title: "Ab initio and DFT studies of benzamide derivatives." Relevance: Establishes the planarity of the Ph-CONH- linkage.

Sources

Technical Guide: Toxicological Profile of N-(2-Chloroethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the toxicological profile of N-(2-Chloroethyl)benzamide , synthesized from a combination of direct chemical data, metabolite read-across, and mechanistic principles of nitrogen mustard analogues.

Executive Summary

This compound (CAS: 26385-07-9) is a monofunctional alkylating agent derivative. While often used as a chemical intermediate in the synthesis of oxazolines and heterocyclic pharmaceuticals, its toxicological profile is dominated by its potential to act as a "masked" nitrogen mustard.

Unlike classical nitrogen mustards (which carry two chloroethyl arms), this compound possesses a single chloroethyl group attached to an amide nitrogen. This structure significantly alters its reactivity: it is stable at neutral pH but capable of metabolic activation via hydrolysis or chemical cyclization to reactive electrophiles. Consequently, it presents a risk profile characterized by delayed genotoxicity and severe irritation .

Key Risk Indicators:

  • Acute Toxicity: Estimated Moderate (Category 4 Oral).

  • Genotoxicity: High Concern (Metabolic release of 2-chloroethylamine).

  • Local Effects: Confirmed Skin and Eye Irritant (H315, H319).

Chemical & Physical Characterization

Understanding the physical state is a prerequisite for predicting exposure routes.

PropertyDataRelevance to Toxicology
CAS Number 26385-07-9Unique Identifier
Formula C₉H₁₀ClNOMolecular Weight: 183.63 g/mol
Physical State Solid (Crystalline powder)Inhalation risk of dusts; dermal contact.[1]
Melting Point 103–106 °CStable solid at room temperature.
Solubility Low in water; Soluble in DMSO, EthanolLipophilicity facilitates membrane penetration.
Reactivity Susceptible to hydrolysis and cyclizationForms reactive aziridinium or oxazolinium species.

Mechanism of Toxicity: The "Activation" Pathways

The toxicity of this compound is not inherent to the parent molecule in its resting state but rather to its transformation products. The amide nitrogen reduces the nucleophilicity of the nitrogen lone pair, preventing the spontaneous formation of the toxic aziridinium ion seen in amine mustards. However, two pathways activate this molecule in vivo.

Pathway A: Metabolic Hydrolysis (The Primary Threat)

Enzymatic cleavage of the amide bond (by amidases) releases Benzoic Acid (relatively non-toxic) and 2-Chloroethylamine . The latter is a potent alkylating agent that spontaneously cyclizes to form an aziridinium ion, which alkylates DNA at the N7 position of guanine.

Pathway B: Cyclodehydrochlorination

Under basic conditions or specific enzymatic catalysis, the carbonyl oxygen can attack the chloroethyl group, displacing chloride and forming 2-Phenyl-2-oxazoline . This intermediate is an electrophile that can react with cellular nucleophiles (proteins/DNA).

Visualization: Activation Pathways

The following diagram illustrates the divergence between stable storage and toxic activation.

ToxicityPathways Parent This compound (Stable Parent) Hydrolysis Enzymatic Hydrolysis (Amidase) Parent->Hydrolysis In Vivo Oxazoline 2-Phenyl-2-oxazoline (Secondary Electrophile) Parent->Oxazoline Chemical/Thermal Stress (-HCl) Metabolite 2-Chloroethylamine (Primary Toxicant) Hydrolysis->Metabolite Aziridinium Aziridinium Ion (Reactive Electrophile) Metabolite->Aziridinium Spontaneous Cyclization DNA DNA Alkylation (Guanine N7 Adducts) Aziridinium->DNA Genotoxicity Oxazoline->DNA Protein/DNA Binding

Caption: Figure 1.[2] Dual activation pathways transforming the stable amide into reactive alkylating species.

Toxicological Data Profile

Direct experimental data for CAS 26385-07-9 is limited in public registries. The following data is synthesized from Read-Across methodology using the primary metabolite, 2-Chloroethylamine (CAS 870-24-6), which represents the "worst-case" toxicity scenario.

Acute Toxicity
EndpointValue (Estimated/Read-Across)Classification
LD50 Oral (Rat) ~2000 mg/kg (Based on metabolite)Category 4 (Harmful if swallowed)
LD50 Dermal Data Not AvailableTreat as Toxic (Category 3) due to absorption potential.
LC50 Inhalation Data Not AvailableHigh risk of respiratory irritation.
Irritation & Sensitization
  • Skin: Irritating (Category 2). The chloroethyl moiety is a known vesicant (blistering agent) precursor. Prolonged contact may cause chemical burns.

  • Eyes: Serious Eye Irritation (Category 2A). Hydrolysis on the moist surface of the eye releases HCl, causing immediate damage.

Genotoxicity & Carcinogenicity
  • Mutagenicity: Positive (Predicted). The metabolite 2-chloroethylamine is a known mutagen (Muta. 2). It induces base-pair substitutions and frameshift mutations in Salmonella typhimurium (Ames Test).

  • Carcinogenicity: Not listed by IARC/NTP, but structural alerts (alkylating halide) suggest potential carcinogenicity upon chronic exposure.

Experimental Protocols for Safety Validation

As a researcher handling this compound, you should not rely solely on predicted data. Use the following protocols to validate the specific risks in your formulation.

Protocol A: Hydrolytic Stability Assay

Determine if the compound releases toxic amines in your specific buffer system.

  • Preparation: Dissolve this compound (10 mM) in DMSO.

  • Incubation: Dilute to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4) and incubate at 37°C.

  • Sampling: Aliquot samples at t=0, 1, 4, and 24 hours.

  • Analysis: Analyze via HPLC-MS/MS.

    • Monitor: Disappearance of Parent (m/z 184 [M+H]+) and appearance of 2-Chloroethylamine (m/z 79/81) and Benzoic Acid.

  • Interpretation: >10% degradation in 24h indicates high potential for in vivo toxicity.

Protocol B: Genotoxicity Screening (Ames Test Modification)

Since the parent requires metabolic activation, standard Ames tests may yield false negatives.

  • Strains: S. typhimurium TA100 (detects base-pair substitutions) and TA98 (frameshifts).

  • Activation System: REQUIRED. Use Rat Liver S9 fraction (induced with Aroclor 1254) to simulate hepatic metabolism (amidase activity).

  • Dosing: 5 concentrations (e.g., 312, 625, 1250, 2500, 5000 µ g/plate ).

  • Control: Positive control: 2-Aminoanthracene (requires S9). Negative control: DMSO.

  • Criteria: A 2-fold increase in revertant colonies over background indicates mutagenicity.

Handling & Risk Management

Occupational Exposure Limit (OEL): Not established. Recommended Internal Limit: 0.1 mg/m³ (8h TWA) — Based on nitrogen mustard analogue safety factors.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95/P2 minimum. If heating or generating dust, use a full-face respirator with organic vapor/acid gas cartridges (OV/AG).

  • Dermal: Double-gloving recommended.

    • Inner Glove: Nitrile (0.11 mm).

    • Outer Glove: Laminate film (Silver Shield) or thick Nitrile (>0.2 mm) for prolonged handling.

  • Engineering Controls: All weighing and solution preparation must occur inside a certified Chemical Fume Hood.

Spill Management (Deactivation)

Do not simply wash with water (this generates HCl).

  • Solid Spill: Cover with weak base (Sodium Carbonate or Sodium Bicarbonate) to neutralize potential acidity. Sweep into a sealed container.

  • Solution Spill: Absorb with vermiculite. Treat the waste with 10% aqueous NaOH to force hydrolysis to the alcohol (N-(2-hydroxyethyl)benzamide) and chloride, then dispose of as hazardous chemical waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101439, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-chloroethylamine hydrochloride (CAS 870-24-6). (Used for metabolite read-across). Retrieved from [Link]

  • Yang, T., et al. (2022). "A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid."[3][4] Molecules, 27(24), 9042.[3] (Demonstrates cyclization reactivity). Retrieved from [Link]

Sources

Methodological & Application

experimental protocol for N-alkylation with N-(2-Chloroethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026


-ethylbenzamide moiety via nucleophilic substitution.

Abstract & Strategic Utility


-(2-Chloroethyl)benzamide (CAS: 6273-79-6) is a bifunctional building block extensively used in medicinal chemistry to introduce a benzamidoethyl linker onto nucleophilic nitrogen centers. This moiety acts as a pharmacophore in histone deacetylase (HDAC) inhibitors and dopamine receptor ligands.[1]

While theoretically a simple


 reaction, this protocol addresses the critical instability of the reagent: intramolecular cyclization . Under improper conditions, the amide oxygen attacks the alkyl chloride, expelling chloride to form 2-phenyl-2-oxazoline . This application note provides a field-validated protocol that suppresses oxazoline formation while maximizing intermolecular 

-alkylation yields via Finkelstein catalysis.

Mechanistic Insight: The "Oxazoline Trap"

The success of this reaction depends on the competition between the desired intermolecular attack by the external amine and the undesired intramolecular attack by the amide oxygen.

Competing Pathways
  • Pathway A (Desired): The external nucleophile (secondary amine) attacks the

    
    -carbon, displacing chloride.
    
  • Pathway B (Undesired): The internal amide oxygen attacks the

    
    -carbon, forming a cyclic oxazoline intermediate. This is favored by high heat and strong bases (e.g., NaH).
    
Visualization of Reaction Dynamics

The following diagram illustrates the kinetic competition. Note that the addition of Potassium Iodide (KI) accelerates Pathway A by converting the poor leaving group (Cl) to a good one (I) in situ.

ReactionMechanism Reactant N-(2-Chloroethyl)benzamide Iodide Intermediate: N-(2-Iodoethyl)benzamide (Transient) Reactant->Iodide KI (Finkelstein) Product Product: N-Alkylated Amine Reactant->Product Slow SN2 Oxazoline Side Product: 2-Phenyl-2-oxazoline Reactant->Oxazoline Intramolecular Cyclization (High T / Strong Base) Iodide->Product Fast SN2 Amine Nucleophile (Sec. Amine) Amine->Product

Figure 1: Kinetic competition between Finkelstein-assisted alkylation (Green/Yellow) and Oxazoline formation (Red).

Experimental Design & Optimization

Solvent and Base Selection

The choice of solvent determines the ionization state of the reagents. We utilize Acetonitrile (MeCN) over DMF to simplify workup and reduce thermal degradation.

ParameterRecommended ConditionRationale
Solvent Acetonitrile (MeCN)Polar aprotic; sufficient boiling point (82°C) for reflux without promoting rapid cyclization.[1]
Base

(3.0 equiv)
Mild, heterogeneous base.[1] Neutralizes HCl byproduct without deprotonating the amide nitrogen (pKa ~15).
Catalyst KI (0.5 - 1.0 equiv)Essential.[1] Converts alkyl chloride to alkyl iodide (Finkelstein), increasing reaction rate by ~100x.[1]
Temperature 80°C (Reflux)Required to overcome the activation energy of the secondary chloride displacement.[1]

Detailed Protocol: -Alkylation of Piperazine Derivative

Target: Synthesis of


-[2-(4-substituted-piperazin-1-yl)ethyl]benzamide.
Scale:  1.0 mmol (scalable to 50 mmol).
Reagents Setup
  • Electrophile:

    
    -(2-Chloroethyl)benzamide (1.0 equiv, 183.6 mg)
    
  • Nucleophile: 1-Boc-piperazine or Morpholine (1.2 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (3.0 equiv)[1]
    
  • Catalyst: Potassium Iodide (KI) (0.5 equiv)[1]

  • Solvent: Acetonitrile (MeCN), HPLC Grade (10 mL/mmol)[1]

Step-by-Step Workflow

Workflow Step1 Activation Phase Mix Electrophile + KI in MeCN Stir 15 min @ RT Step2 Addition Phase Add Base (K2CO3) + Nucleophile Step1->Step2 Step3 Reaction Phase Reflux (80°C) for 12-16 hours Monitor via TLC/LCMS Step2->Step3 Step4 Quench & Filter Cool to RT, Filter solids (inorganic salts) Step3->Step4 Step5 Workup Evaporate MeCN -> Redissolve in DCM Wash w/ H2O & Brine Step4->Step5 Step6 Purification Recrystallization (EtOAc/Hex) or Flash Column Step5->Step6

Figure 2: Operational workflow for the synthesis.

Execution
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve

    
    -(2-Chloroethyl)benzamide (1.0 equiv) and KI (0.5 equiv) in dry MeCN. Stir at room temperature for 15 minutes. Observation: Solution may turn slightly yellow due to trace iodine liberation.
    
  • Addition: Add the secondary amine (1.2 equiv) followed by anhydrous

    
     (3.0 equiv).
    
  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (oil bath temperature). Stir vigorously to keep the inorganic base suspended.

  • Monitoring: Check TLC after 6 hours (Eluent: 5% MeOH in DCM).

    • Rf Product: ~0.3 - 0.5 (stains positive with Ninhydrin or UV active).

    • Rf Reactant: ~0.8.

    • Rf Oxazoline (Side Product): Distinct spot, usually higher Rf than product but lower than chloride.[1]

  • Workup:

    • Cool reaction to room temperature.

    • Filter through a Celite pad to remove inorganic salts (

      
      , KCl, KI). Rinse pad with DCM.
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in DCM (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry over

      
      , filter, and concentrate.[1]
      

Validation & Troubleshooting (QC)

Analytical Markers
  • 1H NMR (CDCl3):

    • Diagnostic Shift: The methylene protons adjacent to the chlorine (

      
       ~3.7 ppm, triplet) will shift upfield to 
      
      
      
      ~2.6–2.8 ppm upon alkylation by the amine nitrogen.
    • Amide Proton: Broad singlet at

      
       ~6.5–7.5 ppm confirms the amide bond is intact (no hydrolysis).
      
  • Mass Spectrometry: Look for

    
     corresponding to the product. If you see 
    
    
    
    = 148 (approx), this indicates the 2-phenyl-2-oxazoline side product formed by cyclization.
Troubleshooting Table
ObservationDiagnosisRemedial Action
Low Yield / Unreacted SM Chloride is too stable.[1]Increase KI to 1.0 equiv. Switch solvent to Butanone (MEK) and reflux at higher temp (80°C).
Oxazoline Formation Base is too strong or Temp too high.Switch base from

to

. Lower temp to 60°C and extend time.
Hydrolysis of Amide Wet solvent or excessive base.Ensure anhydrous MeCN. Do not use NaOH or KOH.

Safety & Hazards

  • This compound: Skin and eye irritant. Potential alkylating agent (mutagenicity risk). Handle in a fume hood.

  • Acetonitrile: Flammable and toxic (metabolizes to cyanide).[1]

  • Waste Disposal: Aqueous layers containing iodides should be segregated from standard organic waste if required by local EHS regulations.

References

  • Finkelstein Reaction Mechanism: Finkelstein, H. (1910).[2] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[1][2][3] Ber. Dtsch. Chem. Ges., 43, 1528.[2]

  • Oxazoline Formation Side Reaction: Journal of Organic Chemistry, "Intramolecular Nucleophilic Attack in Amide Alkylations". (General mechanistic reference for amide-halide cyclization).

  • Benzamide Linker Chemistry: PubChem Compound Summary for this compound.

  • Base Selection in N-Alkylation: Organic Process Research & Development, "Optimization of N-Alkylation of Piperazines".

Sources

The Strategic Role of N-(2-Chloroethyl)benzamide in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical development, the strategic use of versatile intermediates is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). N-(2-Chloroethyl)benzamide stands out as a valuable building block, primarily due to the reactive 2-chloroethylamino moiety, which serves as a precursor for various cyclization and substitution reactions. This technical guide provides an in-depth exploration of this compound, detailing its synthesis, characterization, and critical applications in the preparation of important therapeutic agents. The protocols herein are designed for researchers, medicinal chemists, and process development scientists, offering not just procedural steps, but also the underlying chemical principles to ensure robust and reproducible outcomes.

I. Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is fundamental for its effective and safe utilization in a laboratory setting.

PropertyValueReference
Molecular Formula C₉H₁₀ClNO[1]
Molecular Weight 183.64 g/mol [1]
Appearance White to off-white solid
Melting Point 103-106 °C[2]
Boiling Point 366.4 °C at 760 mmHg[2]
CAS Number 26385-07-9[1]

Safety and Handling: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[2] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.

II. Synthesis and Characterization of this compound

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the formation of an amide bond, followed by a chlorination reaction. This approach ensures high yields and purity of the final product.

Step 1: Synthesis of N-(2-hydroxyethyl)benzamide

This initial step involves the aminolysis of an ester, such as methyl benzoate, with ethanolamine. This reaction is a classic example of nucleophilic acyl substitution.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl benzoate (1.0 eq) and ethanolamine (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water with stirring to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to yield pure N-(2-hydroxyethyl)benzamide as a white solid.[3]

Step 2: Chlorination of N-(2-hydroxyethyl)benzamide

The hydroxyl group of N-(2-hydroxyethyl)benzamide is converted to a chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂). The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion.

Protocol:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend N-(2-hydroxyethyl)benzamide (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene.[4]

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension, maintaining the temperature below 10 °C. The addition is exothermic and will produce HCl and SO₂ gases, which should be vented through a scrubber.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.[5][6]

  • Carefully quench the reaction by slowly pouring the mixture into ice-cold water.

  • Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or isopropanol to obtain a pure crystalline solid.[7]

HDACInhibitorWorkflow cluster_synthesis Synthesis Pathway cluster_purification Purification and Analysis A This compound B Benzoic Acid Derivative A->B Hydrolysis D Activated Carboxylic Acid B->D CDI Activation C o-Phenylenediamine Derivative E HDAC Inhibitor Analog C->E D->E Amide Coupling F Crude Product E->F G Purification (Chromatography/ Recrystallization) F->G H Pure HDAC Inhibitor G->H I Characterization (NMR, MS, HPLC) H->I

Sources

application of N-(2-Chloroethyl)benzamide in cancer research

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Application Note – N-(2-Chloroethyl)benzamide as a Pharmacophore Scaffold in Targeted Alkylation and HDAC Inhibition Strategies

Executive Summary

This compound (CAS: 26385-07-9) represents a critical structural motif in cancer research, serving as a foundational "benzamide mustard." While classical nitrogen mustards (e.g., melphalan, chlorambucil) are bifunctional cross-linkers, this compound acts as a mono-functional alkylating agent . This unique chemical behavior makes it an invaluable probe for studying DNA mono-adduct formation, repair kinetics, and as a synthon for "hybrid" anticancer drugs.

Recent high-impact research utilizes this scaffold to design dual-action inhibitors—molecules that combine Histone Deacetylase (HDAC) inhibition with DNA alkylation . By tethering the reactive 2-chloroethyl "warhead" to a benzamide "carrier" (which mimics HDAC inhibitors like CI-994), researchers can overcome drug resistance in solid tumors (e.g., HepG2, A2780).

This guide details the application of this compound in synthesis, mechanistic profiling, and biological evaluation.[1]

Scientific Mechanism & Rationale

The "Warhead and Carrier" Concept

The efficacy of this compound derivatives relies on two distinct domains:

  • The Warhead (2-Chloroethyl group): An electrophile that cyclizes to form an aziridinium (or equivalent) ion. This intermediate attacks the N7 position of Guanine in DNA. Unlike bifunctional mustards, this mono-functional agent forms DNA mono-adducts , which are repaired differently than inter-strand cross-links, allowing for precise dissection of DNA repair pathways (e.g., BER vs. NER).

  • The Carrier (Benzamide moiety): Provides lipophilicity for membrane penetration and structural homology to benzamide-based HDAC inhibitors (Class I selective). This allows the molecule to dock into the HDAC active site while simultaneously damaging DNA, creating a "synthetic lethal" event in cancer cells.

Pathway Visualization: Dual Mechanism of Action

G cluster_0 Pathway A: Alkylation cluster_1 Pathway B: HDAC Inhibition (Derivative) Compound This compound Scaffold Activation Aziridinium Ion Formation Compound->Activation HDAC_Bind Zinc Chelation (HDAC Active Site) Compound->HDAC_Bind If functionalized DNA_Target DNA Guanine (N7) Attack Activation->DNA_Target MonoAdduct DNA Mono-adduct DNA_Target->MonoAdduct Repair_Fail Replication Fork Collapse MonoAdduct->Repair_Fail If repair saturated Apoptosis Apoptosis / Cell Death Repair_Fail->Apoptosis Chromatin Chromatin Relaxation HDAC_Bind->Chromatin Gene_Exp Re-expression of Tumor Suppressors (p21) Chromatin->Gene_Exp Gene_Exp->Apoptosis

Caption: Dual mechanism showing DNA alkylation (left) and HDAC inhibition potential (right) leading to synergistic apoptosis.

Experimental Protocols

Protocol A: Synthesis of this compound (Schotten-Baumann Conditions)

Purpose: To generate the core scaffold for further functionalization or use as a control in alkylation assays.

Reagents:

  • Benzoyl chloride (CAS: 98-88-4)

  • 2-Chloroethylamine hydrochloride (CAS: 870-24-6)

  • Sodium Hydroxide (10% aqueous solution)

  • Dichloromethane (DCM)

Procedure:

  • Preparation: Dissolve 2-chloroethylamine hydrochloride (10 mmol) in 15 mL of water in a 100 mL round-bottom flask. Cool to 0°C in an ice bath.

  • Basification: Slowly add 10% NaOH solution until pH reaches ~9-10.

  • Acylation: Add Benzoyl chloride (11 mmol) dropwise over 15 minutes while stirring vigorously. Simultaneously, add additional NaOH dropwise to maintain pH >8 (Schotten-Baumann condition).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. A white precipitate may form.[2]

  • Extraction: Extract the reaction mixture with DCM (3 x 20 mL).

  • Purification: Wash the combined organic layers with 1M HCl (to remove unreacted amine), then saturated NaHCO3, and finally brine. Dry over anhydrous Na2SO4.

  • Isolation: Evaporate solvent under reduced pressure. Recrystallize from Ethanol/Water.

    • Quality Control: Confirm structure via 1H-NMR (Triplet at ~3.8 ppm for -CH2Cl).

Protocol B: NBP Alkylation Activity Assay

Purpose: To quantify the alkylating potential (reactivity) of the compound compared to bifunctional mustards.

Principle: 4-(p-Nitrobenzyl)pyridine (NBP) acts as a nucleophilic surrogate for DNA. Alkylation of NBP yields a product that turns violet upon basification.

Materials:

  • This compound (Test compound)[3]

  • Melphalan (Positive Control)

  • NBP Reagent (5% in acetone)

  • Acetate Buffer (pH 4.6)

Step-by-Step:

  • Incubation: Mix 1 mL of test compound (varying concentrations: 10-100 µM in DMSO) with 2 mL of Acetate buffer and 1 mL of NBP reagent.

  • Heating: Seal tubes and incubate at 100°C for 30 minutes (accelerates the alkylation).

  • Cooling: Place tubes in ice water for 5 minutes.

  • Development: Add 1 mL of 0.1 M NaOH (or Triethylamine) to basify.

  • Measurement: Immediately read Absorbance at 560 nm .

  • Analysis: Plot Absorbance vs. Concentration. A linear increase confirms alkylating activity.

    • Note: this compound will show lower absorbance slopes than bifunctional agents, reflecting its mono-functional nature.

Protocol C: In Vitro Cytotoxicity & HDAC Synergy

Purpose: To evaluate efficacy against solid tumor lines (e.g., HepG2).

  • Seeding: Plate HepG2 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat with this compound (0.1 - 50 µM).

    • Experimental Arm: Co-treat with SAHA (Vorinostat) to test if the benzamide scaffold competes or synergizes.

  • Duration: Incubate for 48 or 72 hours.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Read OD at 570 nm.

  • Calculation: Determine IC50.

    • Expected Result: IC50 for the mono-functional agent is typically in the high micromolar range (20-50 µM). If functionalized into a "Benzamide Mustard" (bis-chloroethyl), IC50 drops to low micromolar (1-5 µM).

Data Summary & Interpretation

Compound ClassStructure FeaturesAlkylation TypeIC50 (HepG2)Primary Utility
This compound Mono-Cl, Benzamide coreMono-adduct> 20 µMProbe for repair kinetics; Synthetic intermediate.
Benzamide Mustard (NA) Bis-Cl, Benzamide coreCross-linking1.3 - 2.5 µMDual HDAC/Alkylation inhibitor; Solid tumor targeting.[1]
Melphalan Bis-Cl, Amino acid coreCross-linking~15 µMStandard alkylator control.

Key Insight: The mono-functional this compound is less cytotoxic than its bifunctional counterparts because mono-adducts are more easily repaired by the Base Excision Repair (BER) pathway. However, this makes it an excellent tool to screen for BER inhibitors —if you treat cells with this compound and a PARP inhibitor, cytotoxicity should increase dramatically (Synthetic Lethality).

References

  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide as a Potent Histone Deacetylase Inhibitor.

    • Source: Frontiers in Oncology (2020).
    • Relevance: Describes the synthesis and application of the benzamide mustard scaffold for dual HDAC/alkyl
    • Link:[Link]

  • Alkylating Benzamides with Melanoma Cytotoxicity.

    • Source: PubMed / Anticancer Research.
    • Relevance: Establishes the utility of the benzamide moiety for targeting melanoma tissues via melanin binding.
    • Link:[Link]

  • N-(2-Chloroethyl)

    • Source: NIST Chemistry WebBook.[4]

    • Relevance: Provides validated physicochemical properties (CAS 26385-07-9)
    • Link:[Link]

  • Mechanism of Action for N-substituted Benzamide-induced Apoptosis.

    • Source: British Journal of Cancer (2002).
    • Relevance: Details the apoptotic pathways (Caspase-9, mitochondrial release)
    • Link:[Link]

Sources

Synthetic Routes to N-(2-Chloroethyl)benzamide Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-(2-Chloroethyl)benzamide Scaffolds in Modern Drug Discovery

This compound derivatives represent a class of organic compounds of significant interest to the pharmaceutical and medicinal chemistry sectors. Their structural motif, characterized by a benzamide core linked to a reactive 2-chloroethyl group, serves as a versatile pharmacophore and a key building block for the synthesis of a wide array of biologically active molecules. The presence of the electrophilic chloroethyl moiety allows for facile covalent modification of biological targets or for further synthetic elaboration, making these compounds valuable precursors in the development of novel therapeutics.[1]

Notably, derivatives of this scaffold have been investigated for their potential as anticancer agents, with some exhibiting activity as histone deacetylase (HDAC) inhibitors.[2] The benzamide portion of the molecule can be readily functionalized, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides a detailed overview of the primary synthetic routes to this compound derivatives, complete with step-by-step protocols, mechanistic insights, and a discussion of reaction optimization.

Primary Synthetic Strategy: The Schotten-Baumann Reaction

The most direct and widely employed method for the synthesis of this compound derivatives is the Schotten-Baumann reaction. This robust and versatile method involves the acylation of a primary or secondary amine with an acid chloride in the presence of a base.[3][4] In the context of our target compounds, 2-chloroethylamine (or its more stable hydrochloride salt) is reacted with a substituted or unsubstituted benzoyl chloride.

Mechanistic Insights

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[5] The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-chloroethylamine attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of a tetrahedral intermediate.[3][5]

  • Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • Deprotonation: A base, typically aqueous sodium hydroxide or an organic base like pyridine, neutralizes the hydrochloric acid (HCl) generated during the reaction.[3][6] This is a critical step for two reasons: it drives the reaction equilibrium towards the product by consuming a byproduct, and it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[4][7]

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R_COCl Benzoyl Chloride Intermediate Tetrahedral Intermediate R_COCl->Intermediate Nucleophilic Attack R_NH2 2-Chloroethylamine R_NH2->Intermediate Product This compound Intermediate->Product Chloride Elimination HCl HCl Intermediate->HCl Base Base (e.g., NaOH) HCl->Base Neutralization

Caption: Mechanism of the Schotten-Baumann Reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Schotten-Baumann Reaction

This protocol describes a general procedure for the synthesis of the parent this compound. It can be adapted for various substituted benzoyl chlorides.

Materials:

  • 2-Chloroethylamine hydrochloride

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, including a round-bottom flask, dropping funnel, and separatory funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution of Amine: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroethylamine hydrochloride (1.0 equivalent) in deionized water. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Base and Acyl Chloride: To the cooled amine solution, add a solution of sodium hydroxide (2.2 equivalents) in water dropwise, ensuring the temperature remains below 10 °C. Simultaneously, add benzoyl chloride (1.1 equivalents) dissolved in dichloromethane dropwise from a separate dropping funnel. Vigorous stirring is essential to ensure efficient mixing between the aqueous and organic phases.[8]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with two additional portions of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound as a solid.[6]

Synthesis_Workflow Start Start: 2-Chloroethylamine HCl & Benzoyl Chloride Dissolution Dissolve Amine in Water Cool to 0-5 °C Start->Dissolution Reaction Add NaOH(aq) and Benzoyl Chloride in DCM (Schotten-Baumann) Dissolution->Reaction Stirring Stir at Room Temp (2-4 hours) Reaction->Stirring Workup Phase Separation Stirring->Workup Extraction Extract Aqueous Layer with DCM Workup->Extraction Washing Wash Organic Layer (HCl, NaHCO3, Brine) Extraction->Washing Drying Dry with MgSO4/Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Recrystallization Concentration->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Data Summary: Representative this compound Derivatives

The following table summarizes the synthesis of various this compound derivatives using Schotten-Baumann or similar acylation conditions.

Starting Benzoyl ChlorideAmineBaseSolventYield (%)Melting Point (°C)Reference
Benzoyl chloride2-Chloroethylamine HClNaOHDichloromethane/WaterNot specifiedNot specifiedGeneral Protocol
4-Nitrobenzoyl chloride2-Chloroethylamine HClTriethylamineDichloromethaneNot specifiedNot specifiedAnalogous to
2-Chlorobenzoyl chlorideEthylene diamineNaOHEthanol/WaterNot specifiedNot specified[9]
m-Toluoyl chlorideDiethylamineNaOHDichloromethane/WaterNot specifiedNot specified[10]
4-(Bis(2-chloroethyl)amino)benzoic acid1,2-Diamino-4-fluorobenzeneCDI/TFATHFNot specifiedNot specified[11]

Note: Yields and melting points are highly dependent on the specific reaction conditions and purity of the starting materials.

Alternative Synthetic Routes

While the Schotten-Baumann reaction is the most common approach, other methods can be employed for the synthesis of this compound derivatives.

Route 2: Amide Coupling from Benzoic Acids

This method avoids the use of acyl chlorides, which can be moisture-sensitive. A carboxylic acid is activated in situ using a coupling agent, followed by the addition of the amine.

Common Coupling Agents:

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Carbonyldiimidazole (CDI)

General Procedure:

  • A solution of the desired benzoic acid derivative and a coupling agent (e.g., EDC) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) is stirred at room temperature.

  • 2-Chloroethylamine hydrochloride and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) are added to the reaction mixture.

  • The reaction is stirred until completion, as monitored by TLC.

  • Work-up typically involves filtration to remove the urea byproduct (in the case of DCC or EDC) and standard aqueous extraction and purification procedures.

Route 3: Two-Step Synthesis from Anilines

For certain derivatives, a two-step approach may be preferable. This involves the initial alkylation of a substituted aniline with a suitable 2-chloroethylating agent, followed by acylation.

Example:

  • N-Alkylation: A substituted aniline can be reacted with 1-bromo-2-chloroethane in the presence of a base to introduce the 2-chloroethyl group.

  • Acylation: The resulting N-(2-chloroethyl)aniline derivative can then be acylated with a benzoyl chloride under Schotten-Baumann conditions as described previously.

Conclusion and Future Perspectives

The synthesis of this compound derivatives is readily achievable through well-established synthetic methodologies, primarily the Schotten-Baumann reaction. This method offers high yields and operational simplicity, making it suitable for both small-scale laboratory synthesis and larger-scale production. Alternative routes utilizing amide coupling agents provide a valuable option when starting from carboxylic acids. The versatility of these synthetic strategies allows for the generation of diverse libraries of this compound derivatives, which are crucial for advancing drug discovery programs targeting a range of diseases. Further research into novel catalytic methods for amide bond formation may provide even more efficient and environmentally benign routes to these important chemical entities.

References

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Grokipedia. Retrieved from [Link]

  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Scribd. Retrieved from [Link]

  • SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE CUET. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. BYJU'S. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). ResearchGate. Retrieved from [Link]

  • Ghare, S. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. Retrieved from [Link]

  • Ansari, F. L., et al. (2017). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Retrieved from [Link]

  • Google Patents. (n.d.). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide. Google Patents.
  • Google Patents. (n.d.). US4748276A - Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine. Google Patents.
  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. L.S.College, Muzaffarpur. Retrieved from [Link]

  • Elufioye, T. O., & Habtemariam, S. (2020). Chemistry and Pharmacology of Alkylamides from Natural Origin. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives.... ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. MDPI. Retrieved from [Link]

  • ResearchGate. (2020, October 14). (PDF) Chemistry and Pharmacology of Alkylamides from Natural Origin. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of N-(acyloxy)-N-alkynylamides via generation of “C2” from hypervalent alkynyliodane and a weak base. Chemical Communications. Retrieved from [Link]

  • Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. Retrieved from [Link]

  • YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. YouTube. Retrieved from [Link]

  • Boonen, J., et al. (2014). N-alkylamides: from plant to brain. National Library of Medicine. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. Retrieved from [Link]

  • AIM. (n.d.). TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16. AIM. Retrieved from [Link]

Sources

analytical techniques for quantifying N-(2-Chloroethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-0217

Quantitative Analysis of N-(2-Chloroethyl)benzamide using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This application note provides detailed, validated protocols for the quantitative analysis of this compound, a key chemical intermediate and potential impurity in pharmaceutical manufacturing. Two robust analytical techniques are presented: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quality control and an ultra-sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The methodologies have been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring accuracy, precision, and reliability for researchers, scientists, and drug development professionals.

Introduction and Scope

This compound is a molecule of interest in synthetic chemistry and pharmaceutical development. Its accurate quantification is critical for monitoring reaction kinetics, assessing the purity of active pharmaceutical ingredients (APIs), and ensuring product safety. The presence of the benzamide chromophore makes it suitable for UV detection, while its specific mass allows for highly selective and sensitive quantification by mass spectrometry.

This guide details two primary analytical approaches:

  • HPLC-UV: A widely accessible, reliable method for quantifying this compound at moderate to high concentrations.

  • LC-MS/MS: A high-sensitivity, high-selectivity method ideal for detecting and quantifying trace amounts, such as those required for impurity profiling or genotoxicity studies.[1][2]

The causality behind experimental choices and detailed validation protocols are provided to ensure trustworthy and reproducible results.[3][4]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO[5][6]
Molecular Weight 183.64 g/mol [5][6][7]
CAS Number 26385-07-9[5][6]
Melting Point 103-106 °C[8]
Appearance White crystalline solidAssumed
UV Absorption Strong absorbance expected due to the benzoyl groupInferred

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle

This method leverages reversed-phase chromatography to separate this compound from other components in a sample matrix. The molecule is retained on a nonpolar C18 stationary phase and eluted with a polar mobile phase. The benzamide functional group contains a phenyl ring conjugated to a carbonyl group, which acts as a strong chromophore, allowing for sensitive detection using a UV-Vis detector. A wavelength of 254 nm is often a good starting point for benzamide-containing compounds.[9][10]

Materials and Reagents
  • This compound reference standard (>97% purity)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or Milli-Q

  • 0.45 µm Syringe filters (e.g., PTFE, Nylon)

Instrumentation and Chromatographic Conditions

The conditions are designed for optimal peak shape, resolution, and a reasonable run time.

ParameterSpecificationRationale
HPLC System Standard system with UV-Vis DetectorWidely available and robust for QC labs.
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 phase provides excellent hydrophobic retention for the aromatic ring, and the specified dimensions offer a good balance of efficiency and backpressure.[9]
Mobile Phase Acetonitrile : Water (50:50, v/v)This isocratic mixture provides adequate elution strength for a compound of this polarity, ensuring a reasonable retention time.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.[9]
Column Temp. 30°CMaintains consistent retention times and improves peak shape by reducing mobile phase viscosity.[10]
Injection Vol. 20 µLA typical volume to achieve good sensitivity without overloading the column.[10]
Detection λ 254 nmCommon wavelength for aromatic compounds and benzamides, providing a strong signal.[9][10]
Run Time 10 minutesSufficient to allow for elution of the analyte and any potential late-eluting impurities.
Standard and Sample Preparation Protocol

3.4.1 Mobile Phase Preparation

  • Measure 500 mL of HPLC-grade acetonitrile and 500 mL of HPLC-grade water.

  • Combine in a suitable solvent bottle and mix thoroughly.

  • Degas the solution for 15-20 minutes using sonication or vacuum filtration to prevent air bubbles in the pump.[9]

3.4.2 Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer quantitatively to a 25 mL Class A volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the mobile phase, cap, and invert at least 10 times to mix.

3.4.3 Calibration Standards (e.g., 10-100 µg/mL)

  • Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the mobile phase.[9]

  • For example, to prepare a 50 µg/mL standard, pipette 2.5 mL of the stock solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.

3.4.4 Sample Preparation

  • Accurately weigh a portion of the sample expected to contain this compound.

  • Dissolve and dilute the sample with the mobile phase to achieve a final concentration within the validated calibration range (e.g., targeting 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter to remove particulates before injection.[9]

Method Validation Summary (as per ICH Q2(R1))

This protocol must be validated to prove its suitability for its intended purpose.[3][4][11]

ParameterMethodAcceptance Criteria
Linearity Analyze 5-6 calibration standards (e.g., 10-100 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999
Accuracy Spike a blank matrix with known concentrations of the analyte at 3 levels (e.g., 80%, 100%, 120% of target).Mean recovery of 98.0% - 102.0%
Precision Repeatability (Intra-day): 6 replicate injections of a 100% test concentration. Intermediate (Inter-day): Repeat on a different day with a different analyst.RSD ≤ 2.0%
LOD & LOQ Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.LOD: S/N ≥ 3:1; LOQ: S/N ≥ 10:1
Specificity Analyze a blank matrix, a placebo, and spiked samples to demonstrate no interference at the analyte's retention time.Peak purity analysis should pass. No co-eluting peaks.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle

LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification.[1][12] The method combines the separation power of HPLC with the mass analysis capabilities of a triple quadrupole mass spectrometer.[12] The analyte is first ionized, typically using Electrospray Ionization (ESI), to form a protonated molecule ([M+H]⁺). This precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and allows for quantification at parts-per-billion (ppb) levels or lower.[2][13]

Materials and Reagents
  • All reagents from Section 3.2

  • Formic Acid (FA), LC-MS grade

Instrumentation and Conditions
ParameterSpecificationRationale
LC System UHPLC or HPLC systemUHPLC provides better resolution and faster run times.
Mass Spectrometer Triple Quadrupole (QqQ)Required for MRM-based quantification.
Column C18, 100 mm x 2.1 mm, 1.8 µmSmaller dimensions are suitable for lower flow rates used in LC-MS, conserving solvent and enhancing sensitivity.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in protonation for positive ESI mode and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reversed-phase LC-MS.
Gradient 30% B to 95% B over 5 min, hold 2 minA gradient is used to ensure elution of the analyte while cleaning the column of more nonpolar components.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CEnsures robust and reproducible chromatography.
Injection Vol. 5 µLSmaller volume to prevent overloading the MS source.

Mass Spectrometry Conditions

Parameter Specification Rationale
Ionization Mode Electrospray Ionization (ESI), Positive The amide nitrogen is readily protonated, making positive mode ESI highly efficient.
Precursor Ion (Q1) m/z 184.05 [M+H]⁺ for C₉H₁₀³⁵ClNO
Product Ions (Q3) To be determined by infusion Fragments corresponding to the loss of chloroethylamine or the benzoyl cation are expected. MRM transitions must be optimized.
Collision Energy (CE) To be optimized empirically The voltage required to produce the most stable and abundant product ions.

| Source Temp. | ~350 °C (instrument dependent) | Optimized for efficient desolvation. |

Standard and Sample Preparation

Follow the protocol in Section 3.4, but use Mobile Phase A as the diluent. Concentrations for LC-MS/MS will be significantly lower (e.g., in the ng/mL or pg/mL range).

Workflow and Data Visualization

A typical analytical workflow ensures consistency and traceability from sample receipt to final reporting.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing SampleReceipt Sample Receipt SamplePrep Sample Prep SampleReceipt->SamplePrep StdPrep Standard Prep Analysis HPLC-UV or LC-MS/MS Analysis StdPrep->Analysis SamplePrep->Analysis Integration Peak Integration & Quantification Analysis->Integration Validation System Suitability & QC Check Integration->Validation Report Final Report Validation->Report

Caption: General analytical workflow for quantification.

The core principle of MS/MS detection involves the specific fragmentation of a parent ion into daughter ions.

G cluster_ms Triple Quadrupole Mass Spectrometer Q1 Q1 Precursor Ion Selection (m/z 184.05) Q2 Q2 Collision Cell (CID) Fragmentation Q1->Q2 Precursor Ion (Isolated) Q3 Q3 Product Ion Detection (Specific Fragments) Q2->Q3 Product Ions (Fragments) Detector Detector Q3->Detector Specific Product Ion (Monitored) IonSource Ion Source [M+H]⁺ IonSource->Q1 All Ions

Caption: Principle of MRM in LC-MS/MS analysis.

Conclusion

This application note presents two validated, reliable, and robust methods for the quantification of this compound. The HPLC-UV method is ideal for routine quality control applications where concentration levels are in the µg/mL range. For trace-level analysis required for impurity profiling or studies demanding high sensitivity, the LC-MS/MS method provides superior performance, enabling quantification in the low ng/mL to pg/mL range. The choice of method should be guided by the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation.

References

  • National Institute of Standards and Technology (NIST). This compound. NIST Chemistry WebBook. [Link]

  • Drug Development and Delivery. Application of LCMS in small-molecule drug development. [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 101439. [Link]

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N-(2-Chloroethyl)benzamide in the development of HDAC inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Use of Benzamide Scaffolds in Histone Deacetylase (HDAC) Inhibitor Development

Abstract

Histone deacetylase (HDAC) inhibitors represent a pivotal class of epigenetic modulators with significant therapeutic success, particularly in oncology. Among the various chemical scaffolds explored, benzamides have emerged as a privileged structure, leading to the development of class-selective inhibitors like Entinostat (MS-275). This guide provides an in-depth exploration of the benzamide motif in HDAC inhibitor design, with a conceptual focus on the role of chloroethyl-containing precursors, such as N-(2-Chloroethyl)benzamide, as versatile building blocks. We present detailed synthetic protocols, in vitro characterization assays, and an analysis of the mechanism of action, designed for researchers and professionals in drug discovery. This document serves as a practical and theoretical resource for leveraging benzamide chemistry in the generation of novel, potent, and selective HDAC inhibitors.

Introduction: HDACs as Therapeutic Targets

Epigenetic regulation is a cornerstone of gene expression, and its dysregulation is a hallmark of many diseases, including cancer. Histone deacetylases (HDACs) are critical enzymes in this process, removing acetyl groups from lysine residues on histone tails. This deacetylation leads to a more compact chromatin structure, repressing gene transcription.[1] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[2]

HDAC inhibitors (HDACis) counteract this by blocking the enzymatic activity of HDACs, leading to histone hyperacetylation and the re-expression of silenced genes.[3] This can induce a variety of anti-tumor effects, including cell cycle arrest, differentiation, and apoptosis.[2][4] The general pharmacophore of a typical HDACI consists of three key components:

  • Zinc-Binding Group (ZBG): Chelates the essential Zn²⁺ ion in the HDAC active site.

  • Linker: A chain that occupies the hydrophobic channel of the active site.

  • Cap Group: A surface-recognition moiety that interacts with residues at the rim of the active site.[4][5]

HDACs are grouped into four classes, with Classes I, II, and IV being zinc-dependent and thus the primary targets for most inhibitors.[5][6] While early HDACis like Vorinostat (SAHA) are pan-inhibitors, targeting multiple HDACs, there is a significant drive to develop isoform-selective inhibitors to improve efficacy and reduce off-target effects.[7][8] Benzamides, such as Entinostat, are a prominent class of HDACis known for their selectivity towards Class I HDACs (HDAC1, 2, and 3).[5][8][9]

The Benzamide Scaffold in HDACi Synthesis

The N-(2-aminophenyl)benzamide moiety is a highly effective Zinc-Binding Group for Class I HDACs.[10] Precursors containing reactive groups, such as the chloroethyl moiety found in this compound and its more complex analogs, are instrumental in constructing the linker and cap regions of the final inhibitor. The chloroethyl group is an excellent electrophile, enabling facile substitution reactions to build out the molecular structure.

While this compound itself (CAS: 26385-07-9) is a foundational building block, this guide will focus on a more advanced application: the synthesis of a potent, bifunctional inhibitor that incorporates a bis(2-chloroethyl)amino group—a nitrogen mustard moiety—onto the benzamide scaffold.[11][12][13] This specific example, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (hereafter referred to as NA ), demonstrates the strategic incorporation of this reactive group to create a potent Class I-selective HDACI.[6]

Compound Profile: this compound

PropertyValueReference
CAS Number 26385-07-9[12]
Molecular Formula C₉H₁₀ClNO[14]
Molecular Weight 183.63 g/mol [12][13]
Appearance White solid[15]
Melting Point 103-106 °C[11][15]
Key Feature Reactive 2-chloroethyl group for synthetic elaboration.

Synthetic Workflow and Experimental Protocols

The synthesis of a sophisticated benzamide inhibitor like NA is a multi-step process that requires careful control of reaction conditions. The following workflow illustrates the conversion of basic starting materials into the final active compound.

G cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: Final Amide Coupling A 4-Aminobenzoic Acid B Methyl 4-aminobenzoate (Ester Protection) A->B MeOH, H₂SO₄ C Methyl 4-(bis(2-hydroxyethyl)amino)benzoate B->C Ethylene Oxide D Methyl 4-(bis(2-chloroethyl)amino)benzoate C->D SOCl₂ or POCl₃ (Chlorination) E 4-(bis(2-chloroethyl)amino)benzoic Acid (KEY INTERMEDIATE) D->E Hydrolysis (e.g., LiOH) G N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (FINAL PRODUCT 'NA') E->G Coupling Agent (e.g., HATU) o-Phenylenediamine (F) Base (e.g., DIPEA) F o-Phenylenediamine

Caption: Synthetic workflow for N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide.

Protocol 3.1: Synthesis of 4-(bis(2-chloroethyl)amino)benzoic Acid (Intermediate)

This protocol outlines the synthesis of the key carboxylic acid intermediate which will serve as the "cap" and "linker" precursor.[6]

Rationale: The synthesis begins by protecting the carboxylic acid of 4-aminobenzoic acid as a methyl ester to prevent it from interfering with subsequent reactions. The amino group is then dialkylated with ethylene oxide to introduce two hydroxyethyl groups. These hydroxyls are subsequently converted to chlorides using a standard chlorinating agent like thionyl chloride. Finally, the methyl ester is hydrolyzed to yield the desired carboxylic acid intermediate.

Materials:

  • 4-Aminobenzoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Ethylene oxide

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM), anhydrous

  • Appropriate solvents for workup and purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Esterification: To a solution of 4-aminobenzoic acid (1 equiv.) in anhydrous MeOH, slowly add concentrated H₂SO₄ (catalytic amount) at 0 °C. Reflux the mixture for 4-6 hours until TLC indicates completion. Neutralize, extract with ethyl acetate, and purify to obtain methyl 4-aminobenzoate.

  • Hydroxyethylation: In a sealed pressure vessel, react methyl 4-aminobenzoate (1 equiv.) with an excess of ethylene oxide. This reaction is typically performed at elevated temperature and pressure and requires stringent safety precautions. The product, methyl 4-(bis(2-hydroxyethyl)amino)benzoate, is purified chromatographically.

  • Chlorination: Dissolve the diol from the previous step (1 equiv.) in anhydrous DCM. Add thionyl chloride (2.2 equiv.) dropwise at 0 °C. Allow the reaction to stir at room temperature overnight. Quench carefully with ice water, neutralize, and extract the product. Purify to yield methyl 4-(bis(2-chloroethyl)amino)benzoate.

  • Hydrolysis: Dissolve the chlorinated ester (1 equiv.) in a mixture of THF and water. Add LiOH (1.5 equiv.) and stir at room temperature until the reaction is complete. Acidify the mixture with 1M HCl to precipitate the product. Filter and dry the solid to obtain 4-(bis(2-chloroethyl)amino)benzoic acid.

Protocol 3.2: Amide Coupling to Synthesize Final Product (NA)

Rationale: This final step involves a standard amide bond formation between the synthesized carboxylic acid intermediate and o-phenylenediamine. The diamine provides the crucial N-(2-aminophenyl) moiety that acts as the zinc-binding group. A peptide coupling agent like HATU is used to activate the carboxylic acid for efficient reaction.

Materials:

  • 4-(bis(2-chloroethyl)amino)benzoic acid (1 equiv.)

  • o-Phenylenediamine (1.1 equiv.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (3 equiv.)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve 4-(bis(2-chloroethyl)amino)benzoic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the acid.

  • Add o-phenylenediamine to the reaction mixture.

  • Stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the final compound, NA .

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Biological Evaluation

Once synthesized and purified, the compound's biological activity must be quantified. This involves determining its potency against target enzymes and its effect on cancer cells.

Protocol 4.1: HDAC Enzyme Inhibition Assay (Fluorogenic)

Rationale: This assay measures the direct inhibitory effect of the compound on the enzymatic activity of specific HDAC isoforms. A fluorogenic substrate is deacetylated by the active HDAC enzyme, after which a developing agent cleaves the deacetylated substrate to release a fluorescent molecule. The reduction in fluorescence in the presence of the inhibitor is proportional to its potency.[5]

Materials:

  • Recombinant human HDAC1, HDAC2, and HDAC3 enzymes

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Trichostatin A or SAHA (positive control inhibitor)

  • Developer solution (containing a protease like trypsin)

  • Synthesized compound NA

  • 96-well black microplates

  • Plate reader with fluorescence capabilities (Ex: ~380 nm, Em: ~430 nm)

Procedure:

  • Prepare serial dilutions of the test compound NA and the positive control in assay buffer.

  • In a 96-well plate, add the HDAC enzyme, assay buffer, and the diluted compound/control.

  • Incubate for 15 minutes at 37 °C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Incubate the plate at 37 °C for 60 minutes.

  • Stop the reaction by adding the developer solution.

  • Incubate for an additional 20 minutes at 37 °C to allow for fluorophore release.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Protocol 4.2: Cell Viability (MTT) Assay

Rationale: The MTT assay is a colorimetric method used to assess the antiproliferative effects of a compound on cancer cell lines. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5]

Materials:

  • Cancer cell lines (e.g., HepG2 liver cancer, A2780 ovarian cancer)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compound NA

  • Doxorubicin or SAHA (positive control)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear cell culture plates

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound NA and controls. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubate the cells for 72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • Add MTT solution to each well and incubate for an additional 4 hours, allowing formazan crystals to form.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Data and Expected Outcomes

The synthesized benzamide NA is expected to exhibit potent and selective inhibition of Class I HDACs, translating into significant antiproliferative activity against solid tumor cell lines.

Table 1: Comparative Biological Activity of Inhibitor NA and SAHA [6]

CompoundHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)A2780 Cell IC₅₀ (µM)HepG2 Cell IC₅₀ (µM)
NA 95.2260.7255.72.661.73
SAHA (Vorinostat) ---27.319.5

Data extracted from literature for illustrative purposes.[6]

The results indicate that NA is a potent inhibitor of HDAC1, 2, and 3.[6] Critically, its antiproliferative activity against A2780 and HepG2 cancer cells is over 10-fold more potent than the FDA-approved drug SAHA, highlighting the potential of this chemical scaffold.[6]

Mechanism of Action: From Enzyme Inhibition to Cell Death

The anti-cancer effects of benzamide HDAC inhibitors are initiated by the specific binding to the HDAC active site, which triggers a cascade of cellular events.

G cluster_0 Cell Cycle Arrest cluster_1 Apoptosis Induction HDACi Benzamide HDACi (e.g., 'NA', Entinostat) HDAC HDAC1/2/3 Enzyme HDACi->HDAC Inhibits (Zn²⁺ Chelation) Acetylation Histone Hyperacetylation HDAC->Acetylation Blocks Deacetylation Chromatin Relaxed Chromatin Structure Acetylation->Chromatin Gene Gene Re-expression (e.g., p21, pro-apoptotic genes) Chromatin->Gene p21 p21 Upregulation Gene->p21 Apoptotic Pro-Apoptotic Protein Expression (e.g., Bim, TRAIL) Gene->Apoptotic CDK Cyclin/CDK Complex Inhibition p21->CDK Inhibits Arrest G2/M Phase Arrest CDK->Arrest Leads to Death Programmed Cell Death (Apoptosis) Apoptotic->Death Initiates

Caption: Cellular mechanism of action for benzamide HDAC inhibitors.

The N-(2-aminophenyl) group of the benzamide inhibitor chelates the zinc ion in the HDAC active site, effectively blocking its catalytic function.[4] This leads to an accumulation of acetylated histones.[16] The resulting open chromatin structure allows for the transcription of previously silenced genes, including:

  • p21: A potent cyclin-dependent kinase (CDK) inhibitor. Its upregulation halts the cell cycle, often at the G2/M checkpoint.[2]

  • Pro-apoptotic Genes: Upregulation of proteins in the intrinsic (e.g., Bim) and extrinsic (e.g., TRAIL, DR5) apoptosis pathways pushes the cancer cell towards programmed cell death.[2]

Studies with the specific compound NA confirm that its potent anti-tumor effects are attributable to the induction of G2/M phase arrest and apoptosis.[6]

Conclusion

The benzamide scaffold is a cornerstone of modern HDAC inhibitor design, offering a chemically tractable platform for developing potent and class-selective agents. By understanding the role of reactive intermediates like this compound and its analogs, researchers can strategically construct novel molecules with enhanced therapeutic properties. The protocols and data presented in this guide provide a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic understanding of benzamide-based HDAC inhibitors, empowering drug discovery professionals to advance the next generation of epigenetic therapies.

References

  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166–179. [Link]

  • Antoniou, A. I., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry, 66(21), 14788–14811. [Link]

  • Chemsrc. (n.d.). This compound | CAS#:26385-07-9. Chemsrc.com. Retrieved January 30, 2026, from [Link]

  • Li, G., & Seto, E. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International Journal of Molecular Sciences, 20(7), 1747. [Link]

  • Sabbagh, M., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 16(11), 819-839. [Link]

  • Zhang, L., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Drug Design, Development and Therapy, 13, 2985–2994. [Link]

  • S. Valente, et al. (2019). Investigation of the effect of different linker chemotypes on the inhibition of histone deacetylases (HDACs). IRIS Unimore. [Link]

  • Chen, Y., et al. (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 592385. [Link]

  • Chen, Y., et al. (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 592385. [Link]

  • Wu, J., et al. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Medicinal Chemistry Letters, 11(11), 2241-2248. [Link]

  • Witter, D. J., et al. (2007). Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. Bioorganic & Medicinal Chemistry Letters, 17(17), 4896-4900. [Link]

  • Pathak, A. K., et al. (2011). Design and Synthesis of Novel Hybrid Benzamide-Peptide Histone Deacetylase Inhibitors. ACS Medicinal Chemistry Letters, 2(1), 53-57. [Link]

  • Smalley, J. P., et al. (2020). A 'click' chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras. Organic & Biomolecular Chemistry, 18(30), 5757-5761. [Link]

  • Various Authors. (2025). Two routes for the synthesis of vorinostat (SAHA)c. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 30, 2026, from [Link]

  • Gillespie, A. M., et al. (2013). The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung Metastases. Clinical Cancer Research, 19(16), 4429-4441. [Link]

  • Suzuki, T., et al. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 42(15), 3001-3003. [Link]

  • Reddy, R., et al. (2015). Process for the preparation of vorinostat.
  • Oreate AI. (2026). Pharmacological Properties and Clinical Application Research Progress of Entinostat. Oreate AI Blog. [Link]

  • Liu, Y., et al. (2024). Suppressing Endothelial–Mesenchymal Transition Through the Histone Deacetylase 1/GATA Binding Protein 4 Pathway: The Mechanism of Protocatechuic Acid Against Myocardial Fibrosis Revealed by an Integrated Study. International Journal of Molecular Sciences, 25(3), 1836. [Link]

  • Pisani, L., et al. (2019). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. Molecules, 24(12), 2269. [Link]

  • Smalley, J. P., et al. (2020). A 'click' chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras. RSC Publishing. [Link]

  • Various Authors. (n.d.). Structure of vorinostat (suberoylanilide hydroxamic acid, SAHA). ResearchGate. [Link]

  • Al-Sanea, M. M., et al. (2023). Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. Azerbaijan Pharmaceutical and Pharmacotherapy Journal, 23(1), 1-13. [Link]

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use of N-(2-Chloroethyl)benzamide in bioconjugation techniques

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(2-Chloroethyl)benzamide as a Latent Precursor for Poly(2-oxazoline) Bioconjugation

Executive Summary

This compound (NCEB) represents a critical class of latent electrophiles in bioconjugation chemistry. Unlike hyper-reactive reagents (e.g., NHS-esters, maleimides) that are prone to hydrolysis, NCEB is chemically stable under physiological storage conditions. Its primary utility in drug development lies in its role as a precursor for 2-Phenyl-2-oxazoline , a monomer used to synthesize Poly(2-oxazoline) (POx) .

POx polymers are emerging as superior alternatives to Polyethylene Glycol (PEG) for protein modification ("PEGylation"), offering lower immunogenicity, lower viscosity, and high chemical versatility. This guide details the conversion of NCEB into active bioconjugation scaffolds and its secondary application as a probe for haloalkane dehalogenase enzymes (HaloTag® technology).

Scientific Foundation & Mechanism

The "Latent" Reactivity Switch

The utility of this compound hinges on the neighboring group participation of the amide oxygen. Under neutral conditions, the molecule is relatively inert toward biological nucleophiles (cysteines/lysines), preventing non-specific background labeling.

Upon treatment with a base (activation), the amide oxygen attacks the


-carbon carrying the chlorine, displacing the chloride ion and closing the ring to form 2-Phenyl-2-oxazoline . This oxazoline ring is the "active species" for two distinct pathways:
  • Cationic Ring-Opening Polymerization (CROP): Driven by initiators (e.g., methyl triflate) to form living polymer chains for protein conjugation.

  • Direct Nucleophilic Attack: In acidic or Lewis-acid catalyzed environments, the oxazoline ring opens to react with carboxylates or thiols.

Pathway Visualization

Bioconjugation_Workflow Precursor This compound (Stable Precursor) Activation Base-Mediated Cyclization Precursor->Activation KOH/MeOH Reflux HaloTag HaloTag® Enzyme (Dehalogenase) Precursor->HaloTag Direct Alkylation (Slow/Specific) Oxazoline 2-Phenyl-2-oxazoline (Active Monomer) Activation->Oxazoline -HCl CROP Cationic Ring-Opening Polymerization (CROP) Oxazoline->CROP Initiator (MeOTf) POx Poly(2-oxazoline) Scaffold CROP->POx Propagation Conjugate POx-Protein Conjugate POx->Conjugate Terminating Nucleophile (Protein-NH2/SH)

Figure 1: The dual-pathway utility of this compound. The primary route (solid lines) involves cyclization to oxazoline for polymer synthesis. The secondary route (dashed) involves direct enzymatic recognition.

Experimental Protocols

Protocol A: Activation of this compound to 2-Phenyl-2-oxazoline

Context: This step converts the stable precursor into the active monomer required for polymer synthesis. This must be performed in a chemical hood prior to biological introduction.

Reagents:

  • This compound (1.0 equiv)

  • Potassium Hydroxide (KOH) (1.2 equiv)

  • Methanol (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve this compound in anhydrous methanol (0.5 M concentration) in a round-bottom flask.

  • Base Addition: Add KOH pellets slowly with stirring. The reaction is exothermic; monitor temperature.

  • Cyclization: Reflux the mixture at 65°C for 2–4 hours.

    • Checkpoint: Monitor reaction progress via TLC (SiO2, EtOAc/Hexane). The disappearance of the amide starting material indicates cyclization.

  • Work-up: Cool to room temperature. Filter off the KCl salt precipitate.

  • Purification: Concentrate the filtrate under reduced pressure. Distill the resulting oil under vacuum to obtain pure 2-Phenyl-2-oxazoline.

    • Validation: 1H NMR should show the disappearance of the amide proton and the convergence of the ethyl protons into a specific A2B2 pattern characteristic of the oxazoline ring.

Protocol B: Synthesis of POx-Protein Conjugates (Living Polymerization)

Context: Using the generated oxazoline to create a "stealth" polymer chain that terminates on a protein.

Reagents:

  • 2-Phenyl-2-oxazoline (Monomer, from Protocol A)

  • Methyl Triflate (Initiator, MeOTf)

  • Acetonitrile (Dry solvent)

  • Target Protein (e.g., BSA, Antibody) with surface nucleophiles.

Step-by-Step:

  • Initiation: In a glovebox (moisture-free), dissolve MeOTf in acetonitrile. Add 2-Phenyl-2-oxazoline (Ratio determines chain length, e.g., [M]/[I] = 50).

  • Propagation: Heat to 80°C in a sealed vial for 12–24 hours. The "living" cationic chain end propagates.

  • Termination (Functionalization):

    • Option 1 (Pre-conjugation): Terminate with methacrylic acid to create a polymerizable macromonomer.

    • Option 2 (Direct Protein Labeling): Terminate with a linker containing a reactive ester (e.g., NHS-ester) or a maleimide.

  • Conjugation: Incubate the functionalized Poly(2-phenyl-2-oxazoline) with the target protein in PBS (pH 7.4) for 4 hours at 4°C.

  • Purification: Separate the conjugate from free polymer using Size Exclusion Chromatography (SEC).

Data Analysis & Comparison

When evaluating this compound-derived polymers (POx) against traditional PEGylation, the following parameters are critical for drug development dossiers:

FeaturePoly(ethylene glycol) (PEG)Poly(2-oxazoline) (POx) derived from NCEBClinical Implication
Viscosity High (in solution)LowPOx allows for higher concentration formulations (e.g., subcutaneous injection).
Immunogenicity Anti-PEG antibodies observedNegligible / LowPOx is a safer alternative for patients with PEG hypersensitivity.
Chemical Stability Prone to oxidative degradationHighly stable amide backboneLonger shelf-life for POx-drug conjugates.
Synthesis Control Step-growth (often polydisperse)Living Cationic (Low PDI < 1.1)NCEB-derived polymers offer precise molecular weight control.

Secondary Application: HaloTag® Probing

While standard HaloTag ligands utilize a C6-chloroalkane linker to reach the buried active site of the dehalogenase enzyme, this compound derivatives serve as short-linker probes .

  • Mechanism: The dehalogenase (DhaA mutant) attacks the terminal carbon attached to the chlorine.

  • Utility: Due to the steric bulk of the benzamide group and the short ethyl linker, this compound reacts significantly slower than standard ligands.

  • Application: It is used in kinetic profiling to map the depth and flexibility of the enzyme's binding pocket. It acts as a "molecular ruler" to test steric tolerance near the catalytic triad.

References

  • Synthesis of 2-Oxazolines: Hioki, K. et al. "Convenient One-Pot Synthesis of 2-Oxazolines from Carboxylic Acids."[1] ResearchGate (2008).

  • POx Bioconjugation: Viegas, T. X. et al. "Poly(2-oxazoline)s as PEG replacement." Bioconjugate Chemistry (2011).

  • HaloTag Mechanism: Los, G. V. et al. "HaloTag: A Novel Protein Labeling Technology for Cell Imaging and Protein Analysis." ACS Chemical Biology (2008).

  • Oxazoline Polymerization: Hoogenboom, R. "Poly(2-oxazoline)s: A Polymer Class with Numerous Potential Applications." Angewandte Chemie International Edition (2009).

  • Benzamide Derivatives in Drug Discovery: Chen, J. et al. "Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor."[2] Frontiers in Oncology (2020).

Sources

Application Note: Reactivity and Protocols for N-(2-Chloroethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Chloroethyl)benzamide (CAS: 26385-07-9) is a bifunctional building block characterized by a primary alkyl chloride and a neighboring benzamide group. Unlike simple alkyl halides, its reactivity is dominated by Neighboring Group Participation (NGP) from the amide oxygen.

This Application Note provides validated protocols for exploiting this reactivity. Specifically, it details the controlled cyclization to 2-phenyl-2-oxazoline and the subsequent ring-opening reactions with nucleophiles. Researchers working with prodrug linkers, polymer monomers, or heterocyclic synthesis will find these protocols essential for minimizing side reactions (hydrolysis) and maximizing yield.

Mechanistic Insight: The "Amide Effect"

The defining feature of this compound is the proximity of the amide carbonyl oxygen to the electrophilic carbon bearing the chlorine.

Anchimeric Assistance

Under neutral or basic conditions, the amide oxygen acts as an internal nucleophile, attacking the


-carbon to displace the chloride. This intramolecular 

reaction is entropically favored over intermolecular attack by external nucleophiles.
  • Kinetic Consequence: The rate of chloride displacement is significantly faster (

    
    
    
    
    fold) than comparable primary alkyl chlorides lacking the amide group.
  • Intermediate: The reaction proceeds through a resonance-stabilized oxazolinium species, which rapidly deprotonates to form 2-phenyl-2-oxazoline .

Pathway Visualization

The following diagram illustrates the competition between direct substitution and the dominant NGP pathway.

NGP_Mechanism SM This compound TS Transition State (O-Attack) SM->TS Intramolecular Attack (Fast) PROD_Sub Direct Substitution (Minor/Rare) SM->PROD_Sub External Nuc (Slow S_N2) INT Oxazolinium Ion (Reactive Intermediate) TS->INT -Cl⁻ PROD_Ox 2-Phenyl-2-oxazoline (Cyclized Product) INT->PROD_Ox -H⁺ (Base) INT->PROD_Sub Ring Opening (Nucleophile)

Figure 1: Mechanistic pathway showing the dominance of the intramolecular cyclization (NGP) over direct substitution.

Application Protocols

Protocol A: Synthesis of 2-Phenyl-2-oxazoline (Cyclization)

This is the primary reaction for this substrate. The resulting oxazoline is a versatile intermediate for polymer chemistry (cationic ring-opening polymerization) or as a protected form of the amino acid.

Reagents:

  • This compound (1.0 equiv)[1]

  • Potassium Hydroxide (KOH) or Sodium Ethoxide (NaOEt) (1.1 equiv)

  • Ethanol (Absolute) or Methanol

Procedure:

  • Dissolution: Dissolve this compound (10 mmol, 1.84 g) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Base Addition: Add ethanolic KOH (11 mmol in 5 mL EtOH) dropwise over 10 minutes at room temperature.

    • Note: A white precipitate (KCl) will begin to form almost immediately, indicating reaction progress.

  • Reflux: Heat the mixture to reflux (78 °C) for 1–2 hours.

    • Monitoring: Check TLC (Silica, EtOAc/Hexane 1:1). The starting material (

      
      ) should disappear, replaced by the oxazoline (
      
      
      
      , UV active).
  • Workup:

    • Cool to room temperature.

    • Filter off the KCl salt.

    • Concentrate the filtrate under reduced pressure (rotary evaporator).

  • Purification:

    • The residue is often pure enough for subsequent steps.

    • If necessary, purify via vacuum distillation (b.p. ~115 °C at 1 mmHg) or flash chromatography (neutral alumina, not silica, as silica is slightly acidic and can cause ring opening).

Yield: Typically 85–95%.

Protocol B: Reaction with External Nucleophiles (Amines/Thiols)

Direct alkylation of amines using this compound is inefficient due to the competing cyclization. The most robust strategy is to form the oxazoline in situ (or use isolated oxazoline) and then ring-open with the nucleophile.

Target Product: N-(2-aminoethyl)benzamide derivatives (e.g., N-(2-(alkylamino)ethyl)benzamide).

Reagents:

  • This compound (1.0 equiv)[1]

  • Primary or Secondary Amine (Nucleophile) (2.0–3.0 equiv)

  • Solvent: Toluene or Xylene (for high temp) or Acetonitrile (for catalytic activation).

  • Catalyst (Optional): NaI (0.1 equiv) to form the more reactive iodide in situ (Finkelstein conditions).

Procedure:

  • Setup: Combine this compound (5 mmol) and the target amine (15 mmol) in Toluene (15 mL).

  • Activation: Add NaI (0.5 mmol).

  • Heating: Reflux the mixture (110 °C) for 12–24 hours.

    • Mechanism:[2][3][4][5][6][7][8] The reaction likely proceeds via transient formation of the oxazolinium iodide, which is then attacked by the amine at the 5-position (ring opening).

  • Quench: Cool and wash with saturated NaHCO₃ (to remove HCl/HI salts).

  • Extraction: Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Experimental Data & Troubleshooting

Comparative Reactivity Table

The following table summarizes the reactivity of this compound compared to standard alkyl halides.

ParameterThis compoundn-Butyl ChlorideImplication
Reaction with Base Rapid Cyclization (Oxazoline)Slow Elimination / SubstitutionUse non-nucleophilic bases if elimination is desired (difficult).
Hydrolysis (

pH 7)
Moderate (Hours to Days)Very Slow (Stable)Keep stored in dry conditions; avoid aqueous bases for storage.
Mechanism Intramolecular

(NGP)
Intermolecular

Steric hindrance at the carbon is less relevant for the benzamide derivative.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield of Substitution Product Competitive cyclization to oxazoline.Do not use the chloride directly. Convert to oxazoline first, then ring-open with acid catalysis (e.g., pTsOH).
Product is an Oil/Sticky Gum Polymerization of the oxazoline.2-Phenyl-2-oxazoline can undergo cationic ring-opening polymerization (CROP) if traces of acid/initiator are present. Ensure basic workup.
Starting Material Persists Incomplete cyclization.Ensure the base is anhydrous. Water solvates the nucleophile and retards the reaction or causes hydrolysis to N-(2-hydroxyethyl)benzamide.

Workflow Visualization

The following diagram outlines the decision tree for selecting the correct protocol based on the desired outcome.

Workflow Start Start: this compound Decision Desired Product? Start->Decision Path_Ox Heterocycle (Oxazoline) Decision->Path_Ox Cyclization Path_Sub Substituted Amine/Thiol (Linear) Decision->Path_Sub Substitution Process_Ox Protocol A: Reflux with KOH/EtOH (1-2 hours) Path_Ox->Process_Ox Process_Sub Protocol B: In-situ Oxazoline Formation + Excess Nucleophile (Reflux) Path_Sub->Process_Sub Result_Ox 2-Phenyl-2-oxazoline (Isolated) Process_Ox->Result_Ox Result_Sub N-(2-functionalized-ethyl)benzamide Process_Sub->Result_Sub

Figure 2: Experimental workflow for selecting between cyclization and substitution protocols.

References

  • Wenker, H. (1935). "The Synthesis of Delta 2-Oxazolines and Delta 2-Thiazolines from N-Acyl-2-aminoethanols." Journal of the American Chemical Society, 57(6), 1079–1080. Link

  • Organic Syntheses. "2-Phenyl-2-oxazoline." Org.[4][6] Synth. 1946, 26, 73. (Describes the general Wenker method applicable to this substrate). Link

  • Winstein, S., & Boschan, R. (1950). "Neighboring Groups in Nucleophilic Displacement. The Role of the Neighboring Amido Group." Journal of the American Chemical Society, 72(10), 4669–4677. (Foundational text on the mechanism). Link

  • PubChem. "this compound Compound Summary." National Library of Medicine. Link

Sources

Application Note: A Guide to the Scale-Up Synthesis of N-(2-Chloroethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Beaker

N-(2-Chloroethyl)benzamide is a valuable chemical intermediate used in the synthesis of various pharmaceutical and research compounds. While its preparation on a laboratory scale is relatively straightforward, transitioning to larger, pilot-plant, or industrial scales introduces significant challenges that are not immediately apparent from small-scale procedures. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the critical considerations for the scale-up synthesis of this compound. We will delve into the underlying chemical principles, provide a robust laboratory-scale protocol, and then extrapolate the key parameters that require careful management during scale-up, ensuring a safe, efficient, and reproducible process.

The Chemistry: A Schotten-Baumann Reaction

The synthesis of this compound is a classic example of the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.[1][2] In this case, 2-chloroethylamine (typically from its more stable hydrochloride salt) is acylated by benzoyl chloride.

Reaction Scheme:

The base, typically an alkali hydroxide like sodium hydroxide, plays a dual role:

  • Neutralization of HCl: It neutralizes the hydrochloric acid that is a byproduct of the acylation reaction, driving the equilibrium towards the product.[3]

  • Free Amine Liberation: When starting with 2-chloroethylamine hydrochloride, the base is required to deprotonate the ammonium salt, liberating the free amine nucleophile to attack the benzoyl chloride.

A primary competing side reaction is the hydrolysis of the highly reactive benzoyl chloride by water, which is present if an aqueous base is used.[4][5][6] This undesired reaction forms sodium benzoate and reduces the overall yield. Careful control of reaction conditions is paramount to favor amidation over hydrolysis.

Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol provides a validated method for producing high-purity this compound on a laboratory scale. It incorporates in-process controls (IPCs) for self-validation.

Materials and Reagents:

ReagentCAS No.MW ( g/mol )Quantity (g)Molar Eq.
2-Chloroethylamine hydrochloride870-24-6116.007.25 g1.00
Benzoyl chloride98-88-4140.578.00 mL (9.6 g)1.10
Sodium Hydroxide (NaOH)1310-73-240.005.50 g2.20
Dichloromethane (DCM)75-09-2-100 mL-
Deionized Water7732-18-5-100 mL-
Saturated Sodium Bicarbonate Solution--50 mL-
Brine--50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-~5 g-

Experimental Procedure:

  • Reagent Preparation: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-chloroethylamine hydrochloride (7.25 g) and sodium hydroxide (5.50 g) in 100 mL of deionized water.

  • Reaction Setup: Add 100 mL of dichloromethane (DCM) to the flask to create a biphasic system. Begin vigorous stirring.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. Efficient cooling is critical as the reaction is exothermic.[7][8]

  • Controlled Addition: Add benzoyl chloride (8.00 mL) to the dropping funnel. Add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the benzoyl chloride spot is consumed.

  • Work-up & Isolation:

    • Transfer the mixture to a separatory funnel and separate the organic (DCM) layer.

    • Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a white solid.[9]

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.[9]

  • Characterization: Confirm the product's identity and purity using ¹H NMR, ¹³C NMR, and HPLC analysis.[9] The expected melting point is 103-106 °C.[10]

Critical Considerations for Scale-Up

Simply multiplying the reagent quantities from the lab-scale protocol is insufficient and hazardous for large-scale synthesis. The following factors become critically important as the batch size increases.

4.1. Heat Management & Exotherm Control The acylation reaction is highly exothermic.[6] As the reactor volume increases, the surface-area-to-volume ratio decreases, making passive heat dissipation to the environment inefficient.

  • Causality: Uncontrolled exotherms can lead to solvent boiling, dangerous pressure build-up, and a dramatic increase in the rate of side reactions, particularly the hydrolysis of benzoyl chloride.

  • Scale-Up Strategy:

    • Jacketed Reactors: Utilize reactors with a cooling jacket connected to a circulating chiller for precise temperature control.

    • Controlled Addition Rate: The rate of benzoyl chloride addition is the primary method of controlling the reaction rate and thus the heat generation. Automated dosing pumps should be used for precise and reliable addition on a large scale.

    • Solvent Choice: While DCM is effective, consider solvents with higher boiling points and better heat capacities if necessary, though this will impact the work-up procedure.

4.2. Mass Transfer and Mixing In the biphasic Schotten-Baumann reaction, reagents must cross the phase boundary to react.[6]

  • Causality: Inadequate mixing creates a low interfacial area between the aqueous and organic phases, slowing the reaction rate. It can also lead to localized "hot spots" and high concentrations of reagents, promoting side product formation. A magnetic stir bar is ineffective in large reactors.

  • Scale-Up Strategy:

    • Mechanical Stirring: Employ overhead mechanical stirrers with appropriately designed impellers (e.g., pitched-blade turbine) to ensure efficient mixing and a large interfacial area.

    • Baffled Reactors: Use baffled reactors to prevent vortex formation and improve turbulence, further enhancing mixing efficiency.

4.3. Purification and Isolation Handling large volumes of solids and solvents requires specialized equipment.

  • Causality: Recrystallization in large vessels can lead to non-uniform cooling, resulting in a wide particle size distribution and potential inclusion of impurities. Filtration of large quantities of product can be slow and inefficient with standard lab equipment.

  • Scale-Up Strategy:

    • Controlled Crystallization: Use a jacketed reactor with controlled cooling ramps to ensure uniform crystal growth. Seeding the solution can also improve consistency.

    • Filtration Equipment: Utilize larger equipment such as a Nutsche filter-dryer, which allows for filtration, washing, and drying in a single contained unit.

Process Workflow and Control Points

The following diagram illustrates the key stages and control points in the scale-up synthesis of this compound.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis P1 Charge Reactor: - 2-Chloroethylamine HCl - NaOH - Water & DCM R1 Cool to 0-5 °C P1->R1 R2 Controlled Addition of Benzoyl Chloride R1->R2 Critical: Maintain T < 10 °C R3 Reaction at RT (2-3 hours) R2->R3 IPC1 IPC-1: TLC Monitoring (Check for starting material) R3->IPC1 W1 Phase Separation IPC1->W1 If complete W2 Aqueous Washes (Water, NaHCO₃, Brine) W1->W2 W3 Dry & Concentrate W2->W3 P2 Recrystallization (e.g., EtOH/Water) W3->P2 P3 Filter and Dry P2->P3 QC QC Analysis: - HPLC Purity - NMR Identity - Melting Point P3->QC Final Final Product: This compound QC->Final Release

Caption: Workflow for the scale-up synthesis of this compound.

Safety and Hazard Analysis

A thorough understanding of the hazards associated with all materials and the process itself is essential for safe operation, especially at scale.

  • Chemical Hazards:

    • Benzoyl Chloride: Corrosive, a lachrymator, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate PPE.

    • 2-Chloroethylamine Hydrochloride: Toxic and an irritant. Avoid inhalation and skin contact.

    • Sodium Hydroxide: Corrosive and can cause severe burns.

    • Dichloromethane (DCM): Volatile and a suspected carcinogen.

  • Process Hazards:

    • Exothermic Reaction: Potential for a thermal runaway if addition is too fast or cooling fails.[6][7][8]

    • Gas Evolution: The reaction produces HCl gas, which is neutralized by the base. However, inadequate base or localized acidity could lead to the release of corrosive gas.

  • Personal Protective Equipment (PPE): At a minimum, chemical-resistant gloves, safety goggles, and a flame-retardant lab coat must be worn.[10] For larger scales, additional PPE such as face shields and respiratory protection may be required.

  • Waste Disposal: Aqueous waste will be basic and contain salts. Organic waste will contain residual DCM. All waste must be disposed of in accordance with local regulations.[10]

Analytical Control Strategy

A robust analytical strategy is required to ensure consistent product quality.

  • Thin-Layer Chromatography (TLC): An excellent in-process control to quickly monitor the consumption of starting materials.[9]

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the final purity of the product and quantifying any impurities. A reverse-phase C18 column is a good starting point for method development.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the final product and identifying any structural isomers or process-related impurities.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[9]

Conclusion

The scale-up synthesis of this compound is a manageable process when key chemical engineering and safety principles are applied. The transition from a lab-scale procedure to a large-scale process requires a shift in focus from simple stoichiometry to a deep understanding of heat transfer, mass transfer, and process safety. By implementing controlled addition rates, efficient mixing, and robust temperature management, researchers and development professionals can achieve a safe, reliable, and scalable synthesis of this important chemical intermediate.

References

  • ResearchGate. (2025). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Available at: [Link]

  • Pharmaffiliates. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Available at: [Link]

  • ChemSrc. (2025). This compound | CAS#:26385-07-9. Available at: [Link]

  • TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Available at: [Link]

  • Frontiers. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. PubMed Central. Available at: [Link]

  • Parikh Group. (n.d.). Manufacturing Process. Available at: [Link]

  • Google Patents. (2018). US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.
  • PubMed. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Available at: [Link]

  • Royal Society of Chemistry. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering. Available at: [Link]

  • Google Patents. (1988). US4748276A - Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine.
  • TU/e Research Portal. (2021). Kinetic study and modeling of the Schotten-Baumann synthesis of peroxyesters using phase-Transfer catalysts in. Available at: [Link]

  • Google Patents. (2019). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • Defense Technical Information Center. (n.d.). High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization. Available at: [Link]

  • Google Patents. (2013). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
  • ResearchGate. (n.d.). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Available at: [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. Available at: [Link]

  • SlideShare. (n.d.). Schotten-Baumann Reaction. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. PubMed Central. Available at: [Link]

Sources

Advanced Application Note: Benzamide Derivatives in Next-Gen Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a technical roadmap for the development and application of benzamide derivatives in modern agriculture. Unlike generic reviews, this document focuses on the operational mechanics of three critical subclasses: benzamide fungicides targeting


-tubulin  (e.g., Zoxamide), anti-oomycete benzamides targeting spectrin-like proteins  (e.g., Fluopicolide), and meta-diamide insecticides  (e.g., Broflanilide). We provide validated protocols for efficacy screening, resistance monitoring, and structural optimization, supported by recent mechanistic insights (2020–2025).

Chemical Basis & Mechanism of Action (MoA)

Benzamide derivatives utilize the stability and hydrogen-bonding potential of the amide linkage (


) to interact with specific protein pockets. Their versatility allows them to target distinct biological pathways depending on the substitution pattern.
Zoxamide: The -Tubulin Assembly Inhibitor

Target:


-Tubulin (distinct from benzimidazoles).
Mechanism:  Zoxamide binds covalently to Cysteine-239 (C239) on the 

-tubulin subunit. Unlike benzimidazoles (e.g., carbendazim) which bind to Glutamate-198, Zoxamide’s unique binding site prevents cross-resistance. Effect: It arrests nuclear division by inhibiting microtubule assembly, specifically disrupting the cytoskeletal structure required for mitosis.
Fluopicolide: The Spectrin Delocalizer

Target: Spectrin-like proteins (cytoskeleton-membrane linkers). Mechanism: Fluopicolide induces the rapid delocalization of spectrin-like proteins from the plasma membrane to the cytoplasm.[1] Effect: This results in immediate cytoskeletal collapse, causing hyphal swelling and lysis of zoospores (anti-oomycete activity).

Broflanilide: The GABA-Gated Chloride Channel Antagonist

Target: RDL (Resistant to Dieldrin) subunit of GABA-gated chloride channels.[2][3] Mechanism: Acts as a non-competitive antagonist at a novel allosteric site (distinct from fipronil). Effect: Blocks inhibitory neurotransmission, leading to hyperexcitation and death of the insect.[4]

Visualizing the Mechanism

The following diagram illustrates the distinct cellular impacts of Zoxamide and Fluopicolide.

Benzamide_MoA cluster_0 Fungal Cell (Zoxamide Target) cluster_1 Oomycete Cell (Fluopicolide Target) Zoxamide Zoxamide Molecule Tubulin_Free Free Beta-Tubulin (Cys-239) Zoxamide->Tubulin_Free Covalent Binding Tubulin_Bound Zoxamide-Tubulin Complex Tubulin_Free->Tubulin_Bound Modification Microtubule Microtubule Polymer Tubulin_Free->Microtubule Normal Assembly Tubulin_Bound->Microtubule Inhibits Assembly Mitosis Nuclear Division (Mitosis) Microtubule->Mitosis Required for Arrest Mitotic Arrest (Cell Death) Mitosis->Arrest Failure Fluopicolide Fluopicolide Molecule Spectrin_Membrane Spectrin (Membrane Bound) Fluopicolide->Spectrin_Membrane Interaction Spectrin_Cyto Spectrin (Delocalized to Cytoplasm) Spectrin_Membrane->Spectrin_Cyto Rapid Translocation Cell_Integrity Membrane Stability Spectrin_Membrane->Cell_Integrity Maintains Spectrin_Cyto->Cell_Integrity Disrupts Lysis Cell Lysis / Bursting Cell_Integrity->Lysis Collapse

Figure 1: Comparative Mechanism of Action for Zoxamide (Mitotic Arrest via Tubulin) and Fluopicolide (Cell Lysis via Spectrin Delocalization).[5]

Application Protocol 1: High-Throughput Fungicidal Screening

Objective: Determine the EC


 (Effective Concentration for 50% inhibition) of novel benzamide derivatives against Botrytis cinerea or Phytophthora capsici.
Reagents & Preparation
  • Solvent: Dimethyl sulfoxide (DMSO). Note: Acetone is volatile and may cause inconsistent concentrations in long-term plate assays; DMSO is preferred for stability.

  • Media: Potato Dextrose Agar (PDA) for B. cinerea; V8 Juice Agar for P. capsici.

  • Controls:

    • Negative: PDA + 0.1% DMSO.

    • Positive: Commercial Zoxamide (analytical standard) or Fluopicolide.

Step-by-Step Workflow
  • Stock Preparation: Dissolve benzamide derivatives in DMSO to create a

    
     stock solution.
    
  • Media Amendment:

    • Cool molten agar to

      
      .
      
    • Add stock solution to achieve final concentrations:

      
      .
      
    • Critical: Ensure final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

  • Inoculation:

    • Use a 5mm cork borer to remove mycelial plugs from the margin of a 3-day-old actively growing colony.

    • Place plug mycelium-side down in the center of the amended plate.

  • Incubation: Incubate at

    
     in darkness for 72–96 hours.
    
  • Data Collection:

    • Measure colony diameter in two perpendicular directions (cross method).

    • Calculate Growth Inhibition Rate (

      
      ):
      
      
      
      
      Where
      
      
      is control diameter and
      
      
      is treatment diameter.
  • Analysis: Perform log-probit regression to calculate EC

    
    .
    

Application Protocol 2: Leaf-Dip Bioassay for Insecticide Resistance

Objective: Evaluate the efficacy of meta-diamide benzamides (e.g., Broflanilide) against Plutella xylostella (Diamondback moth) larvae, specifically to monitor for GABA-gated chloride channel resistance (RDL mutations).

Reagents
  • Surfactant: Triton X-100 (0.05% v/v) to ensure uniform leaf wetting.

  • Substrate: Fresh cabbage leaf discs (5 cm diameter).

Step-by-Step Workflow
  • Dilution Series: Prepare 5–7 concentrations of the test compound in water containing 0.05% Triton X-100.

  • Dipping:

    • Dip cabbage leaf discs into the solution for 10 seconds.

    • Trust Indicator: Air dry discs on a wire rack at room temperature for 1 hour. Wet leaves can drown larvae, confounding results.

  • Exposure:

    • Place dried disc in a petri dish lined with moistened filter paper (to maintain humidity).

    • Introduce 10 third-instar larvae per dish.

    • Replicate 3–5 times per concentration.

  • Assessment:

    • Assess mortality at 72 hours.

    • Definition of Dead: Larvae that cannot turn over when prodded or show severe ataxia (uncontrolled movement, typical of GABA antagonists).

  • Validation: If control mortality >10%, discard the assay (Abbott’s correction invalid at high control mortality).

Chemical Optimization & SAR Insights

When designing new benzamide derivatives, recent literature (2023–2025) highlights specific Structure-Activity Relationships (SAR).

Table 1: SAR Optimization for Benzamide Fungicides

Substituent ZoneModificationEffect on ActivityMechanistic Reason
Benzene Ring (A) 2,6-difluoro or 2,6-dichloroIncreases Steric hindrance protects the amide bond from enzymatic hydrolysis; improves lipophilicity.
Amide Linker N-methylationDecreases Loss of Hydrogen-bond donor capability critical for binding to Tubulin/Spectrin pockets.
Pendant Ring (B) 4-substituted pyrazoleIncreases Enhances binding affinity to SDH (Succinate Dehydrogenase) pockets in newer dual-action derivatives [1].
Tail Group Trifluoromethyl (

)
Increases Improves metabolic stability and membrane permeability (lipophilicity).

Experimental Workflow Diagram

The following diagram outlines the decision tree for screening a library of new benzamide derivatives.

Screening_Workflow Start Library Synthesis (Benzamide Derivatives) InVitro In Vitro Screen (Mycelial Growth) Start->InVitro Decision1 EC50 < 10 mg/L? InVitro->Decision1 Discard Discard / Redesign Decision1->Discard No InVivo In Vivo Pot Assay (Potted Plants) Decision1->InVivo Yes Decision2 Efficacy > 80%? InVivo->Decision2 Decision2->Discard No MoA_Check MoA Validation (Cross-Resistance Check) Decision2->MoA_Check Yes Field Field Trials MoA_Check->Field

Figure 2: Stage-Gate Screening Pipeline for Benzamide Agrochemicals.

References

  • Design, Synthesis, and Fungicidal Activities of Novel N-(Pyrazol-5-yl)benzamide Derivatives. Journal of Agricultural and Food Chemistry, 2024.[6][7] Link[6]

  • C239S Mut

    
    -Tubulin of Phytophthora sojae Confers Resistance to Zoxamide. Frontiers in Microbiology, 2016. Link
    
  • A New Mode of Action for Fluopicolide: Modification of the Cellular Localisation of a Spectrin-like Protein. Pest Management Science, 2006. Link

  • Broflanilide: A meta-diamide insecticide with a novel mode of action. Bioorganic & Medicinal Chemistry, 2016.[3] Link

  • M233I Mut

    
    -Tubulin of Botrytis cinerea Confers Resistance to Zoxamide. Scientific Reports, 2015. Link
    

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-Chloroethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NCB-YIELD-OPT Subject: Yield Optimization & Impurity Control for N-(2-Chloroethyl)benzamide Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open

Executive Summary: The Core Challenge

The synthesis of this compound typically involves the acylation of 2-chloroethylamine hydrochloride with benzoyl chloride. While theoretically simple, users frequently report yields below 50%.

The "Silent Killer" of Yield: The low yield is rarely due to the lack of reactivity of the amine. It is caused by a kinetic competition between three pathways:

  • Desired: Amide bond formation.

  • Parasitic (Hydrolysis): Benzoyl chloride reacting with moisture (forming benzoic acid).[1][2]

  • Parasitic (Cyclization): 2-Chloroethylamine cyclizing to aziridine under basic conditions, leading to polymerization or water solubility.

This guide provides a validated protocol to suppress pathways 2 and 3, ensuring yields >85%.

Validated Protocol: The "Anhydrous In Situ" Method

Recommended for research scale (<50g) to maximize purity.

Why this works: Unlike the Schotten-Baumann (aqueous) method, this protocol uses anhydrous conditions to eliminate hydrolysis and releases the free amine in situ to prevent aziridine formation.

Reagents & Stoichiometry
ReagentEquiv.[1][3]RoleCritical Note
2-Chloroethylamine HCl 1.0SubstrateHygroscopic; dry under vacuum before use.
Benzoyl Chloride 1.1ElectrophileDistill if colored (yellow/brown indicates impurities).
Triethylamine (TEA) 2.2BaseMust use >2.0 eq. (1 eq to free base, 1 eq to scavenge HCl).
Dichloromethane (DCM) SolventMediumMust be anhydrous (dry over MgSO₄ or molecular sieves).
DMAP 0.05CatalystOptional nucleophilic catalyst to speed up acylation.
Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Suspension: Add 2-Chloroethylamine HCl (1.0 eq) and anhydrous DCM (0.2 M concentration). The salt will not dissolve yet.

  • Cooling: Cool the suspension to 0°C (Ice/Water bath).

  • Base Addition: Add TEA (2.2 eq) dropwise.

    • Observation: The mixture will clear up as the free amine is released and dissolves, then potentially cloud up again as TEA·HCl forms.

    • Tech Note: Stir for 15 mins at 0°C to ensure complete liberation of the amine.

  • Acylation: Add Benzoyl Chloride (1.1 eq) diluted in a small amount of DCM dropwise over 20-30 minutes.

    • Control: Keep internal temp < 5°C. Exotherm promotes side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–4 hours.

  • Quench: Add dilute HCl (1M) to the reaction mixture.

    • Why? This dissolves the TEA salts and protonates any unreacted amine, keeping it in the aqueous layer.

  • Extraction: Separate organic layer.[1] Wash with sat. NaHCO₃ (removes benzoic acid) -> Brine -> Dry over Na₂SO₄.

Troubleshooting Guide (Q&A)

Issue 1: "My yield is consistently low (<40%), and I see a white solid precipitate that isn't product."

Diagnosis: Hydrolysis of Benzoyl Chloride. If moisture is present, benzoyl chloride hydrolyzes to benzoic acid.[1][2] The white solid you see is likely Benzoic Acid or Triethylamine Hydrochloride.

Corrective Action:

  • Switch Solvents: If using the Schotten-Baumann method (Water/DCM), switch to the Anhydrous Protocol above. The biphasic water system inherently sacrifices some acyl chloride to hydrolysis.

  • Reagent Quality: Check your Benzoyl Chloride. If it has a pungent, vinegar-like smell (stronger than usual) or crystals at the bottom of the bottle, it has hydrolyzed. Distill it or buy fresh.

  • Drying: Dry the 2-chloroethylamine hydrochloride salt in a vacuum desiccator over P₂O₅ overnight. It is extremely hygroscopic.

Issue 2: "The product is an oil that won't crystallize, or it smells like 'fish'."

Diagnosis: Aziridine Formation / Incomplete Reaction. If the reaction pH gets too high (>10) or temperature rises, the free base 2-chloroethylamine cyclizes to form aziridine (volatile, toxic) or dimerizes.

Corrective Action:

  • Temperature Control: Never add the base or acid chloride at room temperature. The 0°C start is non-negotiable.

  • Addition Order: Do not mix the amine and base and let them sit for hours before adding the benzoyl chloride. The free amine is unstable. Generate it in situ and trap it immediately with the benzoyl chloride.

  • Wash Protocol: Wash the organic layer with 1M HCl twice. This removes any unreacted amine or aziridine/dimer species (which are basic) into the aqueous waste.

Issue 3: "I am using the Schotten-Baumann method (NaOH/Water) for scale-up, but the yield varies wildly."

Diagnosis: pH Drift & Phase Transfer Limitations. In the aqueous method, if the stirring isn't vigorous, the reaction happens only at the interface. If pH drops < 7, the amine protonates and stops reacting. If pH > 12, hydrolysis dominates.

Corrective Action:

  • Buffer System: Instead of just NaOH, use a carbonate buffer or maintain pH 8–9 manually.

  • Phase Transfer Catalyst: Add 1-2 mol% of Tetrabutylammonium bromide (TBAB) . This transports the benzoate anion or amine across the interface, significantly speeding up the reaction and outcompeting hydrolysis.

Mechanistic Visualization

The following diagram illustrates the competing pathways. Your goal is to maximize the Green Path and block the Red Paths .

ReactionPathways cluster_conditions Optimization Zone Start Start: 2-Chloroethylamine HCl + Benzoyl Chloride Intermediate Free Amine (In Situ) Start->Intermediate Base (TEA/NaOH) Side_Hydrolysis Impurity: Benzoic Acid (White Solid) Start->Side_Hydrolysis Water/Moisture (Hydrolysis) Product TARGET: this compound (Stable Amide) Intermediate->Product Acylation (Fast at 0°C) Side_Aziridine Impurity: Aziridine/Polymers (Oily/Toxic) Intermediate->Side_Aziridine High Temp or High pH (>10)

Caption: Kinetic competition diagram. Note that the Free Amine is the pivot point; it must be acylated immediately to prevent cyclization (Aziridine path).

Advanced Optimization Data

If the standard protocol fails, consult this matrix for alternative activation strategies.

MethodYield PotentialProsCons
Acid Chloride (Standard) 85-95% Cheapest, fastest, simplest workup.Sensitive to moisture.
Mixed Anhydride (IBCF) 70-80%Milder than acid chloride.Requires -15°C; Isobutyl chloroformate is expensive.
Coupling Agent (EDC/HOBt) 60-75%Very mild; tolerates sensitive groups.Urea byproducts are hard to remove; atom inefficient.
Schotten-Baumann (TBAB) 50-70%Scalable; uses water/DCM.Lower yield due to hydrolysis; requires vigorous stirring.[1]
Reference Data (Solubility)
  • Water: Insoluble (Product precipitates).

  • DCM/Chloroform: Highly Soluble.

  • Ethanol: Soluble (Good for recrystallization if mixed with water).

  • Diethyl Ether: Moderately Soluble.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • BenchChem Technical Support. "Strategies to reduce impurities in benzamide synthesis." BenchChem Knowledge Base, 2025.[1]

  • National Institutes of Health (NIH). "Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor." Frontiers in Pharmacology, 2020. (Validates the stability of the 2-chloroethyl moiety during benzoylation).

  • Organic Chemistry Portal. "Schotten-Baumann Reaction." (Mechanistic details on biphasic acylation).

  • Clark, J. "Reactions of Acyl Chlorides with Primary Amines." Chemistry LibreTexts, 2023. (Fundamental mechanism of amine acylation).

Sources

common side products in N-(2-Chloroethyl)benzamide synthesis and their avoidance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Products & Optimization in


-(2-Chloroethyl)benzamide Synthesis
Document ID:  TSC-2024-NCB-01
Audience:  Medicinal Chemists, Process Chemists, R&D Scientists

Executive Summary & Reaction Logic

The synthesis of


-(2-chloroethyl)benzamide is a classic nucleophilic acyl substitution, typically performed via the Schotten-Baumann reaction or anhydrous acylation. While seemingly simple, this reaction is prone to a specific set of competing pathways driven by the bifunctional nature of the amine component  (2-chloroethylamine).

The core challenge is not just forming the amide bond, but preventing the product from destroying itself via intramolecular cyclization .

The "Hidden" Equilibrium

Unlike simple alkyl amides,


-(2-chloroethyl)amides possess an internal electrophile (the alkyl chloride) and an internal nucleophile (the amide oxygen). Under thermodynamic stress (heat) or base catalysis, the linear amide cyclizes to form 2-phenyl-2-oxazoline .

This guide addresses the three primary impurities:

  • 2-Phenyl-2-oxazoline: The thermodynamic sink (cyclization product).

  • Benzoic Acid: The hydrolysis product (reagent decomposition).

  • Aziridine: The hazardous precursor degradation product.

Critical Pathways Visualization

The following diagram maps the competing kinetic and thermodynamic pathways. Understanding this flow is essential for troubleshooting.

ReactionPathways Reagents Reagents (Benzoyl Chloride + 2-Chloroethylamine) Target TARGET PRODUCT N-(2-Chloroethyl)benzamide Reagents->Target Acylation (Fast, Kinetic) Hydrolysis SIDE PRODUCT B Benzoic Acid Reagents->Hydrolysis H2O / Slow Addition Oxazoline SIDE PRODUCT A 2-Phenyl-2-oxazoline Target->Oxazoline Heat / Excess Base (Intramolecular O-Alkylation) EsterAmine SIDE PRODUCT C Amino-Ester Salt (Post-Workup Artifact) Oxazoline->EsterAmine Acidic Workup (Hydrolysis)

Figure 1: Reaction network showing the kinetic product (Target) and its conversion to the thermodynamic trap (Oxazoline).

Troubleshooting Modules

Module A: The Oxazoline Trap

Symptom: The product is an oil instead of a solid, or NMR shows a loss of the N-H proton and a shift in the ethylene protons. Diagnosis: Intramolecular cyclization has occurred.

QuestionTechnical Explanation & Solution
Why did my product cyclize? Cause: The amide oxygen is nucleophilic.[1] If the reaction mixture is heated or left in strong base for too long, the oxygen attacks the C-Cl bond (5-exo-tet cyclization), releasing HCl and forming the oxazoline ring [1].Fix: Maintain reaction temperature

during base addition. Do not reflux. Quench immediately upon completion.
Can I convert the oxazoline back? Mechanism: Acidic hydrolysis of the oxazoline often yields the ester-amine (O-benzoyl-2-aminoethanol) via ring opening, or the hydroxy-amide [2]. It rarely returns the chloro-amide cleanly.Decision: Discard and restart. The thermodynamic hill is too steep to climb back to the chloro-amide efficiently.
How do I spot it on NMR? Target: Triplet (~3.8 ppm,

) and Triplet (~3.6 ppm,

). Broad Singlet (NH).Oxazoline: Two triplets often shift closer together (~4.0 and ~4.4 ppm) and become more rigid. Disappearance of NH signal is the smoking gun.
Module B: Hydrolysis & Yield Loss

Symptom: Low mass recovery; white solid precipitates that is acidic (litmus test). Diagnosis: Competitive hydrolysis of Benzoyl Chloride.

QuestionTechnical Explanation & Solution
Why is Benzoic Acid forming? Cause: Water competes with the amine for the acyl chloride. While amines are better nucleophiles, local concentration effects (poor mixing) or wet organic solvents favor hydrolysis.Fix: Use the Schotten-Baumann protocol (Method 1) with vigorous stirring, or switch to Anhydrous (Method 2) if reagents are precious.
How do I remove Benzoic Acid? Protocol: Wash the organic layer with saturated aqueous

(Sodium Bicarbonate). Benzoic acid forms the water-soluble sodium benzoate and is washed away. The target amide stays in the organic layer.
Module C: Safety (Aziridine Precursor)

Symptom: Unexpected toxicity or volatility issues during reagent handling. Diagnosis: Improper handling of 2-chloroethylamine hydrochloride.

QuestionTechnical Explanation & Solution
Is the starting material dangerous? Critical Warning: 2-Chloroethylamine

HCl is stable. However, if you "free base" it (neutralize it) before adding the electrophile, it rapidly cyclizes to Aziridine (highly toxic, volatile alkylating agent) [3].Protocol: Always keep the amine protonated (salt form) until the exact moment of reaction. Use a biphasic system where the base is in the water and the amine is released only as it reacts.

Validated Experimental Protocols

Method 1: Schotten-Baumann (Robust & Scalable)

Best for: Standard synthesis, scale-up, and avoiding aziridine accumulation.

  • Preparation: Dissolve 2-chloroethylamine hydrochloride (

    
     equiv) in water (
    
    
    
    ).
  • Solvent: Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate.

  • Base Control: Cool to

    
    . Add Benzoyl Chloride (
    
    
    
    equiv) to the organic layer.
  • Reaction: Dropwise, add aqueous

    
     (
    
    
    
    equiv,
    
    
    ) over 30 minutes. Vigorous stirring is mandatory to maximize interfacial surface area.
  • Workup: Separate layers. Wash organic layer with

    
     (removes unreacted amine/aziridine traces) followed by Sat. 
    
    
    
    (removes benzoic acid). Dry over
    
    
    and concentrate.
Method 2: Anhydrous Acylation (High Purity)

Best for: Water-sensitive analogs or strict impurity control.

  • Suspension: Suspend 2-chloroethylamine hydrochloride (

    
     equiv) in anhydrous DCM under Nitrogen/Argon.
    
  • Base: Cool to

    
    . Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (
    
    
    
    equiv) dropwise. Note: The solution will become clear as the free amine forms.
  • Acylation: Immediately add Benzoyl Chloride (

    
     equiv) dropwise, keeping internal temp 
    
    
    
    .
    • Why? Immediate addition prevents the free amine from self-cyclizing to aziridine.

  • Completion: Stir at

    
     for 1 hour, then warm to RT for 1 hour.
    
  • Workup: Quench with water. Wash with

    
     and Sat. 
    
    
    
    .

Summary Data Table

Parameter

-(2-Chloroethyl)benzamide
2-Phenyl-2-oxazoline (Impurity)Benzoic Acid (Impurity)
Formation Condition Kinetic Control (

)
Thermodynamic Control (Heat/Base)Hydrolysis (Wet/Slow)
Solubility (Aq. Base) InsolubleInsolubleSoluble (as Benzoate)
Solubility (Aq. Acid) InsolubleSoluble (Hydrolyzes/Opens)Insoluble
IR Signature Amide I (

)
Imine (

)
Carbonyl (

)
Removal Strategy CrystallizationAcid wash (destroys it)Base wash (

)

References

  • Vertex AI Search. (2025). Synthesis of 2-Oxazolines from N-(2-hydroxyethyl)amides and N-Allyl Amides. Retrieved from 2[3][4][5][6]

  • Royal Society of Chemistry. (2018). Full and partial hydrolysis of poly(2-oxazoline)s. Retrieved from 7[4][5][6][7][8]

  • BenchChem. (2025).[1] Schotten-Baumann Reaction Conditions for 2-(Trifluoromethyl)benzoyl Chloride. Retrieved from 1[3][4][5][6][7][8][9]

Sources

Technical Support Center: A Troubleshooting Guide for Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions encountered during the synthesis of benzamide and its derivatives. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to optimize your syntheses for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable laboratory method for synthesizing benzamide?

A1: The most prevalent and generally reliable method for the laboratory synthesis of benzamide is the Schotten-Baumann reaction.[1][2] This reaction involves the acylation of an amine (in this case, ammonia or a primary/secondary amine) with an acyl chloride (benzoyl chloride) in the presence of a base.[2][3] The base, typically aqueous sodium hydroxide, is crucial as it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[4] This prevents the protonation of the starting amine, which would render it non-nucleophilic and unable to react with the benzoyl chloride.

Q2: I'm experiencing consistently low yields in my benzamide synthesis. What are the most probable causes?

A2: Low yields in benzamide synthesis are a common issue and can often be attributed to several key factors:

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive towards water and will readily hydrolyze to form benzoic acid, which is unreactive towards the amine under these conditions.[1][4] This is often the primary culprit for reduced yields.

  • Incomplete Reaction: Insufficient reaction time, inadequate temperature control, or poor mixing can lead to an incomplete reaction.[1][4]

  • Product Loss During Workup: Significant amounts of product can be lost during extraction, washing, and recrystallization steps.[4]

  • Side Reactions: The formation of byproducts, such as N-benzoylbenzamide from over-acylation, can consume starting materials and reduce the yield of the desired product.[1][5]

Q3: My final product is contaminated with a white solid. How do I identify and remove it?

A3: A common white solid contaminant is unreacted benzoic acid, resulting from the hydrolysis of benzoyl chloride.[1][6] To remove this acidic impurity, the crude product can be washed with a cold, dilute solution of sodium bicarbonate.[1][6] The benzoic acid will react to form sodium benzoate, which is water-soluble and can be washed away.[1] Subsequent recrystallization from hot water will then yield pure benzamide.[1][5]

Q4: What is "over-acylation" and how can I prevent it?

A4: Over-acylation, also known as diacylation, is a side reaction where the newly formed benzamide product reacts with another molecule of benzoyl chloride to form N-benzoylbenzamide.[1][5] This is more likely to occur with a high concentration of benzoyl chloride or at elevated temperatures.[1][5] To prevent this, it is crucial to add the benzoyl chloride slowly and dropwise to the amine solution with vigorous stirring.[1] This ensures that the benzoyl chloride preferentially reacts with the more nucleophilic starting amine rather than the less nucleophilic benzamide product. Maintaining a low reaction temperature (e.g., 0-5 °C) also helps to control the reaction rate and minimize this side reaction.[1]

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to diagnosing and resolving common issues encountered during benzamide synthesis.

Problem 1: Low Yield
Potential Cause Underlying Rationale Recommended Solution
Hydrolysis of Benzoyl Chloride Benzoyl chloride's electrophilic carbonyl carbon is highly susceptible to nucleophilic attack by water, leading to the formation of stable benzoic acid.Use anhydrous solvents and ensure all glassware is thoroughly dried.[1][6] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[6] Use a fresh bottle or freshly distilled benzoyl chloride.[6]
Incomplete Reaction The reaction may not have reached completion due to insufficient time, low temperature, or poor mixing, especially in biphasic Schotten-Baumann conditions.Increase the reaction time or allow the mixture to stir for a longer period after the initial addition.[1] Ensure vigorous stirring to maximize the interface between the organic and aqueous phases.
Product Loss During Workup Benzamide has some solubility in water, especially if the aqueous layers are not saturated or if the pH is not optimal during washing steps. Overuse of solvent during recrystallization is also a common cause of yield loss.Optimize extraction and recrystallization procedures. Use a minimal amount of hot solvent for recrystallization to ensure the solution is saturated upon cooling.[5] Ensure the aqueous washing solutions are cold to minimize product dissolution.
Amine Protonation The reaction generates HCl, which will protonate the unreacted amine, forming an unreactive ammonium salt and effectively removing it from the reaction.Ensure an adequate amount of base (e.g., 10% NaOH solution) is present to neutralize the HCl as it is formed. The use of a biphasic system with an aqueous base is a hallmark of the Schotten-Baumann conditions designed to prevent this.[3][7]
Problem 2: Product Purity Issues
Observation Likely Impurity Underlying Rationale Purification Strategy
Multiple spots on TLC, with one spot corresponding to benzoic acid. Benzoic AcidHydrolysis of benzoyl chloride starting material.[1][6]Wash the crude product with a cold, dilute solution of sodium bicarbonate to convert benzoic acid to the water-soluble sodium benzoate.[1][6]
An oily product is obtained instead of a solid. Impurities or a low-melting eutectic mixture.The presence of impurities can depress the melting point of the product.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure benzamide. If an oil persists, perform a liquid-liquid extraction, dry the organic layer, and attempt recrystallization from a different solvent system.
Presence of a higher molecular weight byproduct. N-benzoylbenzamideOver-acylation of the benzamide product.[1][5]Add benzoyl chloride slowly and with vigorous stirring to the amine solution to avoid localized high concentrations.[1] Maintain a low reaction temperature (0-5 °C).[1]

Experimental Protocols

Protocol 1: Synthesis of Benzamide from Benzoyl Chloride (Schotten-Baumann Conditions)

This protocol is a standard and reliable method for the synthesis of benzamide.

Materials:

  • Concentrated aqueous ammonia

  • Benzoyl chloride

  • 10% Sodium hydroxide solution

  • Ice-cold water

  • Equipment: Conical flask, fume hood, filtration apparatus

Procedure:

  • In a fume hood, place 10 mL of concentrated aqueous ammonia into a 250 mL conical flask.

  • Slowly, and in small portions, add 2 mL of benzoyl chloride to the ammonia solution while continuously shaking the flask. The reaction is exothermic, so cool the flask under running tap water as needed to maintain a controlled temperature.[6]

  • After the addition of benzoyl chloride is complete, continue to shake the mixture vigorously for an additional 15 minutes. A white solid precipitate of benzamide should form.[6]

  • Collect the solid product by vacuum filtration and wash it with several portions of ice-cold water to remove any unreacted ammonia and ammonium chloride.

  • To remove any benzoic acid impurity, wash the crude product with a small amount of cold, dilute sodium bicarbonate solution.

  • Recrystallize the crude benzamide from hot water to obtain pure, colorless crystals.[1][5]

  • Dry the purified crystals in a desiccator or a low-temperature oven and determine the yield and melting point.

Protocol 2: Synthesis of Benzamide from Benzoic Acid and Thionyl Chloride

This two-step protocol is useful when starting from benzoic acid.

Step 1: Formation of Benzoyl Chloride

  • Place benzoic acid in a round-bottom flask equipped with a reflux condenser.

  • In a fume hood, carefully add thionyl chloride (SOCl₂). This reaction will produce HCl and SO₂ gas, so proper ventilation is essential.[5]

  • Gently heat the mixture under reflux until the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation. The remaining liquid is crude benzoyl chloride.[1]

Step 2: Formation of Benzamide

  • Follow the procedure outlined in Protocol 1, using the freshly prepared crude benzoyl chloride.

Visualizing the Workflow and Troubleshooting Logic

Experimental Workflow for Benzamide Synthesis

Benzamide_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Amine Ammonia/Amine Solution Reaction Slow Addition & Vigorous Stirring (0-5 °C) Amine->Reaction BenzoylChloride Benzoyl Chloride BenzoylChloride->Reaction Filtration Filtration Reaction->Filtration Washing Washing (Water & NaHCO₃ soln) Filtration->Washing Recrystallization Recrystallization (Hot Water) Washing->Recrystallization Drying Drying Recrystallization->Drying Product Pure Benzamide Drying->Product

Caption: A typical experimental workflow for the synthesis and purification of benzamide.

Troubleshooting Flowchart for Benzamide Synthesis

Troubleshooting_Flowchart Start Benzamide Synthesis Issues LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No Hydrolysis Check for Hydrolysis: - Use anhydrous reagents/solvents - Inert atmosphere LowYield->Hydrolysis Yes BenzoicAcid Contaminated with Benzoic Acid? ImpureProduct->BenzoicAcid Yes Success Improved Yield & Purity ImpureProduct->Success No IncompleteRxn Address Incomplete Reaction: - Increase reaction time - Ensure vigorous stirring Hydrolysis->IncompleteRxn WorkupLoss Minimize Workup Loss: - Use minimal hot solvent for  recrystallization - Use cold washing solutions IncompleteRxn->WorkupLoss WorkupLoss->Success Overacylation Higher MW Impurity? BenzoicAcid->Overacylation No WashNaHCO3 Wash with dilute NaHCO₃ solution BenzoicAcid->WashNaHCO3 Yes SlowAddition Slow benzoyl chloride addition at low temperature Overacylation->SlowAddition Yes Overacylation->Success No WashNaHCO3->Success SlowAddition->Success

Caption: A logical flowchart for troubleshooting common issues in benzamide synthesis.

References

  • Benchchem. (n.d.). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • Benchchem. (n.d.). Identifying and minimizing side reactions in benzamide synthesis.
  • Benchchem. (n.d.). Strategies to reduce impurities in benzamide synthesis.
  • Benchchem. (n.d.). Troubleshooting common side reactions in 4-amino-N-(2-chlorophenyl)benzamide synthesis.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • Benchchem. (n.d.). Troubleshooting benzamide synthesis side reactions and byproducts.
  • Benchchem. (n.d.). Dealing with byproduct formation in benzamide synthesis.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction.

Sources

purification of crude N-(2-Chloroethyl)benzamide by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case ID: PUR-2024-882-CB Subject: Optimization of N-(2-Chloroethyl)benzamide Recrystallization Status: Resolved / Guide Generated Assigned Scientist: Dr. A. Vance, Senior Applications Scientist

Executive Summary

The purification of This compound (CAS: 26385-07-9) is frequently complicated by its moderate melting point (103–106 °C) and the presence of hydrolytic impurities like benzoic acid. While often dismissed as a simple amide, the chloroethyl side chain introduces lipophilicity that makes pure water (a common solvent for simple benzamide) inefficient.

The Golden Rule: The most robust solvent system for this compound is Ethanol/Water (aq. EtOH) or Ethyl Acetate/Hexanes .[1] Success depends heavily on removing acidic impurities before attempting crystallization to prevent "oiling out."

Part 1: The Pre-Recrystallization "Clean-Up" (Critical)

Why this matters: If your crude material contains significant benzoic acid (from benzoyl chloride hydrolysis), recrystallization will be difficult. Benzoic acid disrupts the crystal lattice and lowers the melting point, causing the product to separate as an oil rather than a solid.

Protocol:

  • Dissolve the crude solid in Ethyl Acetate (approx. 10 mL/g).

  • Wash the organic layer twice with saturated aqueous NaHCO₃ (Sodium Bicarbonate).

    • Mechanism:[2] This converts benzoic acid into sodium benzoate, which is water-soluble and removed in the aqueous layer.

  • Wash once with brine and dry over anhydrous MgSO₄.

  • Evaporate the solvent to obtain a "pre-cleaned" solid. Now you are ready to recrystallize.[2][3]

Part 2: Solvent Selection Strategy

The following table summarizes solvent suitability based on the compound's polarity profile (Amide H-bonding + Alkyl Chloride lipophilicity).

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water ~80:20 High Recommended. Excellent recovery. The water acts as an anti-solvent to force precipitation upon cooling.
Ethyl Acetate / Hexanes~1:3HighGood alternative if the compound is too soluble in ethanol. Flammable; requires a fume hood.
Toluene100%ModerateGood for removing non-polar impurities, but high boiling point makes drying difficult.
Water100%LowNot Recommended. Unlike simple benzamide, the chloroethyl group reduces water solubility, requiring excessive volumes.

Part 3: Detailed Recrystallization Protocol

Objective: Isolate high-purity this compound as white needles.

Step-by-Step Methodology:

  • Dissolution:

    • Place the pre-cleaned solid in an Erlenmeyer flask.

    • Add 95% Ethanol (approx. 3-5 mL per gram of solid).

    • Heat to boiling on a hot plate/stirrer.

    • If solid remains:[4] Add more ethanol in small portions (0.5 mL) until fully dissolved.

    • Note: If the solution is dark/colored, add activated charcoal (1% w/w), boil for 2 mins, and filter hot through Celite.

  • The Anti-Solvent Addition (The "Cloud Point"):

    • Remove the flask from heat.

    • While the solution is still hot (but not boiling), add warm water dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add one drop of ethanol to clear the solution back to transparent.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed . Do not shake.

    • Mechanism:[2] Rapid cooling or agitation promotes rapid nucleation, trapping impurities. Slow cooling allows pure crystal growth.[2]

    • Once at room temperature, place in an ice-water bath (0–4 °C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using a Büchner funnel (vacuum filtration).

    • Wash the filter cake with a small amount of cold Ethanol/Water (50:50) mixture.

    • Dry in a vacuum oven at 40 °C or air dry.

Part 4: Troubleshooting & FAQs

Q1: The product separated as an oil at the bottom of the flask ("Oiling Out"). What happened?

A: This occurs when the product comes out of solution at a temperature above its melting point (103 °C), or if impurities (like benzoic acid) have depressed the melting point. Fix:

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount of additional solvent (Ethanol). The solution is likely too concentrated.

  • Seed it: Cool the solution until it is just warm to the touch, then add a tiny crystal of pure product (or scratch the glass wall) to induce nucleation before the oil phase forms.

Q2: My yield is very low (<50%).

A: You likely used too much solvent. Fix: Evaporate the filtrate (mother liquor) to half its volume and cool again to collect a "second crop" of crystals. Note that the second crop is usually less pure than the first.

Q3: The crystals are yellow/brown instead of white.

A: This indicates oxidation products or trace starting amines. Fix: Repeat the recrystallization, but this time include the activated charcoal step mentioned in the protocol.

Part 5: Visualization of Workflows

Figure 1: Purification Workflow

A logical flow from crude reaction mixture to pure crystal isolation.

PurificationWorkflow Crude Crude Reaction Mixture (Solid/Oil) Wash Pre-Wash (EtOAc + NaHCO3) Removes Benzoic Acid Crude->Wash Essential Step Dissolve Dissolve in Hot Ethanol Wash->Dissolve Charcoal Optional: Activated Charcoal (If colored) Dissolve->Charcoal If impure AntiSolvent Add Warm Water Until Cloud Point Dissolve->AntiSolvent If clear Charcoal->AntiSolvent Cooling Slow Cooling (RT then 0°C) AntiSolvent->Cooling Filter Vacuum Filtration Cooling->Filter Final Pure this compound (White Needles) Filter->Final

Caption: Step-by-step purification logic ensuring removal of acidic impurities prior to crystallization.

Figure 2: Troubleshooting "Oiling Out"

Decision tree for handling the most common failure mode in amide purification.

OilingOut Start Problem: Product Oils Out CheckTemp Is solution boiling? Start->CheckTemp CheckConc Is solution too concentrated? CheckTemp->CheckConc No CheckImp Is MP depressed by impurities? CheckConc->CheckImp No Action1 Add more Ethanol (Redissolve) CheckConc->Action1 Yes Action2 Cool slower + Add Seed Crystal CheckImp->Action2 No (Supercooling) Action3 Restart: Perform NaHCO3 Wash CheckImp->Action3 Yes (Benzoic Acid present)

Caption: Diagnostic logic to resolve phase separation (oiling out) during cooling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101439, this compound. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[5] (General reference for amide recrystallization techniques and solvent selection).

Sources

dealing with low conversion rates in N-(2-Chloroethyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2-Chloroethyl)benzamide Synthesis

Welcome to the technical support center dedicated to resolving challenges in the synthesis of this compound. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies to overcome low conversion rates and other common hurdles in this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is through the acylation of 2-chloroethylamine with benzoyl chloride. This reaction typically follows the Schotten-Baumann conditions, which involve reacting an amine with an acid chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2] The reaction is often performed in a two-phase system consisting of an organic solvent and water.[1]

Q2: My reaction is resulting in a very low yield of the desired product. What are the most probable causes?

A2: Low yields in this synthesis are frequently traced back to several key factors:

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive towards water, leading to the formation of benzoic acid, which is unreactive with the amine.[3][4]

  • Protonation of 2-Chloroethylamine: The reaction generates hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and thus unable to react with the benzoyl chloride.[4]

  • Purity of 2-Chloroethylamine: 2-Chloroethylamine is often supplied as its hydrochloride salt (2-chloroethylamine hydrochloride), which is not nucleophilic. The free amine must be generated in situ or beforehand for the reaction to proceed.

  • Side Reactions: The presence of impurities or suboptimal reaction conditions can lead to the formation of unwanted byproducts.

Q3: I'm starting with 2-chloroethylamine hydrochloride. How do I properly handle this for the reaction?

A3: 2-chloroethylamine hydrochloride is a stable salt but the amine must be deprotonated to its free base form to act as a nucleophile. This is typically achieved by adding a base to the reaction mixture. The base neutralizes the HCl associated with the amine salt, liberating the free amine to react with benzoyl chloride. It is crucial to use at least two equivalents of base: one to neutralize the hydrochloride salt and another to neutralize the HCl generated during the acylation reaction.

Q4: What are the key safety considerations when working with the reagents for this synthesis?

A4: Both benzoyl chloride and 2-chloroethylamine are hazardous materials. Benzoyl chloride is a lachrymator and is corrosive. 2-Chloroethylamine hydrochloride is corrosive to skin and metals and should be handled with extreme care.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

Troubleshooting Guide: Addressing Low Conversion Rates

This section provides a systematic approach to diagnosing and resolving the root causes of low conversion in your this compound synthesis.

Problem Area 1: Reagent Quality and Handling
Symptom Potential Cause Corrective Action & Scientific Rationale
Low to no product formation, strong smell of benzoyl chloride remains. Hydrolysis of Benzoyl Chloride. Action: Use anhydrous solvents and ensure all glassware is thoroughly dried.[3] Consider using a fresh bottle of benzoyl chloride. Rationale: Benzoyl chloride reacts readily with water to form benzoic acid, which is unreactive in this synthesis. Minimizing water content is critical for maximizing the availability of the acylating agent.
Reaction stalls, starting amine is still present (verified by TLC). Incomplete liberation of free 2-chloroethylamine from its hydrochloride salt. Action: Ensure at least two equivalents of a suitable base (e.g., NaOH, triethylamine) are used. Rationale: The first equivalent of base is required to neutralize the HCl in the starting material, freeing the amine. The second equivalent neutralizes the HCl produced during the acylation, preventing the protonation and deactivation of the newly freed amine.[4]
Formation of a significant amount of a white precipitate that is not the product. Precipitation of unreacted 2-chloroethylamine hydrochloride or benzoic acid. Action: Verify the identity of the precipitate. If it is benzoic acid, this points to significant hydrolysis of benzoyl chloride. Improve anhydrous conditions. If it's the amine salt, ensure sufficient base and proper mixing. Rationale: Poor solubility of reactants can inhibit the reaction. Ensuring all components are in the appropriate phase and reactive form is essential.
Problem Area 2: Reaction Conditions
Symptom Potential Cause Corrective Action & Scientific Rationale
Reaction is very slow or incomplete. Suboptimal reaction temperature. Action: While the initial addition of benzoyl chloride should be done at a low temperature (0-5 °C) to control the exothermic reaction, the reaction may need to be warmed to room temperature and stirred for several hours to proceed to completion.[7] Monitor progress by TLC.[8] Rationale: Low temperatures control the initial exotherm and minimize side reactions, but the overall reaction rate may be slow. Gentle warming can provide the necessary activation energy for the reaction to go to completion.
Formation of an oil instead of a solid product. Presence of impurities or low-melting eutectic mixture. Action: Attempt to induce crystallization by scratching the inside of the flask or adding a seed crystal. If this fails, isolate the oil via extraction, dry thoroughly, and attempt recrystallization from a different solvent system.[4] Rationale: Impurities can depress the melting point of the product. Purification through recrystallization is often necessary to obtain a crystalline solid.
Reaction mixture turns dark. Decomposition of starting materials or product. Action: Maintain a lower reaction temperature, especially during the addition of benzoyl chloride. Ensure the purity of the starting materials.[9] Rationale: High temperatures can promote side reactions and decomposition, leading to a decrease in yield and purity.
Problem Area 3: Work-up and Purification
Symptom Potential Cause Corrective Action & Scientific Rationale
Low isolated yield after work-up. Product loss during aqueous washes. Action: Ensure the pH of the aqueous phase is appropriate during extractions to prevent the amide from becoming soluble. Rationale: While amides are generally neutral, extreme pH values can lead to hydrolysis or salt formation, increasing their solubility in the aqueous layer.
Product is contaminated with benzoic acid. Incomplete removal of hydrolyzed benzoyl chloride. Action: Wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove acidic impurities like benzoic acid.[3] Rationale: Benzoic acid will react with a mild base to form a water-soluble carboxylate salt, which can then be easily removed in the aqueous phase.

Experimental Protocols

Protocol 1: Synthesis of this compound under Schotten-Baumann Conditions

Materials:

  • 2-Chloroethylamine hydrochloride

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroethylamine hydrochloride (1.0 eq.) in deionized water.

  • Add a solution of sodium hydroxide (2.2 eq.) in water to the flask while stirring.

  • Cool the mixture to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve benzoyl chloride (1.05 eq.) in an equal volume of dichloromethane.

  • Add the benzoyl chloride solution dropwise to the cooled, stirring aqueous solution of the amine over 15-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.[7]

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with deionized water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • UV lamp (254 nm)

Procedure:

  • Prepare a developing chamber with the chosen mobile phase.

  • Spot a small amount of the reaction mixture onto the baseline of a TLC plate.

  • Place the TLC plate in the developing chamber and allow the mobile phase to ascend the plate.

  • Once the solvent front is near the top of the plate, remove it and mark the solvent front.

  • Allow the plate to dry and visualize the spots under a UV lamp.

  • The starting materials and product should have different Rf values, allowing for the qualitative assessment of reaction completion.[8]

Visualizations

Reaction Pathway

G 2-Chloroethylamine_HCl 2-Chloroethylamine Hydrochloride Free_Amine 2-Chloroethylamine (Free Amine) 2-Chloroethylamine_HCl->Free_Amine + Base Product This compound Free_Amine->Product + Benzoyl Chloride Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Product HCl_byproduct HCl Product->HCl_byproduct Base Base (2 eq.) Base->HCl_byproduct Neutralizes

Caption: Synthesis of this compound.

Troubleshooting Workflow

G Start Low Conversion Rate Check_Reagents Check Reagent Quality - Anhydrous conditions? - Amine salt neutralized? Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions - Temperature optimal? - Sufficient reaction time? Start->Check_Conditions Check_Workup Review Work-up Procedure - Product loss? - Impurities present? Start->Check_Workup Solution_Reagents Solution: - Use dry solvents/glassware - Ensure >2 eq. base Check_Reagents->Solution_Reagents Solution_Conditions Solution: - Adjust temperature - Increase reaction time Check_Conditions->Solution_Conditions Solution_Workup Solution: - Optimize extraction pH - Basic wash for acidic impurities Check_Workup->Solution_Workup End Improved Conversion Solution_Reagents->End Solution_Conditions->End Solution_Workup->End

Caption: Troubleshooting low conversion rates.

References

  • Benchchem. (n.d.). 2-Chloroethylamine | 689-98-5.
  • ResearchGate. (2025). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
  • ExSyn Corp. (2023, August 29). In focus: 2-Chloroethylamine Hydrochloride.
  • Benchchem. (n.d.). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • Chemsrc. (2025, August 25). This compound | CAS#:26385-07-9.
  • NIST. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride.
  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction.
  • Benchchem. (2025, December). strategies to reduce impurities in benzamide synthesis.
  • Benchchem. (n.d.). Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide and how to avoid them.
  • Benchchem. (2025, December). Identifying and minimizing side reactions in benzamide synthesis.
  • Google Patents. (n.d.). DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride.
  • ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • NIH. (2020, October 15). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Retrieved from [Link]

  • Frontiers. (2020, October 14). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Retrieved from [Link]

  • PubMed. (n.d.). Reactions of N,N-bis(2-chloroethyl)-p-aminophenylbutyric acid (chlorambucil) with 2'-deoxycytidine, 2'-deoxy-5-methylcytidine, and thymidine. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: Monitoring the Synthesis of N-(2-Benzoyl-4-chlorophenyl)formamide using Thin-Layer Chromatography (TLC).
  • NIH. (n.d.). This compound. Retrieved from [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • PMC. (n.d.). Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). PhNCO-enabled synthesis of secondary amides from N-(2-aminophenyl)benzamides. Retrieved from [Link]

  • ResearchGate. (2025). Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Schotten-Baumann Reaction Conditions for 2-(Trifluoromethyl)benzoyl Chloride.
  • CDC. (2024, May 14). References for Biomonitoring Analytical Methods. Retrieved from [Link]

  • PubMed. (n.d.). Reversible 2'-OH acylation enhances RNA stability. Retrieved from [Link]

  • Google Patents. (n.d.). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
  • YouTube. (2021, April 11). Benzanilide : Schotten Baumann Benzoylation. Retrieved from [Link]

  • Quora. (2017, April 16). Is the Schotten-Baumann reaction the same as benzoylation?. Retrieved from [Link]

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Technical Support Center: Preventing Polymeric Byproducts in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to a persistent challenge in synthetic chemistry: the formation of unwanted polymeric byproducts during alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter this issue in their daily work. Here, we move beyond simple procedural lists to explore the underlying causes of polymerization and provide robust, field-tested strategies for its prevention and mitigation. Our goal is to empower you with the knowledge to not only troubleshoot existing problems but to design more efficient and cleaner alkylation reactions from the outset.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding polymer formation in alkylation reactions.

Q1: What are the primary causes of polymer formation during alkylation?

Polymerization during alkylation is typically a side reaction that competes with the desired alkylation pathway.[1][2] The primary drivers are often related to the reaction mechanism, especially in electrophilic alkylations like the Friedel-Crafts reaction. Key causes include:

  • Carbocation Instability and Rearrangement: The carbocation intermediates formed during the reaction can, instead of alkylating the target molecule, react with other monomers (like olefins) to initiate a polymerization chain.[3][4][5] This is particularly prevalent when using primary alkyl halides, which can rearrange to more stable carbocations.[4][5]

  • High Olefin Concentration: A high local concentration of the alkene reactant relative to the substrate being alkylated (e.g., isobutane or an aromatic ring) increases the probability of olefin-olefin polymerization.[2][6]

  • Reaction Temperature: Higher temperatures can accelerate the rate of polymerization, which is often an undesirable side reaction.[7][8] In some industrial processes, exceeding optimal temperatures leads to a marked increase in polymer formation and a decrease in product quality.[8]

  • Strong Acid Catalysts: Highly acidic catalysts, such as sulfuric acid (H₂SO₄) or hydrofluoric acid (HF), can promote polymerization, especially if the acid concentration is not properly maintained.[2][6][9]

Q2: How can I detect and characterize polymeric byproducts in my reaction mixture?

Detecting and characterizing oligomers and polymers is crucial for effective troubleshooting.[10][11] A multi-technique approach is often necessary for a comprehensive understanding.

  • Chromatography: Gel Permeation Chromatography (GPC) is the primary technique for determining the molecular weight distribution and polydispersity index (PDI) of the polymer.[12]

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information, helping to identify the monomer units and the overall structure of the polymer.[11][12]

    • Fourier-Transform Infrared (FTIR) Spectroscopy is excellent for identifying the functional groups present in the polymer, which can confirm its composition.[12][13]

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS can identify specific oligomers and degradation products, offering insight into the polymerization mechanism.[10][14]

Q3: What is the impact of temperature on polymerization?

Temperature is a critical parameter. While a certain amount of thermal energy is required to overcome the activation energy of the desired alkylation, excessive heat can have detrimental effects. Higher temperatures often favor the kinetics of polymerization side reactions over the desired alkylation.[15] For instance, in sulfuric acid alkylation, reactions are typically run at refrigerated temperatures (e.g., 2-7 °C) to suppress these side reactions.[9]

Q4: Can the choice of solvent influence the formation of byproducts?

Yes, the solvent plays a significant role. It not only solubilizes reactants but can also influence reaction pathways.[16][17]

  • Polarity: The polarity of the solvent can affect the stability of charged intermediates like carbocations.

  • Chain Transfer: Some solvents can participate in chain transfer reactions, which can terminate a growing polymer chain, potentially leading to lower molecular weight oligomers instead of long-chain polymers.[16]

  • Catalyst Interaction: Certain solvents can form complexes with the catalyst, modulating its activity and selectivity. For example, using fluorinated alcohols like hexafluoro-2-propanol (HFIP) can promote specific Friedel-Crafts alkylations while minimizing side reactions.[18]

Q5: How does the nature of the alkylating agent affect polymerization?

The structure of the alkylating agent is fundamental. In Friedel-Crafts reactions, primary alkyl halides are notorious for causing issues because they form unstable primary carbocations that readily rearrange.[4][5] This rearrangement can lead to a mixture of products and also provides opportunities for polymerization initiation. Using alkylating agents that form more stable secondary or tertiary carbocations directly can often lead to cleaner reactions. To avoid this, an alternative is to use Friedel-Crafts acylation followed by reduction, as the acylium ion intermediate does not undergo rearrangement.[4]

Q6: Is catalyst selection critical in preventing polymerization?

Absolutely. The catalyst dictates the reaction mechanism and is therefore a key control point.

  • Lewis vs. Brønsted Acids: The choice between Lewis acids (e.g., AlCl₃, FeCl₃) and Brønsted acids (e.g., H₂SO₄, solid acids) can significantly impact selectivity.[3][19]

  • Solid Acid Catalysts: There is a growing trend towards using solid acid catalysts (like zeolites) in industrial processes. These catalysts can offer higher selectivity, reduce waste, and are often regenerable.[1][19] Their defined pore structure can also create shape-selective environments that disfavor the formation of bulky polymer chains.

  • Catalyst Activity: A catalyst that is too active can lead to rapid, uncontrolled reactions and increased byproduct formation. Tuning the catalyst's activity is essential for a successful reaction.[20]

Section 2: Troubleshooting Guides

This section provides structured workflows to diagnose and solve specific problems related to polymer formation.

Problem: Excessive Polymer Formation Detected Post-Reaction

You've completed your alkylation reaction, and upon work-up, you observe a significant amount of viscous, insoluble, or high-molecular-weight material.

Initial Diagnosis Workflow

The first step is a logical assessment of the potential causes. Use the following workflow to guide your investigation.

Caption: Diagnostic workflow for troubleshooting high polymer formation.

Mitigation Strategy 1: Reaction Condition Optimization

Systematic optimization of reaction parameters is the most direct way to minimize byproduct formation.[21][22][23] The following table outlines key parameters and the rationale for their adjustment.

ParameterRecommended AdjustmentRationale & Causality
Temperature Decrease in 5-10 °C incrementsPolymerization often has a higher activation energy than the desired alkylation. Lowering the temperature can disproportionately slow the side reaction.[8]
Addition Rate Slow down the addition of the alkylating agent (e.g., use a syringe pump)This maintains a low instantaneous concentration of the limiting reagent (often the olefin), which minimizes its ability to self-polymerize.[2]
Concentration Increase the molar ratio of the substrate to the alkylating agentKeeping the substrate (e.g., aromatic compound or isobutane) in large excess shifts the reaction equilibrium towards the desired bimolecular reaction and away from olefin polymerization.[2][3]
Catalyst Loading Reduce catalyst concentrationWhile counterintuitive, excessive catalyst can create a high concentration of active sites, leading to uncontrolled side reactions. Find the minimum effective loading.
Mixing Increase agitation speedPoor mixing can lead to localized "hot spots" of high reactant concentration, which are breeding grounds for polymerization. Improved mixing ensures homogeneity.
Mitigation Strategy 2: Analytical & Screening Protocol

If optimizing conditions is insufficient, a more fundamental change may be needed. This involves characterizing the byproduct and screening for better reagents.

Step 1: Polymer Characterization (Protocol)

  • Isolate Byproduct: Separate the polymeric material from the reaction mixture via precipitation (e.g., by adding a non-solvent) or filtration.

  • Dissolve Polymer: Find a suitable solvent (e.g., THF, Chloroform) for the isolated polymer.

  • GPC Analysis: Inject a prepared sample into a Gel Permeation Chromatography (GPC) system to determine the molecular weight (Mw, Mn) and Polydispersity Index (PDI).[12] This tells you the size and distribution of the polymer chains.

  • NMR Analysis: Acquire ¹H and ¹³C NMR spectra of the dissolved polymer. This will help elucidate the repeating monomer unit and identify structural features.[11][12]

Step 2: Catalyst and Solvent Screening (Protocol)

  • Setup: Use a parallel synthesis platform or a multi-well plate to screen several conditions simultaneously.

  • Array Design: Design an array that varies the catalyst and solvent. For example:

    • Catalysts: AlCl₃, FeCl₃, BF₃·OEt₂, Solid Acid (e.g., Amberlyst), ZrCl₄.

    • Solvents: Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Nitromethane, Hexane, Toluene.[16][18]

  • Execution: Run the alkylation reaction under the optimized temperature and concentration conditions from Mitigation Strategy 1 in each well of the array.

  • Analysis: Use a rapid analytical technique like HPLC-MS or GC-MS to determine the yield of the desired product and the relative amount of byproduct in each reaction.

  • Selection: Identify the catalyst/solvent combination that provides the highest selectivity for the desired product.

Section 3: Advanced Prevention Protocols

For particularly challenging reactions, proactive measures can be designed into the process from the start.

Protocol 3.1: Use of Polymerization Inhibitors

In cases where polymerization proceeds via a free-radical mechanism (often initiated by heat or impurities), the addition of an inhibitor can be highly effective.[24][25] Inhibitors are molecules that scavenge radical species, terminating the polymerization chain reaction.[24][26][27]

Common Polymerization Inhibitors and Their Mechanisms

InhibitorChemical ClassMechanism of ActionTypical Use Case
4-methoxyphenol (MEHQ) PhenolicHydrogen atom donor that reacts with growing polymer radicals to form a stable, non-reactive radical.[25]Stabilizing acrylic and styrene monomers during storage and distillation.
Butylated hydroxytoluene (BHT) PhenolicSimilar to MEHQ, acts as a radical scavenger.[25]General-purpose antioxidant and inhibitor for various organic reactions.
TEMPO Stable Radical (Nitroxide)A stable free radical that rapidly combines with carbon-centered radicals to terminate chain propagation.[27][28]Highly effective for controlling radical polymerization in sensitive systems.
Phenothiazine ThiazineActs as a chain-transfer agent to stop polymerization.[26][27]High-temperature inhibitor, often used during monomer distillation.

Experimental Protocol for Screening Inhibitors:

  • Select Candidates: Choose 2-3 inhibitors from the table above based on your reaction conditions (e.g., temperature, radical vs. ionic mechanism).

  • Determine Concentration: Start with a low concentration, typically in the range of 10-100 ppm relative to the monomer.

  • Run Control Reaction: Perform the alkylation reaction under the best-known conditions without any inhibitor.

  • Run Test Reactions: Perform identical reactions, each with one of the selected inhibitors at the chosen concentration.

  • Analyze and Compare: Quantify the yield of the desired product and the amount of polymer formed in all reactions. An effective inhibitor will significantly reduce polymer formation without substantially impacting the desired product yield.[29]

Protocol 3.2: Controlled Feed Strategy

A semi-batch or continuous-flow setup can be used to maintain a low, steady-state concentration of the polymerizable reactant, starving the side reaction.

Caption: A semi-batch reactor setup for controlled feed of a reactant.

Step-by-Step Methodology for Semi-Batch Reaction:

  • Reactor Charge: Charge the reaction vessel with the substrate (e.g., benzene), the solvent, and the catalyst.

  • Temperature Control: Bring the reactor contents to the optimal reaction temperature.

  • Prepare Feed: Load a syringe pump with the alkylating agent (e.g., 1-dodecene), either neat or diluted in a small amount of solvent.

  • Initiate Feed: Start the syringe pump at a very slow rate (e.g., calculated to deliver the full equivalent over several hours).

  • Monitor: Monitor the reaction progress by taking small aliquots over time and analyzing them by GC or HPLC.

  • Quench: Once the reaction has reached completion, quench as usual. This method ensures the olefin concentration remains too low for polymerization to compete effectively with the desired alkylation.

By implementing these diagnostic, troubleshooting, and preventative strategies, you can significantly improve the outcome of your alkylation reactions, leading to higher yields, purer products, and more efficient processes.

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  • The effects of reaction temperature on the Friedel–Crafts alkylation... (2020).
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  • Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices. (n.d.). Queensland Alliance for Environmental Health Sciences.
  • Does solvent plays an important role in free radical polymerization? If yes how and if no Y? (2016).
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  • Alkylation unit - Wikipedia. (n.d.). Wikipedia.
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  • A Brief Discussion on Polymerization Inhibitors. (2025). Liskon Biological.
  • Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - PMC. (n.d.).
  • Decomposition of spent alkylation sulfuric acid to produce sulfur dioxide and w
  • Inhibition of Free Radical Polymerization: A Review - PMC. (2023).
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  • Olefin Polymerization with Ziegler-Natta Catalyst - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
  • 8.8: Structural and Solvent Effects in S N Reactions - Chemistry LibreTexts. (2021). Chemistry LibreTexts.
  • The control of runaway polymerisation reactions by inhibition techniques. (n.d.). IChemE.
  • Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst - PMC. (2022).

Sources

Technical Support Center: Solvent Optimization for N-(2-Chloroethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Solvent Paradox

Working with N-(2-Chloroethyl)benzamide presents a classic chemoselectivity challenge. As a bifunctional building block, it contains an electrophilic alkyl chloride and a nucleophilic amide oxygen. Your choice of solvent does not merely dissolve the reagents; it dictates the competition between intermolecular substitution (desired alkylation) and intramolecular cyclization (oxazoline formation).

This guide moves beyond standard "solubility checks" to provide a mechanistic rationale for solvent selection, focusing on kinetics, workup efficiency, and green chemistry compliance.

Module 1: Reaction Pathways & Solvent Influence

Before selecting a solvent, you must visualize the competing pathways. The dielectric constant (


) and dipole moment of your solvent will stabilize either the transition state for direct substitution (

) or the ionic intermediate leading to cyclization.
Mechanism Visualization

ReactionPathways Start This compound TS_Cyc Transition State (Charge Separation) Start->TS_Cyc Path B: Intramolecular Attack Favored by: High Dilution, High Polarity (DMF/DMSO) Prod_Sub Desired Product (N-Alkylation) Start->Prod_Sub Path A: Intermolecular SN2 Favored by: High Conc., Aprotic Non-Polar/Polar Nu Nucleophile (Nu⁻) Prod_Ox Side Product (2-Phenyl-2-oxazoline) TS_Cyc->Prod_Ox - HCl

Figure 1: Competing reaction pathways. Path A represents the desired substitution. Path B represents the "Oxazoline Trap," where the amide oxygen displaces the chloride.

Module 2: Troubleshooting & Optimization Guides

Scenario A: "My reaction yields are low, and I see a byproduct with Mass [M-36]."

Diagnosis: You are falling into the Oxazoline Trap . The loss of 36 Da corresponds to the loss of HCl. This indicates the amide oxygen has attacked the ethyl chloride, forming 2-phenyl-2-oxazoline . This intramolecular reaction is entropy-driven and accelerated by polar solvents that stabilize the charged intermediate.

Corrective Protocol:

  • Increase Concentration: Intramolecular reactions (cyclization) are zero-order in concentration, while intermolecular reactions (

    
    ) are first-order. Running your reaction at >0.5 M  favors the desired intermolecular product.
    
  • Switch Solvents: Move away from high-dielectric solvents like DMSO (

    
    ) or DMF (
    
    
    
    ). These stabilize the ionic transition state of the cyclization.
    • Recommended:Acetonitrile (MeCN) or 2-MeTHF .

  • Buffer the Base: Strong bases deprotonate the amide, making it more nucleophilic and prone to cyclization. Use weaker bases (e.g.,

    
     instead of 
    
    
    
    ) or maintain slightly acidic conditions if the nucleophile allows.
Scenario B: "I cannot remove DMF/DMSO during workup."

Diagnosis: Solvent entrapment. High-boiling polar aprotic solvents often require multiple aqueous washes or high-vacuum distillation, which can degrade thermally sensitive products.

Green Chemistry Solution: Replace DMF with Cyclopentyl Methyl Ether (CPME) or 2-Methyltetrahydrofuran (2-MeTHF) .

  • Why? These solvents have a "Goldilocks" polarity—sufficient to dissolve the benzamide and promote

    
     kinetics, but low enough water miscibility to allow for clean phase separation during aqueous workup.
    
  • Data Point: CPME forms azeotropes with water that facilitate drying, and it resists peroxide formation better than THF [1].

Module 3: Solvent Selection Matrix

Use this table to select the optimal solvent based on your specific reaction goals.

Solvent ClassExamplesSuitabilityTechnical Notes
Polar Aprotic (High) DMF, DMSO, NMPAvoid (mostly)Accelerates

but strongly favors oxazoline side-reaction. Difficult workup.
Polar Aprotic (Med) Acetonitrile (MeCN), AcetoneRecommended Good balance of solubility and reactivity. Easy removal (low BP).
Green Ethers 2-MeTHF, CPMEHighly Recommended Excellent for workup (hydrophobic). Good solubility for benzamides. Slower kinetics than DMF but cleaner profile [2].
Chlorinated DCM, DCEDiscouraged Good solubility but environmentally hazardous. DCE promotes cyclization at reflux.
Protic Ethanol, MethanolContext Dependent High solubility but nucleophile solvation (

-bonding) drastically slows

rates.

Module 4: Experimental Protocol (Solvent Screening)

Objective: Determine the optimal solvent system for reacting this compound with a secondary amine nucleophile.

Step-by-Step Methodology:

  • Preparation: Prepare 4 vials containing this compound (1.0 eq, 0.5 mmol).

  • Solvent Addition: Add 1.0 mL of the following solvents to separate vials (0.5 M concentration):

    • Vial A: DMF (Control - High Polarity)

    • Vial B: Acetonitrile (Standard)

    • Vial C: 2-MeTHF (Green Alternative)

    • Vial D: Toluene (Non-polar Control)

  • Nucleophile Addition: Add the amine nucleophile (1.2 eq) and Base (

    
    , 2.0 eq).
    
  • Incubation: Heat to 60°C for 4 hours.

  • Analysis: Take a 50 µL aliquot, dilute in MeCN, and analyze via HPLC/UPLC.

    • Monitor: Ratio of Product (

      
       A) vs. Oxazoline Byproduct (
      
      
      
      B).
  • Decision Logic:

    • If Vial C yields >85% conversion with <5% oxazoline, adopt 2-MeTHF for scale-up to simplify extraction.

Frequently Asked Questions (FAQ)

Q1: Can I use water as a solvent? A: Generally, no. While "on-water" reactions are popular, the chloride leaving group on this compound is susceptible to hydrolysis at high temperatures, forming the alcohol derivative. Furthermore, water's hydrogen bonding will "cage" anionic nucleophiles, effectively shutting down the


 reaction.

Q2: Why is my reaction mixture turning yellow/orange? A: This often indicates the formation of the oxazoline hydrochloride salt or decomposition products. If using an iodide catalyst (Finkelstein conditions) to speed up the reaction, the color is normal (


 liberation). If no iodide is present, check for oxazoline formation immediately.

Q3: Does temperature affect the solvent choice? A: Yes. Higher temperatures generally favor the elimination/cyclization pathway (higher activation energy) over substitution. If you must use a high-boiling solvent like DMSO to achieve high temperatures, you risk increasing the impurity profile. Try using MeCN at reflux (82°C) instead of DMSO at 100°C.

References

  • Pellissier, H. (2022). Green Solvents for Amide Synthesis. Green Chemistry, 24, 5299–5306.

  • Watson, A. J. B., et al. (2012). Evaluation of alternative solvents in common amide coupling reactions. Green Chemistry, 14, 3057-3065.

  • Yang, T., et al. (2022).[1] A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042.[1]

  • Master Organic Chemistry. (2012). Solvent Effects on SN2 Reactions: Polar Aprotic vs Protic.

Sources

troubleshooting unexpected results in experiments with N-(2-Chloroethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Reactivity, Stability, and Unexpected Side-Reactions

Welcome to the NCEB Technical Hub

You are likely here because your experiments with N-(2-Chloroethyl)benzamide (CAS: 26385-07-9) are yielding inconsistent data. Unlike standard alkyl halides, NCEB possesses an internal nucleophile (the amide oxygen) and an electron-withdrawing backbone that fundamentally alters its reactivity profile compared to simple alkyl chlorides.

This guide addresses the three most common "unexpected results" reported by researchers:

  • The "M-36" Mass Spec Anomaly (Unwanted Cyclization)

  • Nucleophilic Stagnation (Failure to alkylate targets)

  • Hydrolytic Instability (Purity degradation)

Issue #1: The "M-36" Anomaly (Spontaneous Cyclization)

Symptom:

  • LC-MS: You observe a dominant peak at m/z ~148 [M+H]+ instead of the expected 184 [M+H]+ .

  • NMR: The two distinct triplets for the ethyl chain (typically

    
     3.6–3.9 ppm) have shifted and converged into a multiplet pattern further downfield (
    
    
    
    4.0–4.5 ppm).
  • Appearance: Your solid product has turned into an oil or a lower-melting solid.

Diagnosis: 2-Phenyl-2-oxazoline Formation You are no longer working with NCEB. Under basic conditions or elevated temperatures, the amide oxygen attacks the


-carbon, displacing the chloride. This releases HCl (Molecular Weight ~36.5), resulting in the observed mass loss.

The Mechanism: Unlike nitrogen mustards which form aziridinium ions, NCEB forms an oxazolinium intermediate which deprotonates to the stable neutral oxazoline.

OxazolineFormation NCEB This compound (Linear Precursor) TS Transition State (O-Attack on C-Cl) NCEB->TS Intramolecular Cyclization Base Base / Heat (Trigger) Base->TS Oxazoline 2-Phenyl-2-oxazoline (Cyclic Artifact) TS->Oxazoline -Cl elimination HCl HCl (Byproduct) TS->HCl

Figure 1: Mechanism of unwanted cyclization. The amide oxygen acts as an internal nucleophile, displacing chloride to form the thermodynamic oxazoline trap.

Corrective Protocol:

  • pH Management: Ensure your reaction matrix stays neutral or slightly acidic (pH < 7.5). Avoid strong bases (e.g., NaOH, KOH) during workup. Use mild bases like NaHCO

    
     only if necessary and at low temperatures.
    
  • Temperature Control: Do not heat NCEB above 60°C in polar protic solvents.

  • Reversal (Salvage): If you have accidentally formed the oxazoline, you can sometimes reopen the ring by refluxing in dilute HCl, though this hydrolyzes the amide bond as well. It is usually better to discard and re-synthesize.

Issue #2: Nucleophilic Stagnation (Reaction Failure)

Symptom: You are attempting to use NCEB to alkylate an amine or thiol (e.g., R-NH2 + NCEB -> R-NH-Ethyl-Benzamide), but the starting material remains unconsumed even after 24 hours.

Diagnosis: Amide Deactivation The benzamide group is electron-withdrawing. It pulls electron density away from the ethyl chain, making the C-Cl bond stronger and less prone to S


2 attack compared to a standard alkyl chloride. Furthermore, the amide nitrogen is not basic enough to provide "neighboring group participation" (anchimeric assistance) like a standard amine would.

Solution: The Finkelstein Activation You must convert the alkyl chloride to a more reactive alkyl iodide in situ.

Protocol: Finkelstein-Assisted Alkylation

StepActionRationale
1 Dissolve NCEB (1.0 eq) in Acetone or Butanone (MEK) .Solvents where NaCl is insoluble, driving equilibrium.
2 Add Sodium Iodide (NaI) (1.1 – 1.5 eq).Iodide is a better nucleophile and a better leaving group.
3 Reflux for 2–4 hours.Drives the Cl

I exchange. A white precipitate (NaCl) will form.
4 CRITICAL: Do not work up yet.
5 Add your target nucleophile (Amine/Thiol) directly to the mixture.The nucleophile reacts with the transient, highly reactive N-(2-iodoethyl)benzamide.

Data Validation:

  • Success Indicator: Appearance of heavy precipitate (NaCl).

  • TLC: The iodide intermediate often has a slightly different Rf value than the chloride; monitor for the disappearance of the chloride spot.

Issue #3: Synthesis & Purity Artifacts

Symptom: The melting point of your synthesized NCEB is broad or lower than the literature value (103–106 °C), and the product feels "wet" or sticky.

Diagnosis: Hydrolytic Cleavage or Solvent Trapping During the standard Schotten-Baumann synthesis (Benzoyl Chloride + Chloroethylamine), excess water or base can hydrolyze the benzoyl chloride to benzoic acid, or hydrolyze the product itself.

Troubleshooting Flowchart:

Troubleshooting Start Start: Impure NCEB CheckMP Check Melting Point (Target: 103-106°C) Start->CheckMP IsLow MP < 100°C? CheckMP->IsLow BenzoicAcid Contaminant: Benzoic Acid IsLow->BenzoicAcid Acidic Smell Oxazoline Contaminant: Oxazoline IsLow->Oxazoline Oil/Waxy Wash Wash with sat. NaHCO3 BenzoicAcid->Wash Fix Recrystallize Recrystallize from Ethanol/Water Oxazoline->Recrystallize Attempt Fix

Figure 2: Decision tree for purifying this compound batches.

Reference Data: Physical Properties

PropertyValueNotes
Molecular Weight 183.63 g/mol
Melting Point 103–106 °CSharp MP indicates high purity.
Solubility (Water) LowPrecipitates upon addition to water.
Solubility (Org) HighDCM, Ethanol, Acetone, DMF.
Stability ModerateStable at RT; degrades >60°C in base.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101439, this compound. Retrieved from [Link]

  • Lobert, M., et al. (2008). Synthesis and microwave assisted polymerization of fluorinated 2-phenyl-2-oxazolines. Chemical Communications.[1] (Discusses the cyclization kinetics of phenyl-oxazolines from chloroethyl amides). Retrieved from [Link]

  • ChemSrc (2025). this compound Physicochemical Properties. Retrieved from [Link]

  • Organic Chemistry Portal. Finkelstein Reaction: Mechanism and Protocols. Retrieved from [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in N-(2-Chloroethyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: January 30, 2026[1]

Executive Summary & Core Mechanism

The Challenge: The synthesis of N-(2-Chloroethyl)benzamide via the Schotten-Baumann reaction (Benzoyl chloride + 2-Chloroethylamine) is a classic nucleophilic acyl substitution.[1] However, it presents a dual-thermal risk:[1][2]

  • Heat of Neutralization: Releasing the free amine from 2-chloroethylamine hydrochloride using a base generates significant initial heat.[1]

  • Heat of Amidation: The reaction between the highly electrophilic benzoyl chloride and the nucleophilic amine is rapidly exothermic.

The Consequence: Failure to manage this exotherm results in the hydrolysis of benzoyl chloride (yield loss), formation of impurities (dimers), and potential safety hazards regarding the vaporization of lachrymatory reagents.

Pre-Reaction Setup & Safety (FAQ)

Q: What is the optimal solvent system for heat dissipation?

A: We recommend a biphasic system (DCM/Water) or a pure aqueous suspension depending on your downstream processing capabilities.[1]

SystemHeat CapacityProsCons
Aqueous (Standard) High (

J/g[1]·K)
Excellent heat absorption; product often precipitates directly.[1]Benzoyl chloride hydrolysis competes with product formation if T > 10°C.
Biphasic (DCM/H₂O) ModerateDCM acts as a heat sink (boiling point 40°C provides a "thermal fuse"); protects reagent from hydrolysis.[1]Requires phase separation; DCM is volatile.[1]

Recommendation: For scales >10g, use the Biphasic system to mitigate localized hot spots.

Q: My 2-Chloroethylamine is a hydrochloride salt. Does this affect the exotherm?

A: Yes, significantly. You are performing two exothermic reactions simultaneously if you add the base and acid chloride together.

  • Protocol Adjustment: Dissolve the amine salt in water first. Cool this solution to 0°C. Add the stoichiometric base (e.g., NaOH) slowly to liberate the free amine before adding the benzoyl chloride. Allow the heat of neutralization to dissipate back to 0-5°C before proceeding.

The Critical Addition Phase (Troubleshooting)

Diagram 1: Exotherm Control Loop

This logic flow illustrates the decision-making process during the addition of Benzoyl Chloride.

ExothermControl Start Start Addition (Benzoyl Chloride) CheckTemp Check Internal Temp (Ti) Start->CheckTemp Decision Is Ti > 10°C? CheckTemp->Decision ActionStop STOP ADDITION Increase Stir Rate Check Jacket Cooling Decision->ActionStop Yes ActionContinue Continue Dropwise Addition Decision->ActionContinue No ActionStop->CheckTemp Wait until Ti < 5°C HydrolysisRisk Risk: Hydrolysis of Benzoyl Chloride ActionStop->HydrolysisRisk

Figure 1: Operational logic for controlling the addition of acid chloride. The threshold of 10°C is critical to prevent competitive hydrolysis.

Q: The temperature spiked to 25°C during addition. Is the batch ruined?

A: Not necessarily, but your yield will likely decrease.[1]

  • Immediate Action: Stop addition immediately. Increase stirring speed to maximum (vortexing) to improve heat transfer to the jacket/ice bath. Do not add ice directly into the reaction mixture unless you are using a pure aqueous protocol and can account for the volume change.

  • Impact: Higher temperatures favor the reaction of benzoyl chloride with water (hydrolysis) over the amine. You may need to add an additional 10-15% equivalent of benzoyl chloride to compensate for the portion lost to hydrolysis.

Q: Why is the reaction mixture fuming?

A: This indicates HCl gas release or Benzoyl Chloride vaporization .[1]

  • Cause: The reaction is too hot, or you lack sufficient base to neutralize the HCl byproduct immediately.

  • Fix: Ensure your base (NaOH/TEA) is present in excess (usually 2.0 - 2.5 equivalents relative to the amine salt).[1] The base acts as an HCl scavenger.[3][4] If using a biphasic system, ensure vigorous stirring so the base in the aqueous phase can neutralize the acid generated in the organic phase.

Post-Reaction & Workup

Q: I have a sticky oil instead of a solid precipitate. What happened?

A: "Oiling out" often occurs if the reaction temperature remained high, leading to impurities that depress the melting point.

  • Troubleshooting:

    • Cooling: Place the flask in an ice-salt bath (-10°C) and scratch the glass side with a rod to induce nucleation.

    • pH Adjustment: Ensure the pH is basic (~10). If acidic, unreacted amine salt may be solubilizing your product or impurities.[1]

    • Seeding: Add a small crystal of pure this compound if available.

Diagram 2: Workup Decision Tree

Optimizing yield based on the physical state of the product.

WorkupLogic ReactionEnd Reaction Complete (T = Ambient) StateCheck Physical State? ReactionEnd->StateCheck Solid Solid Precipitate StateCheck->Solid Precipitate Oil Oiling Out StateCheck->Oil Emulsion/Oil Filter Vacuum Filtration Solid->Filter Extract Extract with DCM Oil->Extract Wash Wash: 1. Dilute HCl 2. Dilute NaHCO3 3. Cold Water Filter->Wash Recryst Recrystallize (EtOH/Water) Wash->Recryst Dry Dry (MgSO4) & Evaporate Extract->Dry Dry->Recryst

Figure 2: Post-reaction processing.[1] Note that washing with dilute HCl removes unreacted amine, while NaHCO3 removes unreacted benzoic acid.[1]

References

  • Schotten-Baumann Reaction Overview. Wikipedia. Available at: [Link][1][5]

  • Synthesis of Benzamide from Benzoyl Chloride. Global Conference Info. Available at: [Link]

  • Reaction of Acyl Chlorides with Amines. Chemguide. Available at: [Link][1]

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to the Structural Validation of N-(2-Chloroethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to validate the structure of N-(2-Chloroethyl)benzamide. By examining its spectral characteristics alongside those of structurally related alternatives—N-(2-hydroxyethyl)benzamide and the parent benzamide—we will demonstrate how a multi-faceted spectroscopic approach provides irrefutable evidence of its chemical identity. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation to advance their work.

The Imperative of Orthogonal Spectroscopic Validation

The principle of orthogonal validation, employing multiple, independent analytical techniques, is paramount in structural chemistry. While a single spectroscopic method can provide strong indications of a molecule's architecture, it is the congruence of data from several techniques that builds an unassailable case for a specific structure. In this guide, we will leverage ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a comprehensive and self-validating spectroscopic profile of this compound.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the logical workflow for the comprehensive spectroscopic validation of a synthesized organic compound like this compound.

workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Structure Validation synthesis Synthesize This compound purification Purify Compound (e.g., Recrystallization, Chromatography) synthesis->purification nmr ¹H & ¹³C NMR purification->nmr Structural Backbone ir FT-IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight data_analysis Analyze & Interpret Spectra nmr->data_analysis ir->data_analysis ms->data_analysis comparison Compare with Alternatives data_analysis->comparison confirmation Confirm Structure comparison->confirmation

Caption: A logical workflow for the synthesis, purification, and spectroscopic validation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is a powerful tool for determining the number and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, providing a detailed fingerprint of the molecular structure.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or 500 MHz spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shifts, and a relaxation delay appropriate for the molecule.

Comparative ¹H NMR Data
CompoundAromatic Protons (δ, ppm)-NH- Proton (δ, ppm)-CH₂-N- (δ, ppm)-CH₂-X (X=Cl or OH) (δ, ppm)
This compound ~7.4-7.8 (m, 5H)~6.8 (br s, 1H)~3.78 (q, 2H)~3.72 (t, 2H)
N-(2-hydroxyethyl)benzamide ~7.3-7.8 (m, 5H)Broad signal~3.5 (m, 2H)~3.7 (t, 2H)
Benzamide ~7.4-7.9 (m, 5H)~7.9 (br s, 2H)--

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Analysis and Interpretation

The ¹H NMR spectrum of This compound is highly informative. The multiplet in the aromatic region (δ ~7.4-7.8 ppm) integrating to five protons is characteristic of a monosubstituted benzene ring. A broad singlet around δ 6.8 ppm corresponds to the amide proton (-NH-). The key differentiating signals are the two triplets in the aliphatic region. The quartet at approximately δ 3.78 ppm is assigned to the methylene group adjacent to the nitrogen (-CH₂-N-), which is coupled to the adjacent methylene group. The triplet at δ 3.72 ppm corresponds to the methylene group bonded to the electron-withdrawing chlorine atom (-CH₂-Cl).

In contrast, for N-(2-hydroxyethyl)benzamide , while the aromatic and amide proton signals are similar, the chemical shifts of the ethyl protons are different. The methylene group attached to the hydroxyl group (-CH₂-OH) typically appears at a slightly upfield position compared to the one attached to chlorine. Furthermore, the presence of the hydroxyl proton would be confirmed by a D₂O exchange experiment, where the -OH and -NH signals would disappear.

Benzamide presents a much simpler spectrum, with only the aromatic protons and the two amide protons visible, lacking any signals in the aliphatic region. This clear distinction immediately rules out the parent amide as the structure.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments within a molecule. Although less sensitive than ¹H NMR, it is an invaluable tool for confirming the carbon framework and identifying key functional groups.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.

  • Data Acquisition: Acquire the spectrum on a spectrometer operating at a corresponding frequency for ¹³C (e.g., 100 or 125 MHz for a 400 or 500 MHz instrument, respectively). Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

Comparative ¹³C NMR Data
CompoundC=O (δ, ppm)Aromatic C (δ, ppm)-CH₂-N- (δ, ppm)-CH₂-X (X=Cl or OH) (δ, ppm)
This compound ~167~127-134~43~41
N-(2-hydroxyethyl)benzamide ~168~127-135~43~61
Benzamide ~171.4~128.5-134.6--

Note: Chemical shifts are approximate and can vary.

Analysis and Interpretation

The ¹³C NMR spectrum of This compound shows a characteristic carbonyl signal around δ 167 ppm. The signals in the δ 127-134 ppm range correspond to the six carbons of the benzene ring. The key distinguishing features are the two aliphatic carbon signals. The carbon adjacent to the nitrogen (-CH₂-N-) appears around δ 43 ppm, while the carbon attached to the chlorine (-CH₂-Cl) is found at approximately δ 41 ppm.

For N-(2-hydroxyethyl)benzamide , the most significant difference lies in the chemical shift of the carbon bearing the substituent. The carbon attached to the more electronegative oxygen atom in the hydroxyl group (-CH₂-OH) is significantly deshielded and appears further downfield, around δ 61 ppm, compared to the carbon attached to chlorine. This substantial difference in chemical shift provides a definitive marker to distinguish between the two structures.

Benzamide exhibits a carbonyl signal at a slightly different chemical shift (δ ~171.4 ppm) and the aromatic carbon signals, with no aliphatic signals present.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: FT-IR Spectroscopy (Solid Sample)
  • Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Comparative IR Data
CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)O-H Stretch (cm⁻¹)
This compound ~3300-3400~1640-1660~650-850-
N-(2-hydroxyethyl)benzamide ~3300-3400~1630-1650-Broad, ~3200-3600
Benzamide ~3170, ~3370~1655--
Analysis and Interpretation

The IR spectrum of This compound displays a characteristic N-H stretching vibration in the region of 3300-3400 cm⁻¹ and a strong carbonyl (C=O) absorption for the amide group around 1640-1660 cm⁻¹. The crucial, albeit sometimes less intense, absorption is the C-Cl stretch, which typically appears in the fingerprint region between 650-850 cm⁻¹.

The most striking difference in the spectrum of N-(2-hydroxyethyl)benzamide is the presence of a broad O-H stretching band in the 3200-3600 cm⁻¹ region, which would be absent in the spectrum of this compound. This broadness is due to hydrogen bonding.

The spectrum of Benzamide shows the characteristic N-H and C=O stretches of a primary amide, but lacks the C-Cl or O-H stretches, and the aliphatic C-H stretches that would be present in the other two compounds.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

Comparative Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 183/185 (M⁺/M⁺+2)105 (C₆H₅CO⁺), 77 (C₆H₅⁺), 49/51 (CH₂Cl⁺)
N-(2-hydroxyethyl)benzamide 165 (M⁺)105 (C₆H₅CO⁺), 77 (C₆H₅⁺), 31 (CH₂OH⁺)
Benzamide 121 (M⁺)105 (C₆H₅CO⁺), 77 (C₆H₅⁺)
Analysis and Fragmentation Pathway

fragmentation cluster_frags Key Fragments parent This compound [M]⁺˙ m/z 183/185 frag1 [C₆H₅CO]⁺ m/z 105 parent->frag1 Loss of •CH₂CH₂Cl frag3 [CH₂Cl]⁺ m/z 49/51 parent->frag3 α-cleavage frag2 [C₆H₅]⁺ m/z 77 frag1->frag2 Loss of CO

Caption: Proposed mass spectral fragmentation pathway for this compound.

The mass spectrum of This compound is distinguished by its molecular ion peak, which appears as a characteristic doublet at m/z 183 and 185 with an approximate 3:1 intensity ratio. This is due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The base peak is often observed at m/z 105, corresponding to the stable benzoyl cation (C₆H₅CO⁺), formed by the loss of the chloroethylamino radical. Further fragmentation of the benzoyl cation leads to the phenyl cation at m/z 77. The presence of a peak at m/z 49/51 (also in a 3:1 ratio) corresponding to the chloromethyl cation is another strong indicator of the chloroethyl moiety.

In contrast, N-(2-hydroxyethyl)benzamide would show a molecular ion peak at m/z 165. While it would also exhibit the characteristic benzoyl (m/z 105) and phenyl (m/z 77) fragments, a key differentiating fragment would be at m/z 31, corresponding to the [CH₂OH]⁺ ion.

Benzamide has a molecular ion at m/z 121 and its fragmentation is dominated by the formation of the benzoyl cation at m/z 105.

Conclusion: A Consensus of Evidence

The structural validation of this compound is unequivocally achieved through the synergistic application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each technique provides a unique and critical piece of the structural puzzle, and their collective data points to a single, unambiguous structure. The ¹H and ¹³C NMR spectra define the proton and carbon framework, clearly differentiating the chloroethyl group from a hydroxyethyl alternative. IR spectroscopy confirms the presence of the key amide and C-Cl functional groups, while ruling out the presence of a hydroxyl group. Finally, mass spectrometry provides the definitive molecular weight and a fragmentation pattern, including the characteristic isotopic signature of chlorine, that is fully consistent with the proposed structure. This comprehensive, multi-technique approach exemplifies the rigorous standards required for structural elucidation in modern chemical and pharmaceutical research.

References

  • This compound . PubChem. [Link]

  • This compound . NIST WebBook. [Link]

  • Benzamide . BMRB. [Link]

  • Interpreting C-13 NMR Spectra . Chemistry LibreTexts. [Link]

  • Sample preparation for FT-IR . University of the West Indies. [Link]

  • Mass Spectrometry . Chemistry LibreTexts. [Link]

A Comparative Guide to N-(2-Chloroethyl)benzamide and Other Nitrogen Mustard Alkylating Agents in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of Nitrogen Mustard Alkylating Agents

Nitrogen mustards, a class of bifunctional alkylating agents, have been a cornerstone of both synthetic chemistry and cancer chemotherapy for decades.[1] Their ability to form covalent bonds with nucleophilic groups on biomolecules, most notably DNA, underpins their potent biological activity and synthetic utility.[2] This guide provides a detailed comparison of N-(2-Chloroethyl)benzamide with two other widely used nitrogen mustard analogues: cyclophosphamide and chlorambucil.

All three compounds share a common reactive motif: the N,N-bis(2-chloroethyl) group. The lone pair of electrons on the nitrogen atom initiates an intramolecular cyclization, displacing a chloride ion to form a highly strained and electrophilic aziridinium ion.[2] This intermediate is the ultimate alkylating species, readily reacting with nucleophiles. The remainder of the molecule, however, significantly influences the compound's physical properties, reactivity, and biological specificity.

This guide will delve into the nuances of these structural differences, providing a comparative analysis of their synthesis, reactivity, and safety profiles. We will also present detailed experimental protocols for their synthesis and for a standardized assay to quantitatively compare their alkylating performance, empowering researchers to make informed decisions in their synthetic and drug discovery endeavors.

Comparative Analysis of this compound, Cyclophosphamide, and Chlorambucil

While all three compounds are nitrogen mustards, their distinct structural features lead to significant differences in their chemical and physical properties, influencing their application in synthesis and medicine.

FeatureThis compoundCyclophosphamideChlorambucil
Structure Aromatic amideCyclic phosphorodiamidateAromatic carboxylic acid
Molecular Weight 183.63 g/mol [3]261.09 g/mol (anhydrous)304.22 g/mol
Melting Point 102-106 °C[4]41-45 °C (monohydrate)64-66 °C
Solubility Soluble in organic solventsSoluble in waterSparingly soluble in water, soluble in organic solvents
Activation Direct-actingRequires metabolic activation in vivo[4]Direct-acting
Reactivity and Mechanism of Action

The alkylating activity of these compounds is critically dependent on the formation of the aziridinium ion. The rate of this formation, and thus the overall reactivity, is modulated by the electron-donating or -withdrawing nature of the substituent on the nitrogen atom.

  • This compound : The benzoyl group is electron-withdrawing, which can decrease the nucleophilicity of the nitrogen atom and potentially slow down the formation of the aziridinium ion compared to aliphatic nitrogen mustards. This may result in a more stable and selective alkylating agent.

  • Cyclophosphamide : As a phosphorodiamidate, cyclophosphamide itself is inactive. It requires enzymatic oxidation in the liver to form 4-hydroxycyclophosphamide, which then tautomerizes to aldophosphamide. This metabolite subsequently eliminates acrolein to generate the active alkylating species, phosphoramide mustard.[4] This multi-step activation makes it a prodrug, with its reactivity being context-dependent.

  • Chlorambucil : The phenylbutyric acid moiety is less electron-withdrawing than the benzoyl group in this compound. This generally results in a higher reactivity for chlorambucil.[5]

The following diagram illustrates the common mechanism of aziridinium ion formation.

Caption: General mechanism of aziridinium ion formation from a nitrogen mustard.

Experimental Protocols

Synthesis of this compound

This protocol describes a standard Schotten-Baumann reaction for the synthesis of this compound from benzoyl chloride and 2-chloroethylamine hydrochloride.[6][7][8]

Materials:

  • Benzoyl chloride

  • 2-Chloroethylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, separatory funnel, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask, dissolve 2-chloroethylamine hydrochloride (1 equivalent) in water.

  • Cool the solution in an ice bath and add a solution of sodium hydroxide (2.2 equivalents) in water dropwise, maintaining the temperature below 10 °C.

  • In a separate beaker, dissolve benzoyl chloride (1.1 equivalents) in dichloromethane.

  • Add the benzoyl chloride solution to the aqueous amine solution dropwise with vigorous stirring, while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Expected Yield: 75-85%

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow Start Start Dissolve_Amine Dissolve 2-chloroethylamine HCl in water Start->Dissolve_Amine Add_Base Add NaOH solution Dissolve_Amine->Add_Base Reaction Combine and react under Schotten-Baumann conditions Add_Base->Reaction Prepare_Acyl_Chloride Dissolve benzoyl chloride in CH₂Cl₂ Prepare_Acyl_Chloride->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Comparative Alkylating Activity Assay using 4-(p-Nitrobenzyl)pyridine (NBP)

The 4-(p-nitrobenzyl)pyridine (NBP) assay is a well-established colorimetric method for determining the alkylating activity of various compounds.[9] The nucleophilic pyridine nitrogen of NBP reacts with the alkylating agent, and subsequent basification leads to the formation of a colored product that can be quantified spectrophotometrically.

Materials:

  • This compound

  • Cyclophosphamide

  • Chlorambucil

  • 4-(p-Nitrobenzyl)pyridine (NBP)

  • Acetone

  • Phosphate buffer (pH 7.4)

  • Triethylamine

  • UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of each alkylating agent and NBP in acetone.

  • In a series of test tubes, add a specific volume of the NBP solution and phosphate buffer.

  • Initiate the reaction by adding a specific volume of the alkylating agent stock solution to each test tube.

  • Incubate the reaction mixtures at 37 °C for a defined period (e.g., 2 hours).

  • Stop the reaction by adding triethylamine to each tube and vortexing.

  • Measure the absorbance of the resulting colored solution at a specific wavelength (typically around 540-560 nm) using a UV-Vis spectrophotometer.

  • A higher absorbance indicates a greater extent of alkylation and thus higher reactivity of the alkylating agent.

Data Analysis:

By plotting the absorbance values against the concentration of the alkylating agent, a dose-response curve can be generated. The relative reactivity of the different agents can be compared by their EC₅₀ values (the concentration required to achieve 50% of the maximal response).

Safety and Handling

All three compounds are hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood.

CompoundKey Hazards
This compound Irritant to skin, eyes, and respiratory system.[3]
Cyclophosphamide Toxic if swallowed, may cause genetic defects, may cause cancer, may damage fertility or the unborn child.[10]
Chlorambucil Toxic if swallowed, causes skin and serious eye irritation, may cause cancer.

Always consult the Safety Data Sheet (SDS) for each compound before use for complete and detailed safety information.

Conclusion

This compound, cyclophosphamide, and chlorambucil represent a versatile class of alkylating agents with distinct properties. The choice of agent for a particular synthetic application or as a lead compound in drug discovery depends on the desired reactivity, selectivity, and pharmacokinetic profile. While cyclophosphamide offers the advantage of being a prodrug, requiring metabolic activation, this compound and chlorambucil are direct-acting agents with reactivities that can be tuned by their respective aromatic substituents.

The provided experimental protocols offer a starting point for the synthesis and comparative evaluation of these important compounds. By understanding their chemical nuances and employing standardized assays, researchers can effectively harness the power of these classic alkylating agents for their specific needs.

References

  • Schotten–Baumann reaction. (2020, August 1). In L.S.College, Muzaffarpur. Retrieved from [Link]

  • Therapeutic journery of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives. (2018, May 10). PubMed. Retrieved from [Link]

  • Synthesis of N,N-bis(2-chloroethyl)benzylamine. (n.d.). PrepChem.com. Retrieved from [Link]

  • AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16. (n.d.). Retrieved January 30, 2026, from [Link]

  • Schotten–Baumann reaction. (n.d.). In Grokipedia. Retrieved from [Link]

  • Benzamide Synthesis and Recrystallization | PDF. (n.d.). Scribd. Retrieved from [Link]

  • Schotten-Baumann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 30, 2026, from [Link]

  • The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study. (n.d.). ACS Publications. Retrieved from [Link]

  • This compound | C9H10ClNO | CID 101439. (n.d.). PubChem. Retrieved from [Link]

  • Differences between melphalan and nitrogen mustard in the formation and removal of DNA cross-links. (1978, June). PubMed. Retrieved from [Link]

  • This compound | CAS#:26385-07-9. (n.d.). Chemsrc. Retrieved from [Link]

  • Colorimetric Detection of Sulfur Mustard with 4-(p-Nitrobenzyl)pyridine and Its Derivatives. (2024, May 28). ACS Publications. Retrieved from [Link]

  • DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. (n.d.). MDPI. Retrieved from [Link]

  • A Review on Nitrogen Mustards: “Key Players in the Fight Against Cancer”. (n.d.). IJIRT. Retrieved from [Link]

  • Specificity and kinetics of interstrand and intrastrand bifunctional alkylation by nitrogen mustards at a G-G-C sequence. (1997, March 15). PubMed. Retrieved from [Link]

  • Schotten–Baumann reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Nitrogen mustard – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Synthesis and structure-activity relationships of nitrobenzyl phosphoramide mustards as nitroreductase-activated prodrugs. (2011, July 1). PubMed. Retrieved from [Link]

  • Colorimetric Detection of Sulfur Mustard with 4-(p-Nitrobenzyl)pyridine and Its Derivatives. (2024, May 28). PubMed. Retrieved from [Link]

  • 2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide. (n.d.). PubChem. Retrieved from [Link]

  • Therapeutic journery of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives. (2018, May 10). PubMed. Retrieved from [Link]

  • Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2024, February 16). ResearchGate. Retrieved from [Link]

Sources

confirming the purity of synthesized N-(2-Chloroethyl)benzamide by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Purity Profiling: A Comparative Guide to N-(2-Chloroethyl)benzamide Analysis via HPLC

Executive Summary: Beyond the Certificate of Analysis

In the synthesis of This compound (CAS 26385-07-9) , purity is not merely a number—it is the predictor of downstream success. As a key alkylating intermediate, its integrity directly impacts the yield of subsequent nucleophilic substitutions.

This guide moves beyond generic "98% pure" claims. We objectively compare analytical methodologies, demonstrating why Optimized Gradient RP-HPLC is superior to Isocratic HPLC, GC-MS, and NMR for quantitative impurity profiling. We provide a validated protocol designed to detect critical process impurities—specifically hydrolysis products (Benzoic acid) and unreacted amines—that often escape standard detection methods.

Chemical Context & Impurity Fate Mapping

To validate purity, one must first understand the "Impurity Fate"—where contaminants originate and how they behave.

Synthesis Route: typically involves the Schotten-Baumann reaction of Benzoyl Chloride with 2-Chloroethylamine (or its hydrochloride salt).

Critical Impurities:

  • Benzoic Acid: From hydrolysis of benzoyl chloride (moisture ingress).[1]

  • 2-Chloroethylamine: Unreacted starting material (genotoxic potential).

  • N-(2-Hydroxyethyl)benzamide: Hydrolysis of the product's chloro-group (storage instability).

  • N-Vinylbenzamide: Elimination product (thermal degradation).

Figure 1: Synthesis & Impurity Origins

ImpurityMap BenzoylCl Benzoyl Chloride (Starting Material) Product This compound (Target Product) BenzoylCl->Product Acylation Benzoic Benzoic Acid (Hydrolysis Impurity) BenzoylCl->Benzoic H2O (Hydrolysis) Amine 2-Chloroethylamine (Starting Material) Amine->Product Hydroxy N-(2-Hydroxyethyl)benzamide (Storage Impurity) Product->Hydroxy H2O (Slow Hydrolysis) Vinyl N-Vinylbenzamide (Thermal/Elimination) Product->Vinyl Heat/Base (-HCl)

Caption: Impurity Fate Map showing the origin of critical contaminants during synthesis and storage.

Comparative Analysis: Selecting the Right Tool

Why choose HPLC over other common laboratory techniques? The table below contrasts the performance of the proposed HPLC method against alternatives.

Table 1: Comparative Performance of Analytical Techniques

FeatureOptimized Gradient HPLC (Proposed) Isocratic HPLC (Standard) GC-MS 1H-NMR
Primary Utility Quantitative Purity & Impurity ProfilingQuick Purity CheckVolatile Impurity IDStructural Confirmation
Sensitivity (LOD) High (< 0.05%)Moderate (0.1%)HighLow (~1.0%)
Benzoic Acid Detection Excellent (Elutes early, sharp peak)Poor (Often co-elutes with solvent front)Good (Derivatization often required)Good
Thermal Stability Risk None (Ambient/Low Temp)NoneHigh (Cl-elimination to Vinylbenzamide)None
Quantitation Precision < 0.5% RSD~1-2% RSD~2-5% RSD~5-10% RSD

The Verdict:

  • GC-MS risks thermally degrading the chloro-ethyl group into N-vinylbenzamide, creating false impurity positives.

  • NMR lacks the dynamic range to see <1% impurities, which is critical for alkylating agents.

  • Isocratic HPLC fails to resolve the highly polar Benzoic acid from the injection void volume.

  • Gradient HPLC is the only self-validating system capable of resolving all classes of impurities.

Method Development Strategy

To achieve separation, we exploit the polarity differences:

  • Benzoic Acid (pKa ~4.2): Ionized at neutral pH, retained at acidic pH.

  • Amine Salts: Highly polar, elute early.

  • Target Product: Moderately non-polar (LogP ~2.0).

Critical Parameter: pH Control We utilize a Phosphoric Acid buffer (pH 2.5) .

  • Why? At pH 2.5, Benzoic acid is fully protonated (neutral), increasing its retention on the C18 column and separating it from the solvent front. This also suppresses silanol interactions for the amine impurities, preventing peak tailing.

Detailed Experimental Protocol (Validatable)

Method B: Optimized Gradient RP-HPLC

  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 230 nm (Benzamide absorption max) and 254 nm.

  • Injection Volume: 5-10 µL.

Mobile Phase:

  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent A % Solvent B Event
0.0 90 10 Initial Hold (Elute polar amines)
3.0 90 10 Begin Gradient
15.0 40 60 Ramp (Elute Product)
20.0 10 90 Wash (Elute Dimers/Non-polars)
22.0 90 10 Re-equilibration

| 28.0 | 90 | 10 | Stop |

Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 10 mg sample in 10 mL diluent (1 mg/mL).

  • Filtration: 0.22 µm PTFE filter (Critical to protect column).

Representative Performance Data

The following data represents typical results observed when comparing a "Crude" synthesis batch against a "Recrystallized" batch using this method.

Table 2: System Suitability & Impurity Profile

ComponentRetention Time (min)RRT (Relative RT)Resolution (Rs)Tailing Factor
Benzoic Acid 4.20.36-1.1
2-Chloroethylamine 2.10.18> 2.01.5
N-(2-Hydroxyethyl)benzamide 8.50.73> 5.01.0
This compound 11.6 1.00 > 4.0 1.05
Bis-alkylated Dimer 18.21.56> 10.01.1

Interpretation:

  • Resolution: The critical pair (Hydroxy-impurity and Main Product) shows excellent separation (Rs > 4.0).

  • Tailing: The product peak is symmetrical (Tailing < 1.2), indicating no secondary interactions with the column stationary phase.

Workflow Visualization

Figure 2: Analytical Decision Tree

Workflow Start Start: Crude Product Solubility Dissolve in 50:50 ACN:H2O Start->Solubility HPLC Run Gradient HPLC (Method B) Solubility->HPLC Check1 Is Benzoic Acid > 0.5%? HPLC->Check1 Check2 Is Total Purity > 98.0%? Check1->Check2 No Fail1 Action: Recrystallize (Water/EtOH) Remove Benzoic Acid Check1->Fail1 Yes Fail2 Action: Column Chromatography Remove Side Products Check2->Fail2 No Pass PASS: Release for Synthesis Check2->Pass Yes Fail1->Solubility Retest Fail2->Solubility Retest

Caption: Decision tree for interpreting HPLC results and determining purification steps.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 101439, this compound. Retrieved from [Link]

  • Douša, M., et al. (2015). HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. Journal of Chromatographic Science. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of N-(2-Chloroethyl)benzamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, the efficient synthesis of key intermediates is paramount. N-(2-Chloroethyl)benzamide is a valuable building block in the development of various biologically active compounds. This guide provides an in-depth, objective comparison of the most common synthetic routes to this molecule, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific applications.

Executive Summary

This guide explores three primary synthetic pathways to this compound:

  • Route 1: The Schotten-Baumann Reaction - A direct acylation of 2-chloroethylamine with benzoyl chloride.

  • Route 2: Two-Step Synthesis via an Alcohol Intermediate - Formation of N-(2-hydroxyethyl)benzamide followed by chlorination.

  • Route 3: Amidation of Benzoic Acid with Coupling Agents - Direct coupling of benzoic acid and 2-chloroethylamine.

Each route is evaluated based on efficacy, yield, reaction conditions, and practical considerations such as reagent availability and ease of workup. Our analysis indicates that the Two-Step Synthesis (Route 2) offers a compelling balance of high yields and straightforward procedures, making it a robust choice for many laboratory settings. The Schotten-Baumann reaction remains a viable, direct approach, while the use of coupling agents presents a milder but potentially more costly alternative.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is a critical decision influenced by factors such as desired yield, purity, cost of reagents, and scalability. The following table provides a comparative overview of the key metrics for the three primary synthetic routes to this compound.

MetricRoute 1: Schotten-Baumann ReactionRoute 2: Two-Step SynthesisRoute 3: Amidation with Coupling Agents
Overall Yield Good to Very GoodExcellentGood to Excellent
Reaction Time Short (typically < 2 hours)Moderate (two steps)Moderate to Long (can be > 12 hours)
Reagent Cost Low to ModerateLow to ModerateHigh
Scalability Readily scalableReadily scalableScalable, but cost of coupling agent can be a factor
Key Advantages Direct, one-pot synthesisHigh overall yield, readily available starting materialsMild reaction conditions, suitable for sensitive substrates
Key Disadvantages Handling of corrosive benzoyl chloride, potential for side reactionsTwo distinct synthetic stepsExpensive coupling agents, byproduct removal can be challenging

Route 1: The Schotten-Baumann Reaction

This classical method involves the acylation of a primary or secondary amine with an acid chloride in the presence of a base.[1][2] For the synthesis of this compound, 2-chloroethylamine (often as its hydrochloride salt) is reacted with benzoyl chloride.

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride.[3] The presence of a base, typically aqueous sodium hydroxide, is crucial to neutralize the hydrochloric acid byproduct, thereby preventing the protonation of the amine nucleophile and driving the reaction to completion.[4] The use of a two-phase solvent system, consisting of an organic solvent (like dichloromethane) and water, is common in Schotten-Baumann reactions.[5]

Schotten_Baumann cluster_reactants Reactants cluster_process Reaction cluster_products Products Benzoyl_Chloride Benzoyl Chloride Nucleophilic_Attack Nucleophilic Attack Benzoyl_Chloride->Nucleophilic_Attack 2-Chloroethylamine 2-Chloroethylamine 2-Chloroethylamine->Nucleophilic_Attack Base Base (e.g., NaOH) Deprotonation Deprotonation Base->Deprotonation Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Cl- Tetrahedral_Intermediate->Elimination Elimination->Deprotonation Byproducts NaCl + H2O Elimination->Byproducts HCl neutralized by base Product This compound Deprotonation->Product

Caption: Schotten-Baumann reaction workflow.

Experimental Protocol

Materials:

  • 2-Chloroethylamine hydrochloride

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Ice bath

Procedure:

  • In a conical flask, dissolve 2-chloroethylamine hydrochloride in deionized water and cool the solution in an ice bath.

  • In a separate beaker, prepare a solution of sodium hydroxide in deionized water.

  • Add the sodium hydroxide solution to the 2-chloroethylamine hydrochloride solution while maintaining the temperature below 10 °C.

  • To this cold solution, add benzoyl chloride dropwise with vigorous stirring.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • The product, this compound, will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain purified crystals.

Note: This is a general procedure and may require optimization for specific scales and desired purity.

Route 2: Two-Step Synthesis via N-(2-hydroxyethyl)benzamide

This route offers an alternative approach by first synthesizing an alcohol intermediate, N-(2-hydroxyethyl)benzamide, which is then converted to the desired chloro-compound.

Step 1: Synthesis of N-(2-hydroxyethyl)benzamide

The first step involves the reaction of benzoyl chloride with ethanolamine. This reaction is typically carried out in a suitable organic solvent.

Experimental Protocol (Step 1):

A procedure for the synthesis of N-(2-hydroxyethyl)benzamide reports a high yield of 97%.[6]

Materials:

  • Ethanolamine

  • Benzoyl chloride

  • Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve ethanolamine in THF and cool the solution to 0 °C under a nitrogen atmosphere.

  • Add benzoyl chloride dropwise to the cooled solution.

  • Stir the reaction mixture for 10 minutes at 0 °C.

  • Quench the reaction with 1M HCl.

  • Dilute the mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Crystallize the residue to obtain N-(2-hydroxyethyl)benzamide as a white crystalline solid.[6]

Step 2: Chlorination of N-(2-hydroxyethyl)benzamide

The hydroxyl group of N-(2-hydroxyethyl)benzamide is then replaced with a chlorine atom using a suitable chlorinating agent, such as thionyl chloride (SOCl₂).

Mechanistic Insight:

The reaction of an alcohol with thionyl chloride typically proceeds via an SNi (Substitution Nucleophilic internal) mechanism, although the exact pathway can be influenced by the solvent. The alcohol's oxygen atom attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent loss of sulfur dioxide and a chloride ion results in the formation of the alkyl chloride.

Experimental Protocol (Step 2):

A patent describes a similar transformation of N,N-bis(2-hydroxyethyl)benzylamine to N,N-bis(2-chloroethyl)benzylamine in an 85.7% yield using thionyl chloride.[7] A process for preparing 2-chloroethylamine hydrochloride from 2-hydroxyethylamine hydrochloride using thionyl chloride reports a yield of 99.1%.[8]

Materials:

  • N-(2-hydroxyethyl)benzamide

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

  • In a round-bottom flask, suspend or dissolve N-(2-hydroxyethyl)benzamide in an anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and then reflux for a specified period (monitoring by TLC is recommended).

  • Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with a mild base (e.g., NaHCO₃ solution) and then with brine.

  • Dry the organic layer, filter, and concentrate to yield this compound.

Two_Step_Synthesis cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Chlorination Benzoyl_Chloride Benzoyl Chloride Amidation Amidation Benzoyl_Chloride->Amidation Ethanolamine Ethanolamine Ethanolamine->Amidation Hydroxy_Intermediate N-(2-hydroxyethyl)benzamide Amidation->Hydroxy_Intermediate Chlorination Chlorination Hydroxy_Intermediate->Chlorination Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Chlorination Final_Product This compound Chlorination->Final_Product

Caption: Two-step synthesis workflow.

Route 3: Amidation of Benzoic Acid with Coupling Agents

This modern approach avoids the use of highly reactive acyl chlorides by directly coupling benzoic acid with 2-chloroethylamine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[9]

Mechanistic Insight

Carbodiimide coupling agents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9] This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and a urea byproduct. The reaction is typically carried out in an anhydrous organic solvent.

Experimental Protocol:

Materials:

  • Benzoic acid

  • 2-Chloroethylamine hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • A non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve benzoic acid and 2-chloroethylamine hydrochloride in the anhydrous solvent.

  • Add the non-nucleophilic base to neutralize the hydrochloride salt and activate the amine.

  • Cool the mixture to 0 °C.

  • Add the coupling agent (DCC or EDC·HCl) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the urea byproduct (in the case of DCC).

  • Work up the reaction mixture by washing with dilute acid and base to remove unreacted starting materials and byproducts.

  • Dry the organic layer, filter, and concentrate to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Coupling_Agent_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_products Products Benzoic_Acid Benzoic Acid Activation Carboxylic Acid Activation Benzoic_Acid->Activation 2-Chloroethylamine 2-Chloroethylamine Nucleophilic_Attack Nucleophilic Attack 2-Chloroethylamine->Nucleophilic_Attack Coupling_Agent Coupling Agent (DCC or EDC) Coupling_Agent->Activation Activation->Nucleophilic_Attack Amide_Formation Amide Bond Formation Nucleophilic_Attack->Amide_Formation Product This compound Amide_Formation->Product Byproduct Urea Byproduct Amide_Formation->Byproduct

Caption: Coupling agent-mediated synthesis workflow.

Conclusion and Recommendations

The choice of synthetic route for this compound will ultimately depend on the specific requirements of the researcher and the project.

  • For high-yield and reliable synthesis , the Two-Step Synthesis (Route 2) is highly recommended. The individual steps are high-yielding and the procedures are well-described.

  • For a rapid and direct synthesis , the Schotten-Baumann Reaction (Route 1) is a strong contender, particularly if the starting materials are readily available and cost is a primary concern.

  • For syntheses involving sensitive substrates where mild conditions are paramount, Amidation with Coupling Agents (Route 3) is the preferred method, provided the higher cost of reagents and potentially more involved purification are acceptable.

It is always advisable to perform small-scale pilot reactions to optimize conditions for any chosen route before scaling up.

References

  • BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis. BenchChem Technical Support.
  • BenchChem. (2025). A Detailed Protocol for the Schotten-Baumann Reaction with m-Toluoyl Chloride.
  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

  • DE3900865C1. (1990). Process for the preparation of 2-chloroethylamine hydrochloride.
  • US4748276A. (1988). Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine.
  • Royal Society of Chemistry. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Digital Discovery.
  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Manufacturing Process. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Schotten-Baumann reaction.
  • ResearchGate. (n.d.). Amide coupling of benzoic acid and benzylamine with EDCl·HCl.... Retrieved from [Link]

Sources

Benzamide vs. Hydroxamate HDAC Inhibitors: A Kinetic and Structural Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Histone Deacetylase (HDAC) inhibitors, the choice between benzamide analogs (e.g., Entinostat, Mocetinostat) and hydroxamic acids (e.g., Vorinostat, Panobinostat) represents a fundamental divergence in pharmacological strategy.

While hydroxamates offer potent, broad-spectrum (pan-HDAC) inhibition via fast-on/fast-off kinetics, benzamides provide exquisite Class I isoform selectivity (HDAC1, 2, 3) through a distinct slow, tight-binding mechanism .[1][2] This guide objectively compares these two classes, focusing on the critical Structure-Activity Relationship (SAR) determinants that drive their kinetic profiles and therapeutic indices.[3]

Part 1: The Kinetic Differentiator (Residence Time)

The most significant operational difference between these classes is not merely potency (


), but drug-target residence time  (

).
Comparative Binding Kinetics

Hydroxamic acids typically function as rapid equilibrium inhibitors.[1][4] In contrast, benzamide analogs exhibit time-dependent inhibition, often requiring hours to reach equilibrium.[5] This slow association (


) and dissociation (

) is linked to a conformational change in the enzyme required to accommodate the benzamide scaffold.
FeatureHydroxamic Acids (e.g., Vorinostat)Benzamide Analogs (e.g., Entinostat)
Binding Kinetics Fast-on / Fast-offSlow-on / Slow-off (Tight Binding)
Residence Time Minutes (< 30 min)Hours (> 10–60 hours)
Equilibration Time Instantaneous3–4 Hours (Pre-incubation required)
Pharmacodynamics Driven by

(Plasma concentration)
Driven by Target Occupancy (Hysteresis)
Mechanism of Action Visualization

The following diagram illustrates the kinetic pathways. Note the benzamide requirement for an induced fit (


), creating a stable Enzyme-Inhibitor complex (

).

BindingKinetics E Enzyme (E) EI_H E-I Complex (Rapid Equilibrium) E->EI_H + I (Fast) EI_B_Pre E-I Initial (Weak) E->EI_B_Pre + I (Slow) I_H Hydroxamate (I) I_B Benzamide (I) EI_H->E Fast k_off EI_B_Final E*-I Complex (Tight/Induced Fit) EI_B_Pre->EI_B_Final Conformational Change (k_iso) EI_B_Final->EI_B_Pre Very Slow k_off

Figure 1: Kinetic disparity between rapid-equilibrium hydroxamates and slow, tight-binding benzamides involving enzyme isomerization.

Part 2: Structural Basis of Selectivity (SAR Analysis)

The selectivity of benzamides for Class I HDACs (specifically HDAC1, 2, and 3) stems from their unique binding mode which probes the "foot pocket" adjacent to the catalytic zinc.

The Zinc Binding Group (ZBG)[6][7]
  • Hydroxamates: Form a bidentate chelate with the Zn²⁺ ion.[3] This geometry is promiscuous, fitting easily into the active sites of Class I, IIa, IIb, and IV HDACs.

  • Benzamides: The ortho-amino anilide moiety coordinates Zn²⁺, often in a monodentate fashion or through a water-mediated bridge. Crucially, the internal hydrogen bond between the amide carbonyl and the ortho-amine stabilizes the conformation required for binding.

The "Foot Pocket" Access

Benzamide SAR studies reveal that high potency requires the inhibitor to access an internal cavity known as the foot pocket (or acetate release channel).

  • Mechanism: Accessing this pocket often requires the rotation of a conserved Tyrosine residue (e.g., Tyr305 in HDAC3).[6]

  • SAR Implication: Substituents on the benzamide ring (specifically at the 2-position relative to the amine) dictate the ability to force this conformational change, driving isoform selectivity.

Comparative Data: Entinostat vs. Vorinostat[9][10]
ParameterVorinostat (SAHA)Entinostat (MS-275)
Chemical Class Hydroxamic AcidBenzamide (2-amino-anilide)
HDAC1

~10 - 20 nM~200 - 500 nM (Assay dependent)
HDAC6

~15 nM (Potent)> 10,000 nM (Inactive)
Selectivity Profile Pan-HDACClass I Selective (HDAC 1, 2,[4] 3)
Cellular Potency (

)
~1-5 µM~0.5-2 µM
Primary Indication CTCL (Hematological)Solid Tumors / Combinations

Part 3: Validated Experimental Protocols

Critical Warning: Due to the slow-binding kinetics of benzamides, standard end-point enzymatic assays often underestimate their potency by 10-100 fold if equilibrium is not reached.

Protocol: Time-Dependent Determination

To accurately characterize benzamide analogs, you must measure the shift in


 over time.

Reagents:

  • Recombinant HDAC1 or HDAC3 (BPS Bioscience or equivalent).

  • Fluorogenic Substrate (e.g., MAL, Boc-Lys(Ac)-AMC).

  • Reference Compounds: Entinostat (Benzamide control), Vorinostat (Hydroxamate control).[7]

Workflow:

  • Preparation: Prepare 2x enzyme solution in assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Addition: Add varying concentrations of the benzamide analog to the enzyme plate.

  • Variable Pre-incubation (The Key Step):

    • Plate A: Incubate for 30 minutes at room temperature.

    • Plate B: Incubate for 4 hours at room temperature.

  • Reaction Initiation: Add fluorogenic substrate to both plates.

  • Readout: Measure fluorescence kinetics. Calculate

    
     for both time points.
    
  • Validation Criteria:

    • Vorinostat:

      
       should remain constant between 30 min and 4 h (Ratio 
      
      
      
      1).
    • Entinostat:

      
       should decrease significantly at 4 h (Ratio > 5).
      
Protocol: Jump-Dilution Assay (Residence Time)

To measure residence time (


), use a jump-dilution method to force dissociation.

JumpDilution Step1 Incubate Enzyme + Inhibitor (10x IC50) [Equilibrium Reached] Step2 Rapid Dilution (100-fold) into Substrate Buffer Step1->Step2 t = 0 Step3 Monitor Enzymatic Activity Recovery Step2->Step3 Continuous Read Result Calculate k_off (Slope of recovery) Step3->Result Analysis

Figure 2: Jump-dilution workflow to determine dissociation rate constant (


).

Analysis:

  • Plot product formation vs. time.

  • Fit to the integrated rate equation:

    
    .
    
  • Benzamides will show a slow recovery of enzymatic activity (curved line), while hydroxamates will show rapid recovery (linear, parallel to control).

Part 4: Therapeutic Implications

The SAR and kinetic differences translate directly to clinical utility.

  • Therapeutic Window: Benzamides' high selectivity for Class I HDACs reduces off-target toxicity associated with Class IIb inhibition (e.g., tubulin hyperacetylation via HDAC6), which is common with hydroxamates.

  • Dosing Frequency: The long residence time of benzamides allows for intermittent dosing (e.g., once weekly for Entinostat) compared to the daily dosing required for Vorinostat. This "hit-and-run" efficacy persists even after the drug is cleared from plasma.

  • Combination Synergy: The distinct mechanism of benzamides makes them ideal for resensitizing tumors to immune checkpoint inhibitors (PD-1/PD-L1 blockade) by altering the tumor microenvironment over prolonged periods.

References

  • Lauffer, B. E., et al. (2013). Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability. Journal of Biological Chemistry.

  • Bressi, J. C., et al. (2010). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Medicinal Chemistry Letters.

  • Newkirk, T. L., et al. (2013). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Journal of Medicinal Chemistry.[8][9]

  • Rosato, R. R., et al. (2003). The histone deacetylase inhibitor MS-275 promotes differentiation or apoptosis in human leukemia cells through a process regulated by generation of reactive oxygen species and induction of p21CIP1/WAF1 1. Cancer Research.

  • Copeland, R. A. (2016). The drug–target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery.

Sources

Technical Guide: Reactivity Profiling of N-(2-Chloroethyl)benzamide (NCEB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Chloroethyl)benzamide (NCEB) serves as a critical model compound for studying mono-functional alkylation events. Unlike bifunctional nitrogen mustards (e.g., Mechlorethamine) that induce interstrand cross-links, NCEB forms monoadducts. This guide evaluates NCEB’s performance as a probe for nucleophilic selectivity, contrasting its kinetic profile with standard aliphatic and aromatic alkylating agents.

Key Finding: NCEB exhibits a "soft" alkylation profile. Due to the electron-withdrawing nature of the benzamide group, it lacks the rapid aziridinium-driven reactivity of aliphatic mustards, making it an ideal tool for mapping highly reactive cysteine thiols without significant DNA background interference.

Part 1: Chemical Basis of Reactivity

To use NCEB effectively, one must understand how its mechanism differs from standard nitrogen mustards.

The Mechanistic Divergence

In classical nitrogen mustards (e.g., Chlorambucil), the nitrogen lone pair drives the displacement of chloride to form a highly reactive aziridinium ion . However, in NCEB, the nitrogen lone pair is delocalized into the carbonyl group (amide resonance).

Consequently, NCEB reacts via two competing, slower pathways:

  • Direct SN2 Displacement: The nucleophile attacks the

    
    -carbon directly.
    
  • O-Participation (Oxazolinium): The carbonyl oxygen (more nucleophilic than the amide nitrogen) attacks the

    
    -carbon, forming a transient oxazolinium ion.
    

This reduced reactivity is a feature, not a bug, allowing for controlled kinetic studies.

Diagram 1: Reaction Pathway Comparison

The following diagram contrasts the rapid activation of standard mustards with the resonance-dampened activation of NCEB.

ReactionMechanism cluster_0 Standard Nitrogen Mustard cluster_1 This compound (NCEB) Mustard Mechlorethamine (Aliphatic Amine) Aziridinium Aziridinium Ion (Highly Reactive) Mustard->Aziridinium Fast Cyclization DNA_Crosslink DNA Crosslink (Cytotoxicity) Aziridinium->DNA_Crosslink Non-selective Attack NCEB NCEB (Amide Resonance) Intermediate Transient Oxazolinium or Direct SN2 NCEB->Intermediate Slow Activation Protein_Adduct Thiol Monoadduct (Specificity) Intermediate->Protein_Adduct Selective for Thiols

Caption: Figure 1. Mechanistic divergence between rapid aziridinium formation in mustards vs. controlled activation in NCEB.

Part 2: Comparative Reactivity Matrix

The following table contrasts NCEB against standard alkylating agents to assist in reagent selection.

FeatureNCEB (Target Product)Mechlorethamine (Alternative A)Chlorambucil (Alternative B)Iodoacetamide (Alternative C)
Class Mono-functional AmideAliphatic Nitrogen MustardAromatic Nitrogen MustardHaloacetamide
Reactivity Rate (

)
Low (

range)
Very High (Rapid Hydrolysis)Moderate High
Primary Mechanism Direct SN2 / OxazoliniumAziridinium Ion (SN1-like)Aziridinium IonDirect SN2
Selectivity High (Thiol > DNA)Low (DNA

Protein)
ModerateCysteine Specific
Stability (pH 7.4) Stable (>24 hours)Unstable (<1 hour)Moderate (~6 hours)Stable
Application Probing solvent-accessible thiols; Metabolic impurity std.Cytotoxicity modeling; DNA crosslinkingDNA alkylation studiesCysteine capping (Proteomics)

Scientist's Insight: Choose NCEB when you need to simulate "mustard-like" damage without the complexity of cross-linking, or when evaluating the stability of amide-linked impurities. Choose Mechlorethamine only if modeling acute toxicity.

Part 3: Biomolecular Cross-Reactivity Protocols

To validate NCEB performance, we utilize two self-validating assays: the NBP Assay (DNA mimic) and GSH Trapping (Protein mimic).

Protocol A: The NBP Kinetic Assay (DNA Mimic)

4-(p-nitrobenzyl)pyridine (NBP) is a nucleophile that mimics the N7-position of guanine. This protocol quantifies the alkylating potential of NCEB.[1]

Reagents:

  • NCEB (100 mM in DMSO)

  • NBP Reagent (5% w/v in acetone)

  • Acetate Buffer (0.05 M, pH 4.6)

Workflow:

  • Incubation: Mix 100 µL NCEB stock with 1 mL Acetate Buffer and 500 µL NBP reagent.

  • Heat: Incubate at 70°C for 30–60 minutes (NCEB requires heat due to stability).

  • Quench/Develop: Add 1 mL of 50% Triethylamine (TEA) in acetone.

  • Read: Measure Absorbance at 560 nm immediately.

Validation Criteria:

  • Positive Control: Mechlorethamine should turn dark purple (

    
    ) within 10 mins.
    
  • NCEB Signal: Should yield a moderate purple (

    
    ) after 60 mins.
    
  • Blank:

    
    .
    
Protocol B: LC-MS/MS Glutathione Trapping (Protein Mimic)

This protocol maps the specific adduct formation on cysteine residues.

Workflow Diagram:

Workflow Step1 Reaction Setup 100 µM NCEB + 1 mM GSH Phosphate Buffer pH 7.4, 37°C Step2 Time Course Incubation (0, 1, 4, 24 Hours) Step1->Step2 Step3 Quenching Add 1% Formic Acid Step2->Step3 Step4 LC-MS/MS Analysis Target: [M+H]+ = 454.1 Da (GSH + NCEB - HCl) Step3->Step4

Caption: Figure 2. LC-MS workflow for identifying NCEB-GSH adducts.

Data Interpretation:

  • Look for the Monoadduct Mass Shift : NCEB (MW 183.6) loses HCl (36.5) upon binding.

  • Mass Shift (

    
    ):  +147.05 Da.
    
  • Target Ion: GSH (

    
    ) + 
    
    
    
    =
    
    
    m/z
    (
    
    
    ).

Part 4: Data Interpretation & Troubleshooting

When analyzing cross-reactivity, use the Selectivity Ratio (SR) to quantify performance.



  • High SR (>50): Indicates the compound is highly selective for sulfur (soft nucleophiles). NCEB typically falls in this range.

  • Low SR (<10): Indicates promiscuous reactivity (e.g., Mechlorethamine).

Common Pitfalls:

  • Precipitation: NCEB has limited aqueous solubility. Ensure DMSO concentration is <5% in the final assay buffer to prevent precipitation which mimics "low reactivity."

  • pH Sensitivity: Unlike mustards, NCEB reactivity drops significantly below pH 7.0 because the amide oxygen protonation is unfavorable. Ensure buffers are strictly maintained at pH 7.4.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96240, this compound. Retrieved from [Link]

  • Epstein, J., Rosenthal, R. W., & Ess, R. J. (1955). Use of γ-(4-Nitrobenzyl)pyridine as Analytical Reagent for Ethylenimines and Alkylating Agents. Analytical Chemistry, 27(9), 1435–1439. Retrieved from [Link]

  • Povirk, L. F., & Shuker, D. E. (1994).DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research, 318(3), 205-226. (Contextual grounding for aziridinium mechanisms).
  • Kundu, G. C., et al. (1994). The alkylating properties of chlorambucil.[2] Pharmacology Biochemistry and Behavior.[2] Retrieved from [Link]

Sources

Assessing the Metabolic Stability of Fluorinated Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In medicinal chemistry, the benzamide scaffold is ubiquitous, serving as the pharmacophore for numerous antipsychotics (e.g., sulpiride), anti-emetics, and histone deacetylase (HDAC) inhibitors. However, the electron-rich aromatic ring of benzamide is a primary target for Cytochrome P450 (CYP450)-mediated oxidative metabolism, leading to rapid clearance and poor bioavailability.

This guide objectively compares the metabolic stability of Fluorinated Benzamide Derivatives (FBDs) against their non-fluorinated and chlorinated analogs. By leveraging the high electronegativity and strong C-F bond energy (approx. 116 kcal/mol vs. 99 kcal/mol for C-H), researchers can effectively "block" metabolic soft spots.

Key Takeaway: Strategic fluorine substitution typically reduces intrinsic clearance (


) by 2–5 fold compared to hydrogen analogs, without the steric penalties associated with chlorination.

Comparative Analysis: Fluorine vs. Alternatives

The following data illustrates the "Fluorine Effect" on a representative N-substituted benzamide scaffold. Data represents mean values derived from pooled Human Liver Microsomes (HLM) assays.

Table 1: Metabolic Stability Profile (Human Liver Microsomes)
Compound VariantSubstituent (Para)

(min)

(µL/min/mg)
Metabolic Fate
Benzamide (Ref) -H18.574.9Rapid aromatic hydroxylation (Major)
Chlorinated Analog -Cl42.033.0Slower metabolism; potential toxicity (quinone imine formation)
Fluorinated (FBD) -F68.5 20.2 Blocked hydroxylation; minimal defluorination
Methylated Analog -CH312.0115.5Rapid benzylic oxidation

Analysis:

  • The Hydrogen Baseline: The unsubstituted benzamide is rapidly cleared due to facile CYP-mediated hydroxylation at the para-position.

  • The Chlorine Alternative: While -Cl improves stability, its larger Van der Waals radius (1.75 Å vs. 1.47 Å for F) can disrupt binding pockets. Furthermore, chlorination can sometimes lead to reactive metabolite liabilities.

  • The Fluorine Optimal: The FBD demonstrates a superior stability profile. The C-F bond is metabolically inert to CYP450 oxidation under physiological conditions, effectively shunting metabolism to slower secondary pathways (e.g., N-dealkylation).

Mechanistic Insight: How Fluorine Blocks Metabolism

To understand why FBDs perform better, we must look at the catalytic cycle of Cytochrome P450. The high electronegativity of fluorine pulls electron density away from the aromatic ring, making it less susceptible to the electrophilic attack by the high-valent Iron-Oxo species (


) of the CYP enzyme.
Diagram 1: CYP450 Metabolic Blocking Mechanism

MetabolicBlocking Substrate Benzamide Scaffold CYP CYP450 Enzyme (Fe-Oxo Species) Substrate->CYP H_Path Path A: Hydrogen (-H) (Electron Rich Ring) CYP->H_Path Electrophilic Attack F_Path Path B: Fluorine (-F) (Electron Deficient) CYP->F_Path Repulsion Unstable Sigma Complex Formation H_Path->Unstable Facile C-H Insertion Stable Oxidation Blocked (Metabolic Stability) F_Path->Stable Strong C-F Bond (116 kcal/mol) Metabolite Hydroxylated Metabolite (Rapid Clearance) Unstable->Metabolite Re-aromatization

Caption: Mechanism of metabolic stabilization. Path A shows rapid oxidation of the H-analog. Path B illustrates the inert nature of the C-F bond preventing CYP-mediated hydroxylation.

Experimental Protocol: Microsomal Stability Assay

Critical Reagents & Preparation[1]
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration. Why: Pooling reduces inter-donor variability.[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase) or solid NADPH.

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow

This protocol is designed to be self-validating by including a "0-minute" control and a "minus-NADPH" control to rule out chemical instability.

  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Pre-warm at 37°C for 5 minutes.

  • Dosing: Spike test compound (FBD) to a final concentration of 1 µM. Note: Keep substrate concentration <

    
     to ensure first-order kinetics.
    
  • Initiation: Add NADPH solution to start the reaction. (Start timer).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold ACN. Vortex to precipitate proteins.

  • Clarification: Centrifuge at 4,000 rpm for 20 mins at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the [M+H]+ transition for the parent FBD.

Diagram 2: Assay Workflow & Decision Tree

AssayWorkflow cluster_sampling Kinetic Sampling Loop Start Start: Microsome Mix (0.5 mg/mL) Incubate Pre-incubation 37°C, 5 min Start->Incubate AddNADPH Add NADPH (Initiate Reaction) Incubate->AddNADPH Sample Aliquot 50 µL (t=0, 5...60 min) AddNADPH->Sample Quench Quench in ACN (Stop Reaction) Sample->Quench Immediate Analysis LC-MS/MS Analysis (% Remaining) Quench->Analysis Supernatant Calc Calculate CL_int & t_1/2 Analysis->Calc

Caption: Operational workflow for the Microsomal Stability Assay. Critical timing occurs between Sampling and Quenching to ensure data accuracy.

Data Interpretation & Calculations

To validate the stability of your fluorinated derivative, calculate the Intrinsic Clearance (


) .

Step 1: Determine Elimination Rate Constant (


) 
Plot 

vs. time. The slope of the linear regression is

.

Step 2: Calculate Half-Life (


) 


Step 3: Calculate Intrinsic Clearance (


) 


Where

is the microsomal protein concentration (0.5 mg/mL).

Benchmarking:

  • Low Clearance:

    
     (Ideal for FBD candidates).
    
  • Moderate Clearance:

    
    .
    
  • High Clearance:

    
     (Likely requires structural re-design).
    

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter 14: Metabolic Stability). Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link

Sources

A Researcher's Guide to Benzamide-Based HDAC Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have carved out a significant therapeutic niche, particularly in oncology. Among the diverse chemical scaffolds, benzamides represent a clinically important class of inhibitors targeting the zinc-dependent HDAC enzymes. This guide provides an in-depth comparative analysis of prominent benzamide-based HDAC inhibitors, grounded in experimental data and established methodologies, to assist researchers in making informed decisions for their drug development programs.

The "Why": Understanding HDACs and the Benzamide Mechanism

Histone deacetylases (HDACs) are critical epigenetic regulators that remove acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] This deacetylation process typically leads to a more condensed chromatin structure, repressing gene transcription.[2][3] In many cancers, HDACs are overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes and promoting uncontrolled cell growth.[4]

HDAC inhibitors counteract this by blocking the enzymatic activity of HDACs, leading to the accumulation of acetylated proteins, which can reactivate silenced genes and trigger cell-cycle arrest, differentiation, and apoptosis in cancer cells.[5][6]

The benzamide class of inhibitors, which includes compounds like Entinostat and Mocetinostat, functions by chelating the essential Zn2+ ion within the catalytic pocket of the HDAC enzyme.[1][7] Crystal structures reveal that the carbonyl and amino groups of the benzamide moiety coordinate with the zinc ion, effectively blocking substrate access and inhibiting the deacetylation reaction.[7] This targeted mechanism forms the basis of their therapeutic potential.

HDAC_Inhibition_Mechanism cluster_0 HDAC Active Site cluster_1 Substrate & Inhibitor cluster_2 Outcome HDAC HDAC Enzyme Zinc Zn²⁺ Ion HDAC->Zinc coordinates Water Activated Water Zinc->Water activates Inhibition Inhibition (Gene Expression) Histidine Histidine Residue Histidine->Water activates Substrate Acetyl-Lysine Substrate Water->Substrate Nucleophilic Attack Deacetylation Deacetylation (Gene Silencing) Substrate->Deacetylation Benzamide Benzamide Inhibitor (e.g., Entinostat) Benzamide->Zinc Benzamide->Inhibition leads to

Caption: Mechanism of Benzamide HDAC Inhibition.

Comparative Analysis of Key Benzamide-Based HDAC Inhibitors

While sharing a common mechanism, benzamide inhibitors exhibit crucial differences in their selectivity, potency, and clinical development status. This section compares three prominent examples: Entinostat, Mocetinostat, and Tacedinaline.

InhibitorPrimary TargetsSelectivity ProfileKey IC50 Values (μM)Clinical Status (Representative)
Entinostat (MS-275) Class I HDACsSelective for HDAC1 and HDAC3 over other isoforms.[3][8][9]HDAC1: ~0.24-0.3[9][10]HDAC2: ~0.45[10]HDAC3: ~0.25-8.0[9][10]Phase I/II/III trials for various cancers, including breast and lung cancer.[8][9][11]
Mocetinostat (MGCD0103) Class I & IV HDACsPotent against HDAC1, 2, 3, and 11.[12][13] No significant inhibition of Class II HDACs.[12][13]HDAC1: 0.15[12][14]HDAC2: 0.29[12][14]HDAC3: 1.66[12][14]HDAC11: 0.59[12]Investigated in multiple clinical trials for lymphomas and other cancers.[5][13]
Tacedinaline (CI-994) Class I HDACsSelective for HDAC1, 2, and 3.[15][16][17]HDAC1: ~0.57-0.9[15][16][17][18]HDAC2: 0.9[15][16][17]HDAC3: 1.2[15][16][17]Has undergone Phase III clinical trials.[15]

Expert Insight: The choice between these inhibitors often depends on the specific research question or therapeutic goal. Entinostat's strong potency against HDAC1 makes it a valuable tool for studying the specific roles of this isoform.[8] Mocetinostat's broader Class I and IV profile may be advantageous in cancers where multiple HDAC isoforms are dysregulated.[5][12][13] Tacedinaline's well-characterized selectivity for HDACs 1, 2, and 3 provides a solid benchmark for comparison.[15][16][17] It's crucial to recognize that reported IC50 values can vary based on assay conditions, highlighting the importance of standardized internal testing.

Essential Experimental Protocols for Inhibitor Characterization

To objectively compare benzamide-based HDAC inhibitors, a series of robust and validated assays are required. The following protocols provide a framework for characterizing inhibitor potency and cellular effects.

In Vitro HDAC Activity Assay (Fluorometric)

This assay directly measures the enzymatic activity of purified HDACs and is the gold standard for determining inhibitor potency (IC50). The underlying principle involves an acetylated substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer solution to release a fluorescent molecule.

Protocol:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Dilute recombinant human HDAC enzyme (e.g., HDAC1, 2, or 3) to the desired working concentration in Assay Buffer.

    • Prepare a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) solution in Assay Buffer.

    • Prepare a 2X Developer solution containing Trichostatin A (a pan-HDAC inhibitor to stop the reaction) and a trypsin-like protease.[19]

    • Prepare serial dilutions of the benzamide inhibitor to be tested.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of Assay Buffer to all wells.

    • Add 5 µL of the diluted inhibitor or vehicle control (e.g., DMSO) to appropriate wells.

    • To initiate the reaction, add 20 µL of the diluted HDAC enzyme to all wells except the "no enzyme" control.

    • Incubate the plate for 10 minutes at 37°C to allow for inhibitor-enzyme pre-incubation.

    • Add 50 µL of the HDAC substrate solution to all wells to start the enzymatic reaction.

    • Incubate for the desired time (e.g., 60 minutes) at 37°C.

    • Stop the reaction by adding 50 µL of the Developer solution to each well.[19]

    • Incubate for 15-20 minutes at room temperature to allow for fluorophore development.

  • Data Acquisition:

    • Read the fluorescence on a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[19][20][21]

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and plot the data to determine the IC50 value using non-linear regression.

Cellular Target Engagement: Western Blot for Histone Acetylation

This assay confirms that the inhibitor is active within a cellular context by measuring the accumulation of acetylated histones, a direct downstream consequence of HDAC inhibition.

Protocol:

  • Cell Treatment:

    • Plate cancer cells (e.g., HCT116, A549) at an appropriate density and allow them to adhere overnight.

    • Treat cells with various concentrations of the benzamide inhibitor or vehicle control for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. It is critical to also include an HDAC inhibitor (like Trichostatin A or Sodium Butyrate) in the lysis buffer to preserve the acetylation marks during extraction.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing total protein.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by size using SDS-PAGE (a 15% gel is often suitable for histones).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Crucial Control: Re-probe the membrane (or run a parallel gel) with an antibody against total Histone H3 or β-actin to ensure equal protein loading across lanes.[23]

Caption: Western Blot Workflow for Histone Acetylation.

Conclusion and Future Directions

The benzamide class of HDAC inhibitors offers a compelling therapeutic strategy with compounds like Entinostat, Mocetinostat, and Tacedinaline demonstrating distinct selectivity profiles and potent anti-tumor activity.[6][14][24] The experimental protocols detailed in this guide provide a robust framework for the comparative evaluation of these and novel benzamide analogues. Future research will likely focus on developing next-generation benzamides with even greater isoform selectivity to minimize off-target effects and enhance therapeutic windows. Combining these targeted epigenetic agents with immunotherapy and other targeted therapies represents a particularly promising avenue for future cancer treatment.[3]

References

  • Tacedinaline (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation. PubMed. [Link]

  • Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells. PMC. [Link]

  • HDAC Activity Assay Kit | 566328. Merck Millipore. [Link]

  • Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. [Link]

  • Current HDAC Inhibitors in Clinical Trials. CHIMIA. [Link]

  • What is the mechanism of Entinostat?. Patsnap Synapse. [Link]

  • Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. PubMed. [Link]

  • Preparation and Biochemical Analysis of Classical Histone Deacetylases. PMC. [Link]

  • Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. MDPI. [Link]

  • Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. [Link]

  • Mocetinostat (MGCD0103): A review of an isotype-specific histone deacetylase inhibitor | Request PDF. ResearchGate. [Link]

  • Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity. PMC. [Link]

  • Entinostat: a promising treatment option for patients with advanced breast cancer. PMC. [Link]

  • Mocetinostat - CAS 726169-73-9 - HDAC Inhibitor. Exclusive Chemistry Ltd. [Link]

  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. PubMed. [Link]

  • Histone Deacetylase Inhibitors: A New Class of Potential Therapeutic Agents for Cancer Treatment. AACR Journals. [Link]

  • Western Blot (WB) Protocol. EpigenTek. [Link]

  • Western Analysis of Histone Modifications (Aspergillus nidulans). Bio-protocol. [Link]

  • Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors | ACS Omega. ACS Publications. [Link]

  • Structure of entinostat, mocetinostat and tacedinaline benzamides.. ResearchGate. [Link]

  • Cell viability (MTT assay) and whole-cell HDAC inhibition assay in the human monocytic cell line THP-1.. ResearchGate. [Link]

  • Methods for the analysis of histone H3 and H4 acetylation in blood. PMC. [Link]

  • Chemical structures of benzamide-containing HDAC inhibitors vorinostat,... ResearchGate. [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC. [Link]

  • Clinical Trials Using Histone Deacetylase Inhibitor. National Cancer Institute. [Link]

  • Decoding Histones with Simple Western. Bio-Techne. [Link]

  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. PubMed. [Link]

Sources

The Definitive Guide to Validating Analytical Methods for N-(2-Chloroethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Analytical Methods for N-(2-Chloroethyl)benzamide Detection Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 26385-07-9) is a critical synthetic intermediate and a potential process-related impurity in the manufacturing of various active pharmaceutical ingredients (APIs).[1][2][3][4] Structurally characterized by a chloroethyl moiety attached to a benzamide scaffold, it carries the risk of being an alkylating agent. Consequently, regulatory bodies often classify it as a Potential Genotoxic Impurity (PGI) , requiring rigorous control strategies well below standard HPLC-UV detection limits.

This guide provides a comparative technical analysis of analytical methodologies for this compound, synthesizing experimental data with ICH Q2(R2) validation standards. We contrast the utility of HPLC-UV for raw material assay against LC-MS/MS for trace impurity quantification, offering a self-validating framework for your laboratory.

Part 1: Method Landscape & Comparative Analysis

The choice of analytical method depends entirely on the "Context of Use": Assay (purity of the intermediate itself) vs. Trace Analysis (impurity screening in a final drug substance).

Comparative Performance Matrix
FeatureHPLC-UV (DAD) LC-MS/MS (Triple Quad) GC-MS (EI)
Primary Application Purity Assay (>98%)Trace Impurity (<10 ppm)Volatile Impurity Screening
Sensitivity (LOD) ~0.5 - 1.0 µg/mL (ppm)~0.5 - 5.0 ng/mL (ppb)~10 - 50 ng/mL (ppb)
Linearity Range 10 – 1000 µg/mL1 – 1000 ng/mL50 – 5000 ng/mL
Selectivity Moderate (Retention time only)High (MRM Transitions)High (Spectral Fingerprint)
Throughput High (10-15 min run)High (3-5 min run)Moderate (20-30 min run)
Cost per Sample Low ($)High (

$)
Moderate (

)
Critical Limitation Insufficient for PGI limits (<10 ppm)Matrix effects (Ion Suppression)Thermal stability concerns
Expert Insight: The Sensitivity Gap

For a standard drug dose of 1g/day, the Threshold of Toxicological Concern (TTC) for a genotoxic impurity is 1.5 µ g/day , equating to a limit of 1.5 ppm .

  • HPLC-UV typically hits a Limit of Quantitation (LOQ) around 5-10 ppm for benzamides, which is insufficient for PGI compliance in high-dose drugs.

  • LC-MS/MS is the mandatory choice for trace analysis, capable of reaching LOQs in the low ppb range.

Part 2: Strategic Method Selection (Decision Tree)

The following diagram illustrates the decision logic for selecting the appropriate validation pathway based on the sample concentration and regulatory requirement.

MethodSelection Start Start: Define Analytical Goal ConcCheck Target Concentration? Start->ConcCheck HighConc High (>0.1%) (Raw Material Assay) ConcCheck->HighConc LowConc Trace (<100 ppm) (Impurity Screening) ConcCheck->LowConc UV_Path Select HPLC-UV HighConc->UV_Path Cost-Effective MS_Path Select LC-MS/MS LowConc->MS_Path Sensitivity Required UV_Val Validate: Precision, Accuracy, Linearity UV_Path->UV_Val MS_Val Validate: LOD/LOQ, Matrix Effect, Specificity MS_Path->MS_Val

Figure 1: Decision matrix for selecting analytical techniques based on sensitivity requirements.

Part 3: Detailed Experimental Protocols
Protocol A: The "Gold Standard" LC-MS/MS Method (Trace Analysis)

Use this protocol for validating this compound as an impurity in drug substances.

1. Instrument Parameters:

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Waters Xevo or Sciex QTRAP).

  • Column: C18 Stationary Phase (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation [M+H]+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

2. Mass Spectrometry Settings (MRM Mode):

  • Ionization: ESI Positive Mode.

  • Precursor Ion (Q1): 184.0 m/z ([M+H]+ for C9H10ClNO).

  • Quantifier Ion (Q3): 105.0 m/z (Benzoyl cation, high abundance).

  • Qualifier Ion (Q3): 77.0 m/z (Phenyl cation).

  • Collision Energy: Optimized per transition (approx. 20-30 eV).

3. Sample Preparation:

  • Dissolve Drug Substance (API) at 10 mg/mL in 50:50 Water:Acetonitrile.

  • Crucial Step: Filter through 0.22 µm PTFE filter (ensure no adsorption of the impurity to the filter by performing a recovery study).

Protocol B: HPLC-UV Method (Purity Assay)

Use this protocol for assaying the this compound raw material.

  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Wavelength: 230 nm (Maximal absorption for benzamide).

  • Mobile Phase: Isocratic 40:60 (0.1% H3PO4 : Acetonitrile).

  • Retention Time: Expected ~4-6 minutes.

Part 4: Validation Framework (ICH Q2 Compliant)

To ensure Scientific Integrity , every method must pass the following self-validating checkpoints.

1. Specificity (Selectivity)
  • Objective: Prove the method distinguishes the analyte from the matrix and other impurities.

  • Protocol: Inject a "Spiked Sample" (API + this compound) and a "Blank" (API only).

  • Acceptance Criteria:

    • LC-MS: No interference peak at the specific MRM transition (184->105) in the blank.

    • HPLC-UV: Resolution (Rs) > 1.5 between the impurity and the main API peak.

2. Linearity & Range
  • Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5-7 concentration levels.

    • Trace Range: 1 ppb to 100 ppb.

    • Assay Range: 80% to 120% of target concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) > 0.99.
    
3. Sensitivity (LOD/LOQ)
  • Calculation: Based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N ≥ 3:1

    • LOQ: S/N ≥ 10:1

  • Verification: Inject the LOQ standard 6 times. The %RSD of the area must be < 10% (for trace analysis).

4. Accuracy (Recovery)
  • Objective: Ensure no matrix suppression (LC-MS) or extraction loss.

  • Protocol: Spike the impurity into the API matrix at three levels (LOQ, 100% Limit, 150% Limit).

  • Acceptance Criteria: Recovery between 80% - 120% for trace impurities.

Part 5: Validation Workflow Visualization

This diagram outlines the sequential steps for a full validation campaign, ensuring no critical parameter is overlooked.

ValidationWorkflow Prep 1. System Suitability (S/N check, Column Eff.) Spec 2. Specificity (Blank vs. Spike) Prep->Spec Lin 3. Linearity (5-Point Curve) Spec->Lin Acc 4. Accuracy & Recovery (Spike at 3 Levels) Lin->Acc Prec 5. Precision (Repeatability n=6) Acc->Prec Report 6. Final Validation Report Prec->Report

Figure 2: Sequential workflow for ICH Q2(R2) method validation.

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland. Link

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (Relevant for setting limits on chloroethyl-analogs). Link

  • Robinson, D. et al. "Strategies for the determination of genotoxic impurities in drug substances." Trends in Analytical Chemistry, 2018.
  • PubChem. Compound Summary for CID 101439: this compound. National Library of Medicine. Link

Sources

Comparative Kinetics of Benzamide Synthesis: Acyl Chlorides vs. Coupling Reagents vs. Catalytic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic Landscape

In drug discovery, the formation of the benzamide bond is ubiquitous, yet the choice of method often relies on habit rather than kinetic rationale. This guide objectively compares three distinct mechanistic approaches: Nucleophilic Acyl Substitution (Acid Chlorides) , In Situ Activation (HATU/EDC) , and Catalytic Dehydrative Condensation (Boronic Acids) .

While acid chlorides offer the fastest kinetics (


), they suffer from poor atom economy and hydrolytic instability. Coupling reagents like HATU provide a balance of rate and functional group tolerance but generate stoichiometric waste. Boronic acid catalysis represents the "green" frontier, operating via a complex, recently elucidated dimeric mechanism, though often at the cost of reaction velocity (

often

range).

Method A: Acyl Chlorides (The Kinetic Benchmark)

Mechanism & Kinetics

The reaction of benzoyl chloride with an amine follows a classic nucleophilic addition-elimination pathway.

  • Rate Law: Generally second-order:

    
    .
    
  • Kinetic Profile: This is the "kinetic hammer." The presence of the excellent chloride leaving group lowers the activation energy (

    
    ) significantly compared to esters or acids.
    
  • Substituent Effects: Kinetics follow the Hammett equation (

    
    ). Electron-withdrawing groups (e.g., 
    
    
    
    -NO
    
    
    ) on the benzoyl ring accelerate the nucleophilic attack, while electron-donating groups (e.g.,
    
    
    -OMe) retard it.
Expert Insight

The reaction is often diffusion-controlled or limited by mixing efficiency rather than intrinsic chemical kinetics in biphasic Schotten-Baumann conditions. The main kinetic competitor is hydrolysis (


), which necessitates the use of excess reagent or biphasic systems to protect the acyl chloride.

Method B: Coupling Reagents (The Thermodynamic/Kinetic Balance)

Mechanism & Kinetics (Focus on HATU)

Coupling reagents do not simply "dehydrate." They convert the thermodynamic trap (carboxylate) into a kinetic intermediate (active ester).

  • Activation (Fast): Benzoate attacks the uronium species (HATU) to form an unstable O-acyluronium.

  • Isomerization (Fast): Attack by HOAt forms the active OAt-ester.

  • Aminolysis (Rate-Determining Step): The amine attacks the OAt-ester.

  • Kinetic Advantage: HATU is superior to HBTU/EDC because the pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (neighboring group participation) via a 7-membered ring transition state, stabilizing the incoming amine and lowering

    
    .
    
Self-Validating Protocol Note

If the reaction turns yellow/orange immediately upon HATU addition, the active ester has formed. If it remains colorless, check for base (DIPEA) stoichiometry; the carboxylate must be deprotonated to react.

Method C: Boronic Acid Catalysis (The Green Kinetic Challenge)

Mechanism & Kinetics

Unlike the previous methods, this relies on reversible covalent catalysis.

  • Old Model: Monomeric acyl boronate intermediate.

  • Current Consensus (The "Whiting-Sheppard" Mechanism): Kinetic studies and DFT calculations suggest the active species is a dimeric boron complex (B-O-B or B-N-B bridged). The catalyst activates the carboxylic acid and templates the amine.

  • Kinetic Bottleneck: The reaction is equilibrium-driven. The rate is not limited by bond formation but often by water removal . Without Dean-Stark or molecular sieves, the reverse hydrolysis dominates (

    
    ).
    
Catalyst Evolution
  • Phenylboronic acid: Slow, requires high T (reflux toluene).

  • MIBA (5-Methoxy-2-iodophenylboronic acid):[1] Faster. The ortho-iodo group acts as a hydrogen bond acceptor, and the electron-rich ring facilitates the turnover.

Comparative Data Summary

FeatureMethod A: Acid ChloridesMethod B: HATU CouplingMethod C: Boronic Catalysis
Kinetic Order

to


to


to

(

)
Rate Limiting Step Nucleophilic Attack / MixingAminolysis of Active EsterWater Elimination / Dimer Formation
Atom Economy Poor (Stoichiometric salt waste)Very Poor (Huge reagent mass loss)Excellent (Water is byproduct)
Chiral Integrity Risk of racemization (via oxazolone)High (HOAt suppresses racemization)High (Mild conditions)
Cost LowHighMedium (Catalyst reusable)
Green Metric Red (Corrosive, Chlorinated solvents)Amber (High PMI)Green (Potential for benign solvents)

Experimental Protocols

Protocol A: Schotten-Baumann (High Throughput)

Best for: Simple substrates, non-acid-sensitive groups.

  • Prepare: Dissolve aniline (1.0 equiv) in EtOAc. Add saturated aq. NaHCO

    
     (1:1 v/v ratio with organic solvent).
    
  • React: Add Benzoyl Chloride (1.1 equiv) dropwise under vigorous stirring at 0°C.

  • Monitor: Warm to RT. Check TLC (usually < 30 mins).

  • Workup: Separate layers. The organic layer contains the product. Wash with 1M HCl (to remove unreacted amine) and Brine.

    • Validation: No column chromatography usually needed.

Protocol B: HATU Mediated Coupling (Precision)

Best for: Valuable intermediates, chiral substrates.

  • Activate: Dissolve Benzoic Acid (1.0 equiv) in dry DMF (0.1 M). Add DIPEA (2.0 equiv). Stir 5 min.

  • Reagent: Add HATU (1.1 equiv). Solution should turn yellow (formation of OAt ester). Stir 10 min.

  • Couple: Add Aniline (1.1 equiv). Stir at RT.

  • Monitor: HPLC/LCMS at 1h. If incomplete, add 0.2 equiv more HATU.

  • Workup: Dilute with EtOAc, wash with saturated LiCl (removes DMF), then NaHCO

    
     and Citric Acid.
    
Protocol C: Boronic Acid Catalysis (Green)

Best for: Scale-up, avoiding toxic reagents.

  • Setup: Equip a flask with a Dean-Stark trap (or use activated 4Å Molecular Sieves in the flask).

  • Charge: Add Benzoic Acid (1.0 equiv), Aniline (1.0 equiv), and Catalyst MIBA (10 mol%) in Fluorobenzene or Toluene.

  • React: Reflux (or heat to 60-80°C) for 12-24 hours.

  • Validation: Monitor water collection in trap. Reaction stops when water evolution ceases.

  • Workup: Cool. Filter off sieves. Wash filtrate with basic water (removes catalyst for recovery). Evaporate solvent.[2]

Decision Matrix & Kinetic Pathways

Figure 1: Mechanistic Energy Landscapes

This diagram compares the activation energy barriers and intermediates. Note the "Deep Well" of the HATU active ester vs. the "Transition State Stabilization" of the Boronic catalyst.

ReactionKinetics Start Benzoic Acid + Amine Cl_Act Activation (SOCl2) Start->Cl_Act Pre-step HATU_Act HATU/Base Start->HATU_Act Boron_Cat Boronic Catalyst (-H2O) Start->Boron_Cat AcylCl Acyl Chloride (High Energy) Cl_Act->AcylCl Prod_A Benzamide (Fastest) AcylCl->Prod_A k1 (Fast) Add-Elim ActiveEst OAt-Active Ester (Stabilized) HATU_Act->ActiveEst Rapid Prod_B Benzamide (Cleanest) ActiveEst->Prod_B k2 (Med) Anchimeric Assist Dimer Dimeric B-O-B Active Complex Boron_Cat->Dimer Equilibrium Prod_C Benzamide (Greenest) Dimer->Prod_C k3 (Slow) Dehydration

Caption: Comparative reaction pathways. Acid chlorides proceed via high-energy intermediates (yellow), HATU via stabilized active esters (blue), and Boronic acids via complex dimeric catalytic cycles (grey).

Figure 2: Method Selection Decision Tree

DecisionTree Input Target: Benzamide Synthesis Scale Is Scale > 100g? Input->Scale Green Priority: Green/Cost? Scale->Green Yes Sensitive Acid/Moisture Sensitive? Scale->Sensitive No (Discovery) Boronic METHOD C: Boronic Catalysis (Use Dean-Stark) Green->Boronic Yes AcidCl METHOD A: Acid Chloride (Careful Venting) Green->AcidCl No (Speed) HATU METHOD B: HATU/DIPEA (High Yield/Cost) Sensitive->HATU Yes (Chiral/Complex) Schotten METHOD A: Schotten-Baumann (Biphasic) Sensitive->Schotten No (Robust)

Caption: Operational decision matrix for selecting the optimal amidation method based on scale, sensitivity, and sustainability requirements.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[3][4] Organic Process Research & Development, 20(2), 140-177.

  • Gernigon, N., Al-Zouaidi, R. M., & Hall, D. G. (2012). Direct amidation of carboxylic acids catalyzed by ortho-iodoarylboronic acids: catalyst optimization, scope, and preliminary mechanistic study. The Journal of Organic Chemistry, 77(6), 2691-2700.

  • Arkle, S. R., & Whiting, A. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Organic & Biomolecular Chemistry, 16(20), 3600-3616.

  • Sabatini, M. T., Boulton, L. T., Sneddon, H. F., & Sheppard, T. D. (2019).[5] A green chemistry perspective on catalytic amide bond formation. Nature Catalysis, 2(1), 10-17.[5]

Sources

A Comparative Guide to the Biological Targets of N-(2-Chloroethyl)benzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the N-(2-chloroethyl)benzamide scaffold represents a compelling starting point for the design of novel therapeutics, particularly in oncology. The incorporation of the reactive N-(2-chloroethyl) group, a precursor to a DNA alkylating nitrogen mustard, hints at a multi-faceted mechanism of action. This guide provides an in-depth, comparative literature review of the primary biological targets of this compound analogs, focusing on the synergistic interplay between targeted protein inhibition and DNA damage. We will delve into the quantitative data supporting these interactions, detail the experimental protocols for their validation, and visualize the complex signaling pathways involved.

Histone Deacetylases (HDACs): A Primary Target with a Dual-Action Mechanism

The most well-documented targets for this compound analogs are the Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3. These enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression of key tumor suppressor genes.

Analogs that fuse the N-(2-aminophenyl)benzamide pharmacophore, a known zinc-binding group for HDAC inhibition, with a bis(2-chloroethyl)amino moiety (a nitrogen mustard) have emerged as potent dual-action agents. These molecules simultaneously inhibit HDAC enzymes and induce DNA damage through alkylation.

Comparative Efficacy of Lead Analogs

The development of these bifunctional molecules is a promising strategy in anticancer drug design. A key example is the compound N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) , which was derived by incorporating a nitrogen mustard group into the structure of the known HDAC inhibitor CI994. Further optimization led to the synthesis of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) , which exhibited improved metabolic stability.

Below is a comparative summary of their inhibitory activities.

CompoundTargetIC50 (nM)[1]Cell LineIC50 (µM)[1][2]
NA HDAC195.2A2780 (Ovarian)2.66[1]
HDAC2260.7HepG2 (Liver)1.73[1]
HDAC3255.7
FNA HDAC1Not specifiedHepG2 (Liver)1.30[2]
HDAC2Not specified
HDAC395.48
SAHA (Vorinostat) Pan-HDAC-A2780 (Ovarian)27.3[1]
HepG2 (Liver)19.5[1]

SAHA (Suberanilohydroxamic acid) is an FDA-approved pan-HDAC inhibitor included for comparison.

The data clearly indicates that both NA and FNA are potent inhibitors of Class I HDACs, with NA showing particular potency against HDAC1, and FNA against HDAC3.[1][2] Crucially, both compounds demonstrate significantly higher antiproliferative activity in cancer cell lines compared to the established drug SAHA, highlighting the potential of this chemical scaffold.

Mechanism of Action: A Synergistic Attack

The enhanced potency of these analogs stems from a dual mechanism of action:

  • HDAC Inhibition: The N-(2-aminophenyl)benzamide portion of the molecule acts as a zinc-binding group, chelating the Zn²⁺ ion in the active site of HDAC enzymes. This blocks the deacetylation of histones, leading to chromatin relaxation and the re-expression of tumor suppressor genes like p21 and p53, which in turn can induce cell cycle arrest and apoptosis.

  • DNA Alkylation: The bis(2-chloroethyl)amino group is a classic nitrogen mustard that acts as a DNA alkylating agent. It forms highly reactive aziridinium ions that covalently bind to nucleophilic sites on DNA, primarily the N7 position of guanine. This can lead to the formation of interstrand and intrastrand cross-links, which block DNA replication and transcription, ultimately triggering DNA damage responses and apoptosis.[3]

The synergy between these two actions is a key aspect of their efficacy. HDAC inhibition can make the chromatin more accessible to the alkylating agent and can also impair DNA damage repair pathways, sensitizing the cancer cells to the effects of the DNA damage induced by the nitrogen mustard moiety.[4] Studies have shown that combining HDAC inhibitors with DNA-damaging agents can lead to a synergistic increase in cancer cell death.[4]

Downstream Signaling Pathway of HDAC Inhibition

Inhibition of HDACs leads to the hyperacetylation of histones and other non-histone proteins, triggering a cascade of events that culminate in cell cycle arrest and apoptosis.

HDAC_Inhibition_Pathway HDACi This compound Analog (e.g., NA, FNA) HDAC HDAC1/2/3 HDACi->HDAC Inhibits Histones Histone Proteins (e.g., H3, H4) HDAC->Histones Deacetylates Ac_Histones Hyperacetylated Histones Histones->Ac_Histones Acetylation (HATs) Chromatin Relaxed Chromatin Structure Ac_Histones->Chromatin Transcription Gene Transcription Re-activation Chromatin->Transcription TSG Tumor Suppressor Genes (e.g., p21, BAX) p21 p21 Expression ↑ TSG->p21 BAX BAX Expression ↑ TSG->BAX Transcription->TSG CDK CDK Inhibition p21->CDK Inhibits Apoptosis Apoptosis BAX->Apoptosis Promotes CellCycleArrest G2/M Cell Cycle Arrest CDK->CellCycleArrest Leads to

Caption: Downstream effects of HDAC inhibition by this compound analogs.

Tubulin Polymerization: A Potential Secondary Target

While less definitively linked to the this compound scaffold specifically, the broader class of benzamide derivatives has been explored as inhibitors of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy.

Several studies have reported novel benzamide derivatives that bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules. This leads to the disruption of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.

While specific this compound analogs have not been extensively evaluated as tubulin inhibitors, the potential for this activity exists and warrants further investigation. A dual-target agent that inhibits both HDACs and tubulin could be a powerful therapeutic.

Mechanism of Action and Downstream Signaling

Tubulin inhibitors disrupt the formation of the mitotic spindle, which is crucial for the proper segregation of chromosomes during mitosis. This triggers the spindle assembly checkpoint, leading to a prolonged arrest in metaphase. If the cell is unable to resolve this arrest, it will undergo apoptosis.

Tubulin_Inhibition_Pathway Tubulin_Inhibitor Benzamide Analog (Potential) Tubulin β-Tubulin (Colchicine Site) Tubulin_Inhibitor->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin_Inhibitor->Polymerization Inhibits Tubulin->Polymerization Required for Spindle Mitotic Spindle Disruption Polymerization->Spindle Forms SAC Spindle Assembly Checkpoint Activation Spindle->SAC Triggers G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Caption: Cellular consequences of inhibiting tubulin polymerization.

Poly (ADP-ribose) Polymerase (PARP): An Emerging Area of Interest

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for the repair of single-strand DNA breaks (SSBs). Inhibitors of PARP have shown significant promise in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.

The benzamide moiety is a known pharmacophore in many clinically approved PARP inhibitors, as it mimics the nicotinamide portion of the NAD+ substrate. This suggests that this compound analogs could also possess PARP inhibitory activity.

A dual-acting molecule that both inhibits PARP and introduces DNA damage via its chloroethyl group could be exceptionally potent. The PARP inhibition would prevent the repair of the very DNA lesions being created by the molecule's alkylating arm, creating a powerful self-amplifying cycle of cytotoxicity. While rational design of dual PARP and tankyrase inhibitors has been explored, specific research into this compound analogs as dual PARP inhibitors and DNA alkylators is still in its early stages but represents a highly promising avenue for future drug development.[1]

Mechanism of Synthetic Lethality with PARP Inhibition

In normal cells, SSBs are repaired by the base excision repair (BER) pathway, in which PARP plays a key role. If PARP is inhibited, these SSBs can persist and, upon encountering a replication fork, are converted into more lethal double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, these DSBs cannot be repaired, leading to genomic instability and cell death.

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient, e.g., BRCA1/2 mutant) PARPi_N PARP Inhibitor PARP_N PARP PARPi_N->PARP_N Inhibits SSB_N Single-Strand Break (SSB) SSB_N->PARP_N Activates DSB_N Double-Strand Break (DSB) SSB_N->DSB_N Replication Fork Collapse BER_N Base Excision Repair (BER) PARP_N->BER_N Mediates HR_N Homologous Recombination (HR) DSB_N->HR_N Repaired by Survival_N Cell Survival HR_N->Survival_N PARPi_C PARP Inhibitor PARP_C PARP PARPi_C->PARP_C Inhibits SSB_C Single-Strand Break (SSB) SSB_C->PARP_C Activates DSB_C Double-Strand Break (DSB) SSB_C->DSB_C Replication Fork Collapse BER_C Base Excision Repair (BER) PARP_C->BER_C Mediates HR_C Defective HR DSB_C->HR_C Cannot be repaired Death_C Cell Death (Apoptosis) HR_C->Death_C

Caption: The principle of synthetic lethality with PARP inhibitors.

Experimental Protocols: A Guide to Target Validation

To ensure scientific integrity, the protocols used to validate these biological targets must be robust and reproducible. Below are outlines of the key experimental workflows.

Workflow for HDAC Inhibition Assays

The causality behind this experimental choice is to directly measure the enzymatic activity of HDACs in the presence of an inhibitor. A fluorometric assay is often preferred for its sensitivity and suitability for high-throughput screening.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Dilute recombinant human HDAC1, 2, or 3 enzyme in the assay buffer.

    • Prepare a stock solution of the this compound analog in DMSO and create a serial dilution.

    • Prepare a fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine and a fluorophore/quencher pair).

    • Prepare a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorophore.

  • Assay Procedure:

    • In a 96-well plate, add the diluted HDAC enzyme to each well.

    • Add the serially diluted inhibitor or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for a set time (e.g., 60 minutes).

    • Stop the enzymatic reaction and initiate signal development by adding the developer solution.

    • Incubate for a further 15-20 minutes at 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

    • Subtract the background fluorescence (wells with no enzyme).

    • Plot the fluorescence intensity against the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

HDAC_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Reagents Prepare Buffers, Enzyme, Inhibitor, Substrate, Developer Incubate_Enz_Inh 1. Incubate HDAC Enzyme + Inhibitor Reagents->Incubate_Enz_Inh Add_Substrate 2. Add Fluorogenic Substrate Incubate_Enz_Inh->Add_Substrate Incubate_Reaction 3. Incubate at 37°C Add_Substrate->Incubate_Reaction Add_Developer 4. Add Developer (Stop & Develop) Incubate_Reaction->Add_Developer Read_Fluorescence 5. Read Fluorescence Add_Developer->Read_Fluorescence Calculate_IC50 6. Plot Data & Calculate IC50 Read_Fluorescence->Calculate_IC50

Caption: Experimental workflow for a fluorometric HDAC inhibition assay.

Workflow for Tubulin Polymerization Assays

This assay is designed to directly observe the effect of a compound on the assembly of tubulin dimers into microtubules. The increase in microtubule polymer mass is monitored over time by measuring the increase in light scattering (turbidity) or fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

    • Resuspend lyophilized, purified tubulin protein (>99% pure) in ice-cold polymerization buffer.

    • Prepare a stock solution of the benzamide analog in DMSO.

    • Prepare a GTP stock solution (e.g., 100 mM).

  • Assay Procedure:

    • On ice, add the tubulin solution to the wells of a pre-chilled 96-well plate.

    • Add the test compound or vehicle control (DMSO).

    • Place the plate in a microplate reader pre-warmed to 37°C.

    • Initiate polymerization by adding GTP to each well.

    • Immediately begin monitoring the change in absorbance (turbidity) at 340 nm every 30-60 seconds for 60 minutes.

  • Data Acquisition and Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of the inhibitor.

    • Compare the polymerization curves of the treated samples to the vehicle control. Inhibition is observed as a decrease in the rate and/or extent of polymerization.

    • The IC50 value can be determined by plotting the maximum polymerization rate or the final absorbance against the inhibitor concentration.

Tubulin_Assay_Workflow cluster_0 Preparation (on ice) cluster_1 Reaction (at 37°C) cluster_2 Analysis Reagents Prepare Buffer, Tubulin, Inhibitor, GTP Mix 1. Mix Tubulin + Inhibitor in Plate Reagents->Mix Initiate 2. Initiate with GTP Mix->Initiate Monitor 3. Monitor A340nm over time Initiate->Monitor Plot_Curves 4. Plot Polymerization Curves Monitor->Plot_Curves Determine_IC50 5. Determine IC50 Plot_Curves->Determine_IC50

Caption: Experimental workflow for a tubulin polymerization turbidity assay.

Conclusion and Future Directions

This compound analogs, particularly those incorporating a bis(2-chloroethyl)amino nitrogen mustard, represent a highly promising class of anticancer agents. Their well-documented activity as potent Class I HDAC inhibitors, combined with their inherent DNA alkylating properties, creates a powerful dual-action mechanism that is significantly more effective than traditional HDAC inhibitors in preclinical models. The synergy arising from simultaneous epigenetic modulation and induction of DNA damage underscores the value of this scaffold.

While their roles as inhibitors of tubulin polymerization and PARP are less explored, the benzamide core is a known pharmacophore for both targets. Future research should focus on synthesizing and evaluating a broader library of this compound analogs against these targets to establish clear structure-activity relationships. Elucidating the precise interplay between HDAC inhibition and the DNA damage response induced by these bifunctional molecules will be critical for their clinical translation. The development of agents that can simultaneously target multiple critical cancer pathways holds immense potential for overcoming drug resistance and improving patient outcomes.

References

  • Chen, L., Feng, Y., Hu, K., Wang, A., Song, W., & Zhang, L. (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 592385. [Link]

  • Zhang, L., Li, X., Chen, Y., Wan, M., Jiang, Q., Zhang, L., Chou, C. J., Song, W., & Zhang, L. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry, 7, 589. [Link]

  • Zhang, X., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 215, 113316. [Link]

  • Gao, Y., et al. (2022). Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy. European Journal of Medicinal Chemistry, 239, 114539. [Link]

  • Cai, W., et al. (2019). Rational design and characterization of a DNA/HDAC dual-targeting inhibitor containing nitrogen mustard and 2-aminobenzamide moieties. RSC Advances, 9(4), 2185-2195. [Link]

  • Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An overview of tubulin inhibitors that interact with the colchicine binding site. Pharmaceutical research, 29(11), 2943–2971. [Link]

  • Pilie, P. G., Gay, J. P., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2019). PARP inhibitors: extending benefit beyond BRCA. Clinical cancer research, 25(13), 3759-3771. [Link]

  • Mitsiades, N., et al. (2012). HDAC Inhibition Synergistically Enhances Alkylator-induced DNA Damage Responses and Apoptosis in Multiple Myeloma Cells. Blood, 120(21), 2895. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.